molecular formula C8H5ClFN B1585685 3-Chloro-2-fluorophenylacetonitrile CAS No. 261762-98-5

3-Chloro-2-fluorophenylacetonitrile

Cat. No.: B1585685
CAS No.: 261762-98-5
M. Wt: 169.58 g/mol
InChI Key: LJHVKGPLTKDUFW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVKGPLTKDUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378671
Record name 3-Chloro-2-fluorophenylacetonitrile
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Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-98-5
Record name 3-Chloro-2-fluorophenylacetonitrile
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Record name 261762-98-5
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-2-fluorophenylacetonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its physical and chemical properties, outlines a detailed synthetic protocol, and explores its strategic importance in the synthesis of novel pharmaceutical agents.

Molecular and Physicochemical Profile

This compound, with the CAS number 261762-98-5, is a substituted aromatic nitrile.[1][2] Its structure, featuring a phenyl ring functionalized with chloro, fluoro, and cyanomethyl groups, makes it a valuable building block in medicinal chemistry. The interplay of these functional groups significantly influences the molecule's reactivity and its utility in constructing more complex molecular architectures.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
IUPAC Name 2-(3-chloro-2-fluorophenyl)acetonitrile[1][2]
Synonyms 3-Chloro-2-fluorobenzyl cyanide[3]
CAS Number 261762-98-5[1][2]
Molecular Formula C₈H₅ClFN[1][2][4]
Molecular Weight 169.58 g/mol [3][4]
Appearance Yellow crystal[5]
Predicted Density 1.3 ± 0.1 g/cm³[3]
Predicted Boiling Point 256.6 °C at 760 mmHg[3]
Flash Point 109.0 ± 23.2 °C (228.2 ± 73.8 °F)[3]
Predicted Refractive Index 1.528[3]
Topological Polar Surface Area 23.8 Ų
XLogP3 2.3

Note: Some physical properties are predicted values and should be confirmed with experimental data where available.

Spectroscopic Data
TechniqueExpected Key Features
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet or a closely coupled multiplet for the benzylic protons (CH₂) of the acetonitrile group around 4.0 ppm.
¹³C NMR Aromatic carbons in the range of 110-140 ppm, with carbon atoms attached to halogens showing characteristic shifts. The nitrile carbon (C≡N) would appear around 115-120 ppm, and the benzylic carbon (CH₂) around 20-30 ppm.
IR Spectroscopy A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak for the chlorine isotope (³⁷Cl) at approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the cyanomethyl group.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the preparation of nitriles. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-chloro-4-methoxy-phenylacetonitrile.[6] The proposed two-step synthesis starts from the commercially available 3-chloro-2-fluorobenzaldehyde.

Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde to (3-Chloro-2-fluorophenyl)methanol

The initial step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Diagram of the Reduction Step

G cluster_0 Step 1: Reduction 3-Chloro-2-fluorobenzaldehyde 3-Chloro-2-fluorobenzaldehyde Reaction_Mixture_1 3-Chloro-2-fluorobenzaldehyde->Reaction_Mixture_1 Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction_Mixture_1 Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Mixture_1 (3-Chloro-2-fluorophenyl)methanol (3-Chloro-2-fluorophenyl)methanol Reaction_Mixture_1->(3-Chloro-2-fluorophenyl)methanol Stir at room temperature

Caption: Reduction of the aldehyde to benzyl alcohol.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-chloro-2-fluorophenyl)methanol.

Step 2: Conversion of (3-Chloro-2-fluorophenyl)methanol to this compound

The benzyl alcohol is first converted to a more reactive benzyl halide, which then undergoes nucleophilic substitution with a cyanide salt.

Diagram of the Chlorination and Cyanation Steps

G cluster_1 Step 2: Chlorination & Cyanation (3-Chloro-2-fluorophenyl)methanol (3-Chloro-2-fluorophenyl)methanol Reaction_Mixture_2 (3-Chloro-2-fluorophenyl)methanol->Reaction_Mixture_2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction_Mixture_2 3-Chloro-2-fluorobenzyl chloride 3-Chloro-2-fluorobenzyl chloride Reaction_Mixture_3 3-Chloro-2-fluorobenzyl chloride->Reaction_Mixture_3 Sodium Cyanide (NaCN) Sodium Cyanide (NaCN) Sodium Cyanide (NaCN)->Reaction_Mixture_3 DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction_Mixture_3 This compound This compound Reaction_Mixture_2->3-Chloro-2-fluorobenzyl chloride Chlorination Reaction_Mixture_3->this compound Nucleophilic Substitution

Caption: Conversion of benzyl alcohol to the final nitrile product.

Experimental Protocol:

  • Chlorination: In a well-ventilated fume hood, dissolve the (3-chloro-2-fluorophenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the excess thionyl chloride with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-chloro-2-fluorobenzyl chloride.

  • Cyanation: Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment. Dissolve the crude 3-chloro-2-fluorobenzyl chloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 equivalents) and heat the mixture to 40-50 °C. Stir until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.[6]

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on the pharmacokinetic and pharmacodynamic properties of drug molecules.[7] The presence of both chlorine and fluorine atoms in this compound makes it a particularly attractive building block.

The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability.[1] Chlorine, on the other hand, can modulate lipophilicity and participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[7]

Logical Flow of Utility in Drug Discovery

G Start This compound Intermediate Key Pharmaceutical Intermediate Start->Intermediate Structural Features Application Synthesis of Active Pharmaceutical Ingredients (APIs) Intermediate->Application Versatile Reactivity Outcome Development of Novel Therapeutics Application->Outcome Medicinal Chemistry

Caption: Role as a key intermediate in drug discovery.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in various biologically active compounds. The phenylacetonitrile core is a precursor to many pharmaceuticals, and the specific substitution pattern of this molecule makes it a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a substituted phenylacetonitrile, this compound should be handled with care. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for similar compounds, such as 4-fluorophenylacetonitrile, provide a good basis for safe handling.[8][9]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of soap and water.[8]

    • Eye contact: Rinse cautiously with water for several minutes.[8]

    • Ingestion: If swallowed, call a poison center or doctor/physician.[8]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

Hazard Classifications for a Related Compound (4-Fluorophenylacetonitrile):

  • Acute toxicity (Oral, Dermal, Inhalation) - Category 4

  • Skin corrosion/irritation - Category 2

  • Serious eye damage/eye irritation - Category 2

  • Specific target organ toxicity (single exposure) - Category 3 (Respiratory system)[9]

It is reasonable to assume that this compound possesses a similar hazard profile.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of novel and complex molecules with desirable pharmacological properties. A thorough understanding of its physical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. As the demand for sophisticated building blocks in medicinal chemistry continues to grow, the importance of compounds like this compound is set to increase.

References

3-Chloro-2-fluorophenylacetonitrile chemical structure and CAS number 261762-98-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile (CAS: 261762-98-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of halogenated intermediates is a cornerstone of rational drug design. This compound, identified by CAS Registry Number 261762-98-5, represents a key building block in this domain.[1][2] Its unique substitution pattern—featuring both chlorine and fluorine on a phenylacetonitrile scaffold—offers a versatile platform for synthesizing novel Active Pharmaceutical Ingredients (APIs). The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[3][4]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure and properties, explores its critical role in pharmaceutical synthesis, outlines a representative synthetic protocol, and details essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

A precise understanding of a chemical intermediate begins with its fundamental identity and physical characteristics.

Chemical Structure and Nomenclature

This compound possesses a benzene ring substituted at the 1-position with a cyanomethyl group (-CH₂CN), at the 2-position with a fluorine atom, and at the 3-position with a chlorine atom. Its IUPAC name is 2-(3-chloro-2-fluorophenyl)acetonitrile.[5][6]

Caption: Chemical structure of this compound.
CAS Registry Number and Key Identifiers

IdentifierValue
CAS Number 261762-98-5[1][7]
Molecular Formula C₈H₅ClFN[1][2][5][7]
IUPAC Name 2-(3-chloro-2-fluorophenyl)acetonitrile[6]
Synonyms 3-Chloro-2-fluorobenzyl cyanide[2]
Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

PropertyValueSource
Molecular Weight 169.58 g/mol [1][7][8]
Appearance Colorless liquid with a pungent odor[2]
Boiling Point Approx. 214-216 °C[2]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone)[2]
Topological Polar Surface Area 23.8 Ų[7]

The Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a sophisticated building block for creating complex pharmaceutical molecules.

The Strategic Importance of Halogenation in APIs

The inclusion of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to enhance the pharmacological profile of a lead compound.[4][9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and overall bioavailability.[3]

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target.[3]

  • Target Binding Affinity: The electronegativity and size of chlorine and fluorine atoms can alter the electronic distribution of the molecule, enabling new, favorable interactions (e.g., hydrogen bonds, halogen bonds) within the target's binding pocket, potentially increasing potency and selectivity.[3]

Application as a Pharmaceutical Intermediate

This compound serves as a precursor for a wide range of more complex molecular architectures, especially heterocyclic compounds, which form the core of many modern drugs.[3] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct new ring systems.

Caption: Role as a key building block in drug discovery.

Synthesis and Characterization

While specific proprietary synthesis methods may vary, a representative pathway can be constructed based on established organic chemistry principles for analogous phenylacetonitriles.

Representative Synthetic Pathway

A common and logical approach for synthesizing phenylacetonitriles is the cyanation of the corresponding benzyl halide. This multi-step process typically begins with a substituted benzaldehyde. The workflow involves reduction to a benzyl alcohol, conversion to a benzyl chloride, and subsequent reaction with a cyanide salt.

G A 3-Chloro-2-fluorobenzaldehyde B 3-Chloro-2-fluorobenzyl alcohol A->B Reduction (e.g., NaBH₄) C 3-Chloro-2-fluorobenzyl chloride B->C Chlorination (e.g., SOCl₂) D This compound C->D Cyanation (e.g., NaCN)

Caption: Representative synthetic workflow.
Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard procedures for similar transformations and should be optimized for specific laboratory conditions.[10][11]

Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde

  • Charge a reaction vessel with 3-chloro-2-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, ~1.1 eq) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-2-fluorobenzyl alcohol.

Step 2: Chlorination of 3-Chloro-2-fluorobenzyl alcohol

  • Dissolve the crude benzyl alcohol (1.0 eq) in an inert solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice water to quench excess thionyl chloride.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield crude 3-chloro-2-fluorobenzyl chloride, which is often used directly in the next step.

Step 3: Cyanation of 3-Chloro-2-fluorobenzyl chloride

  • Prepare a solution of sodium cyanide (NaCN, ~1.3 eq) in a mixture of water and a suitable organic solvent (e.g., toluene) in a well-ventilated fume hood.

  • Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the cyanide solution.[10]

  • Add the crude 3-chloro-2-fluorobenzyl chloride to the vigorously stirred biphasic mixture.

  • Heat the reaction to 80-90 °C and stir for 3-6 hours.[10]

  • After cooling, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, dry, and concentrate.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[10]

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. Spectroscopic data for this compound is available from various chemical suppliers and databases.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.[12]

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Detects the characteristic stretching frequency of the nitrile group (C≡N) around 2250 cm⁻¹.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3/4)P261, P264, P270, P271, P280
Skin Irritation Causes skin irritation (Category 2)P302 + P352
Eye Irritation Causes serious eye irritation (Category 2)P305 + P351 + P338
Respiratory Irritation May cause respiratory irritation (Category 3)P304 + P340

Data compiled from multiple safety data sheets.[13][14][15]

Recommended Handling Procedures
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14]

  • Safe Handling Practices: Avoid all personal contact, including inhalation and skin/eye contact.[13] Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal Guidelines
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[14][15] Keep the container tightly sealed.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.[13]

Conclusion

This compound (CAS: 261762-98-5) is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to pursue novel therapeutic agents. Its halogenated structure provides a valuable starting point for modulating the critical properties that define a successful drug candidate. By understanding its synthesis, properties, and the necessary safety precautions, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation pharmaceuticals.

References

Spectroscopic Characterization of 3-Chloro-2-fluorophenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-fluorophenylacetonitrile (CAS No. 261762-98-5) is a substituted aromatic nitrile of increasing interest in synthetic chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups ortho and meta to the cyanomethyl moiety, presents a distinct spectroscopic profile. Accurate characterization of such molecules is paramount for reaction monitoring, quality control, and regulatory submissions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As of the date of this publication, experimental spectra for this specific compound are not widely available in public databases. Therefore, this document leverages established spectroscopic principles, predictive models, and comparative data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. The methodologies and interpretations presented herein are designed to guide researchers in the fields of analytical chemistry, process development, and medicinal chemistry in their analysis of this and similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with the IUPAC name 2-(3-chloro-2-fluorophenyl)acetonitrile, dictates the electronic environment of each atom and bond, giving rise to its unique spectral fingerprint.[2]

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also lock onto the residual solvent signal.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets.

    • ¹⁹F NMR: Acquire with a spectral width of approximately 200 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. No external standard is typically needed as the spectrometer frequency provides an absolute reference.

¹H NMR: Predicted Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one methylene group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
CH₂ ~ 3.8 - 4.0Singlet (s) or narrow triplet (t)J(H,F) ≈ 1-2 HzThe methylene protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. Weak four-bond coupling to the ortho fluorine (⁴J_HF) may result in a narrow triplet or broadening of the singlet. Data for 4-fluorophenylacetonitrile shows the CH₂ signal at 3.71 ppm.[3]
Ar-H (H5) ~ 7.3 - 7.5Doublet of doublets (dd)³J(H5,H4) ≈ 8 Hz, ⁴J(H5,H6) ≈ 2 HzThis proton is ortho to a carbon bearing a proton and meta to another, leading to typical ortho and meta couplings.
Ar-H (H4) ~ 7.2 - 7.4Triplet or doublet of doublets (t or dd)³J(H4,H5) ≈ 8 Hz, ³J(H4,H3) ≈ 8 HzThis proton is coupled to two adjacent protons (H3 and H5), which would ideally result in a triplet.
Ar-H (H6) ~ 7.5 - 7.7Doublet of doublets (dd)³J(H6,H5) ≈ 8 Hz, ⁴J(H6,F) ≈ 4-6 HzThis proton is ortho to the fluorine, leading to a significant ³J_HF coupling. It is also meta to H5. The electron-withdrawing nature of the adjacent chloro and fluoro groups will likely shift this proton furthest downfield.
¹³C NMR: Predicted Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
CH₂ ~ 20 - 25The methylene carbon is shielded relative to the aromatic carbons. Data for similar phenylacetonitriles supports this range.[4]
C≡N ~ 115 - 118The nitrile carbon is characteristic in this region.
Aromatic C-H (C4, C5, C6) ~ 125 - 135These carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.
Aromatic C-Cl (C2) ~ 130 - 135The carbon directly attached to chlorine will be deshielded.
Aromatic C-CH₂CN (C1) ~ 120 - 125This quaternary carbon's shift is influenced by both the fluorine and the cyanomethyl group.
Aromatic C-F (C3) ~ 155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz)The carbon directly bonded to fluorine will be significantly deshielded and will appear as a large doublet due to one-bond C-F coupling.
¹⁹F NMR: Predicted Spectrum Analysis

¹⁹F NMR is highly sensitive to the electronic environment.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
Ar-F -110 to -130Multiplet (m)³J(F,H6) ≈ 4-6 Hz, ⁴J(F,H5) ≈ 1-2 HzThe chemical shift for fluorine on a benzene ring is typically in this range relative to CFCl₃.[5] It will be coupled to the ortho proton (H6) and may show smaller long-range coupling to the meta proton (H5).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₂)2950 - 2850Medium-Weak
Nitrile (C≡N) Stretch2260 - 2240Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong (multiple bands)
C-F Stretch1250 - 1000Strong
C-Cl Stretch800 - 600Strong

The presence of a sharp, medium-to-strong absorption band around 2250 cm⁻¹ is highly characteristic of the nitrile functional group.[6] The strong absorptions in the fingerprint region corresponding to the C-F and C-Cl stretches will also be key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in both identification and structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound (C₈H₅ClFN) is 169.58 g/mol .[7] The mass spectrum will show a molecular ion peak (M⁺˙) and characteristic fragment ions.

G cluster_M Molecular Ion cluster_F Key Fragments M [C₈H₅ClFN]⁺˙ m/z 169/171 (M⁺˙) (Base Peak) F1 [C₈H₅FN]⁺˙ m/z 134 M->F1 - Cl F3 [C₈H₅Cl]⁺˙ m/z 136/138 M->F3 - F F4 [C₇H₄Cl]⁺ m/z 111/113 M->F4 - CH₂CN F2 [C₇H₅FN]⁺ m/z 120 F1->F2 - CH₂

Figure 2. Predicted Electron Ionization (EI) Fragmentation Pathway.

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
169 / 171 [C₈H₅ClFN]⁺˙ Molecular Ion (M⁺˙) . The presence of the M+2 peak at m/z 171 with approximately one-third the intensity of the m/z 169 peak is characteristic of a compound containing one chlorine atom. This peak is likely to be the base peak or very intense.
134 [C₈H₅FN]⁺˙ [M - Cl]⁺ . Loss of a chlorine radical (35 Da).
111 / 113 [C₇H₄Cl]⁺ [M - CH₂CN]⁺ . Loss of the cyanomethyl radical (40 Da). This would result in a stable chlorofluorotropylium cation.
120 [C₇H₅FN]⁺ [M - Cl - CH₂]⁺ . Further fragmentation from the m/z 134 ion is possible.

PubChem predicts an [M+H]⁺ adduct at m/z 170.01674 and an [M+Na]⁺ adduct at m/z 191.99868, which would be relevant for soft ionization techniques like Electrospray Ionization (ESI).[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretations for ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry are based on fundamental principles and data from analogous structures. Researchers working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and confirm the identity and purity of their materials. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3-Chloro-2-fluorophenylacetonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles of solubility, predictive strategies, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively characterize the solubility profile of this and other novel chemical entities.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules. Its utility in drug discovery and process chemistry is intrinsically linked to its solubility in various organic solvents. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies such as recrystallization, and the formulation of active pharmaceutical ingredients (APIs).[1][2][3] A thorough understanding of a compound's solubility is therefore not merely an academic exercise but a critical prerequisite for efficient and successful research and development.[4][5]

This guide will delve into the theoretical underpinnings of solubility as they apply to the molecular structure of this compound, and present a robust experimental workflow for its quantitative and qualitative assessment in a range of common organic solvents.

Theoretical Principles and Predictive Analysis of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6]

Molecular Structure of this compound:

The structure of this compound features a benzene ring substituted with a chloro group, a fluoro group, and a cyanomethyl group. The chloro and fluoro substituents are electron-withdrawing and contribute to the molecule's polarity. The nitrile group (-C≡N) is also strongly polar and can act as a hydrogen bond acceptor. The phenyl ring, however, is nonpolar. The overall polarity of the molecule is a composite of these features.

Predictive Analysis:

Based on its structure, we can make the following predictions:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the nonpolar phenyl ring, some solubility in these solvents is expected. However, the polar nitrile, chloro, and fluoro groups will limit its solubility in highly nonpolar solvents like hexane.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have O-H or N-H bonds. They are likely to be good solvents for this compound, as they can engage in dipole-dipole interactions with the polar functional groups of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While the nitrile group can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor. Therefore, solubility in these solvents is expected to be moderate.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

G cluster_solute Solute: this compound cluster_solvents Solvent Selection Solute Analyze Solute Structure: - Nonpolar Phenyl Ring - Polar Nitrile Group - Polar Chloro and Fluoro Groups Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Interaction with Phenyl Ring (Limited by Polar Groups) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Strong Dipole-Dipole Interactions (Likely Good Solubility) PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic Hydrogen Bond Acceptance by Nitrile (Moderate Solubility Expected) G start Start prepare Prepare Solvent and Solute start->prepare saturate Create Saturated Solution (Add excess solute to solvent) prepare->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with stirring) saturate->equilibrate sample Withdraw Aliquot and Filter equilibrate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Topic: Synthesis Pathways for 3-Chloro-2-fluorophenylacetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylacetonitrile is a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal chloro and fluoro groups on the phenyl ring, imparts specific electronic and steric properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this valuable building block. We will dissect three core strategies: the classical cyanation of benzyl halides, the venerable Sandmeyer reaction, and modern palladium-catalyzed cross-coupling reactions. For each pathway, we will explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for implementation in a laboratory setting. This document is intended to serve as a practical resource, complete with detailed protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Intermediate

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as a key precursor, offering multiple reaction handles for molecular elaboration. The nitrile group can be readily transformed into amines, carboxylic acids, or tetrazoles, while the halogenated phenyl ring is primed for various cross-coupling reactions. Its derivatives are integral to the synthesis of novel compounds in drug discovery and materials science.[1][2][3] This guide aims to provide a clear and authoritative examination of the most effective methods for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify the most plausible bond formations and, consequently, the most promising synthetic pathways. The primary disconnections focus on the formation of the C-CN bond.

G cluster_1 C(aryl)-CN Bond Formation cluster_2 C(benzyl)-CN Bond Formation Target This compound Sandmeyer Sandmeyer Reaction Target->Sandmeyer Disconnect C-CN Pd_Coupling Pd-Catalyzed Cyanation Target->Pd_Coupling Disconnect C-CN SN2 Nucleophilic Substitution (SN2) Target->SN2 Disconnect C-CN Precursor_Sandmeyer 3-Chloro-2-fluoroaniline Sandmeyer->Precursor_Sandmeyer Precursor Precursor_Pd 1-Bromo-3-chloro-2-fluorobenzene Pd_Coupling->Precursor_Pd Precursor Precursor_SN2 3-Chloro-2-fluorobenzyl Halide SN2->Precursor_SN2 Precursor

Caption: Retrosynthetic approaches to this compound.

This analysis reveals three major strategies:

  • Nucleophilic Substitution: Forming the benzylic C-CN bond by reacting a 3-chloro-2-fluorobenzyl halide with a cyanide salt.

  • Sandmeyer Reaction: Forming the aromatic C-CN bond from the corresponding diazonium salt of 3-chloro-2-fluoroaniline.

  • Palladium-Catalyzed Cyanation: Forming the aromatic C-CN bond via cross-coupling of an aryl halide with a cyanide source.

Pathway I: Cyanation of 3-Chloro-2-fluorobenzyl Halides

This is arguably the most direct and frequently employed route on a laboratory scale. The strategy relies on a standard nucleophilic substitution (SN2) reaction, where a cyanide anion displaces a halide from the benzylic position. The overall success of this pathway is contingent on the efficient preparation of the requisite 3-chloro-2-fluorobenzyl halide precursor.

Precursor Synthesis

The common starting point for the benzyl halide is 3-chloro-2-fluorobenzaldehyde. This aldehyde can be reduced to the corresponding benzyl alcohol, which is then converted to the more reactive benzyl bromide or chloride.

G Aldehyde 3-Chloro-2-fluorobenzaldehyde Alcohol 3-Chloro-2-fluorobenzyl alcohol Aldehyde->Alcohol Reduction (e.g., NaBH4) Bromide 3-Chloro-2-fluorobenzyl bromide Alcohol->Bromide Halogenation (e.g., PBr3) Nitrile This compound Bromide->Nitrile Cyanation (e.g., NaCN)

Caption: Workflow for synthesis via the benzyl halide route.

  • Step A: Reduction to Benzyl Alcohol: The reduction of 3-chloro-2-fluorobenzaldehyde to 3-chloro-2-fluorobenzyl alcohol is a standard transformation.[4] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice due to its mildness, operational simplicity, and high yield.

  • Step B: Halogenation to Benzyl Halide: The conversion of the benzyl alcohol to a benzyl halide is critical for activating the benzylic position. Using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are common methods to produce the corresponding benzyl bromide or chloride. The bromide is often preferred as it is a better leaving group, leading to faster reaction times in the subsequent cyanation step.

The Cyanation Reaction

With the 3-chloro-2-fluorobenzyl halide in hand, the final step is the introduction of the nitrile.

Causality Behind Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common reagents. While inexpensive and effective, they are highly toxic, requiring stringent safety protocols.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal.[5] They effectively dissolve the cyanide salt and promote the SN2 mechanism by solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free to act as a nucleophile.

  • Temperature: The reaction is typically performed at slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.[5]

Experimental Protocol: Cyanation of Benzyl Chloride

This protocol is adapted from analogous procedures for substituted phenylacetonitriles.[5][6]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 equivalents) and dimethyl sulfoxide (DMSO, 5 mL per gram of benzyl chloride).

  • Reagent Addition: Stir the mixture under a nitrogen atmosphere and heat to 40 °C. Dissolve 3-chloro-2-fluorobenzyl chloride (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the cyanide solution over 30-40 minutes, maintaining the temperature between 40-45 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (20 mL per gram of starting material).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl nitrile via a diazonium salt intermediate.[7][8] This pathway is particularly useful when the corresponding aniline is more readily available than the benzyl halide.

Mechanism and Rationale

The reaction proceeds in two distinct stages:

  • Diazotization: The starting material, 3-chloro-2-fluoroaniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt. Maintaining a low temperature is critical as diazonium salts are often unstable and can decompose explosively at higher temperatures.

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.

G Aniline Ar-NH2 (3-Chloro-2-fluoroaniline) Diazonium Ar-N2+ Aniline->Diazonium NaNO2, HCl 0-5 °C Radical Ar• Diazonium->Radical + Cu(I) - N2 - Cu(II) Nitrile Ar-CN (Target Molecule) Radical->Nitrile + [CN] from Cu(II) CuI Cu(I)CN CuII Cu(II)(CN)2 CuII->CuI Regenerates Catalyst

Caption: Simplified mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Sandmeyer Cyanation
  • Diazotization: Dissolve 3-chloro-2-fluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.

  • Cyanation: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and extract with an appropriate organic solvent (e.g., toluene or dichloromethane). Wash the organic layer, dry it, and remove the solvent. The resulting crude 3-chloro-2-fluorobenzonitrile can be purified by distillation or chromatography.

Pathway III: Palladium-Catalyzed Cyanation

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for its efficiency, mildness, and broad functional group tolerance. Palladium-catalyzed cyanation of aryl halides represents a powerful alternative to the classical methods.[9]

Principles and Advantages

This method typically involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene) with a cyanide source, catalyzed by a palladium complex.

Key Advantages:

  • Milder Conditions: Reactions often proceed at lower temperatures than the Rosenmund-von Braun reaction and avoid the strongly acidic conditions of the Sandmeyer reaction.[10]

  • Functional Group Tolerance: Palladium catalysts are often tolerant of a wide range of functional groups, reducing the need for protecting group strategies.

  • Use of Less Toxic Reagents: Significant progress has been made in using safer, non-toxic cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are solids with low solubility and are easier to handle than alkali metal cyanides.[9][10]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the cyanide group from the cyanide source to the palladium center, and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-X L2 Pd0->Pd_Aryl Oxidative Addition Pd_Cyano Ar-Pd(II)-CN L2 Pd_Aryl->Pd_Cyano Transmetalation Pd_Cyano->Pd0 Reductive Elimination ArCN Ar-CN Pd_Cyano->ArCN ArX Ar-X ArX->Pd_Aryl MCN M-CN MCN->Pd_Cyano

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Experimental Protocol: Pd-Catalyzed Cyanation

This protocol is a general guide based on modern literature procedures.[9][10]

  • Setup: To a screw-cap vial or reaction tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent, typically DMF or DMA, via syringe.

  • Reaction: Heat the mixture to the required temperature (often 80-120 °C) and stir for the specified time (4-24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with aqueous ammonia (if using Zn(CN)₂) or water, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography.

Synthesis of Derivatives

The synthetic utility of this compound is greatly enhanced by the reactivity of the nitrile group. Key transformations include:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 3-chloro-2-fluorophenylacetic acid, a valuable building block for pharmaceuticals and other fine chemicals.

  • Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) reduces the nitrile to 2-(3-chloro-2-fluorophenyl)ethanamine, introducing a primary amine for further functionalization.

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialKey ReagentsCatalystTypical YieldsAdvantagesDisadvantages
Benzyl Halide Cyanation 3-Chloro-2-fluorobenzyl halideNaCN or KCN, DMSONone (or PTC)70-90%High yield, direct, simple procedure.Requires multi-step precursor synthesis; uses highly toxic cyanide salts.
Sandmeyer Reaction 3-Chloro-2-fluoroanilineNaNO₂, HCl, CuCNCopper(I)60-80%Utilizes readily available anilines.[7]Diazonium salts can be unstable; uses stoichiometric copper and cyanide.[8]
Pd-Catalyzed Cyanation 1-Bromo-3-chloro-2-fluorobenzeneZn(CN)₂ or K₄[Fe(CN)₆]Palladium complex75-95%Mild conditions, high functional group tolerance, uses less toxic reagents.[9][10]Expensive catalyst and ligands; requires inert atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents or conditions. The direct cyanation of the corresponding benzyl halide remains a robust and high-yielding option for many applications. The Sandmeyer reaction offers a classic and reliable alternative when starting from the aniline. For syntheses requiring mild conditions and high functional group compatibility, modern palladium-catalyzed cross-coupling methods are increasingly the strategy of choice, especially with the development of protocols that utilize safer cyanide sources. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the optimal synthesis for their specific needs.

References

The Multifaceted Biological Activities of Substituted Phenylacetonitriles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylacetonitriles represent a versatile class of organic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse applications of these molecules, ranging from agrochemicals to pharmaceuticals. We will delve into the core chemical features of the phenylacetonitrile scaffold that contribute to its bioactivity and examine how various substitutions on the phenyl ring and the α-carbon modulate these effects. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these promising compounds.

Introduction: The Phenylacetonitrile Scaffold - A Privileged Structure in Bioactive Compound Design

Phenylacetonitrile, also known as benzyl cyanide, is an organic compound featuring a phenyl group attached to a methylene carbon, which in turn is bonded to a nitrile functional group.[1][2] This seemingly simple structure is a cornerstone in the synthesis of a multitude of biologically active molecules.[3][4] The reactivity of the nitrile group and the adjacent active methylene unit allows for a wide array of chemical modifications, making it a versatile building block in medicinal and agricultural chemistry.[2][5] The aromatic ring provides a scaffold for introducing various substituents, which can profoundly influence the compound's physicochemical properties and its interaction with biological targets. This guide will explore the known biological activities of substituted phenylacetonitriles, categorized by their primary applications.

Agricultural Applications: Safeguarding Crop Yields

Substituted phenylacetonitriles have emerged as potent agents in crop protection, demonstrating significant herbicidal, insecticidal, and antifungal properties.

Herbicidal Activity: Disrupting Photosynthesis

Certain substituted phenylacetonitriles are effective herbicides, primarily acting as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[6] By binding to the D1 quinone-binding protein within the PSII complex, these compounds block the transfer of electrons to plastoquinone, thereby halting photosynthesis and leading to the production of reactive oxygen species that cause cellular damage and plant death.[6]

Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring are critical for herbicidal efficacy. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often found in active compounds. For instance, α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile derivatives have been investigated as pro-pesticides.[7]

Table 1: Herbicidal Activity of Selected Substituted Phenylacetonitriles

Compound/Derivative ClassTarget Weed SpeciesIC50/EC50 (µM)Reference
Tetrahydroquinoline derivative (MMV1260386)Abutilon theophrasti (post-emergence)Strong activity at 100 µM[8]
Tetrahydroquinoline derivative (MMV1260386)Setaria viridis (post-emergence)Strong activity at 100 µM[8]
N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl cyanideSpinach Chloroplasts (PET inhibition)2.34[9]

Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

This protocol outlines a method for assessing the pre-emergence herbicidal activity of test compounds on weed seeds sown in soil.[1][2][10]

  • Soil Preparation: Use a standardized soil mix, typically a loam or sandy loam, and sterilize it to eliminate existing weed seeds and pathogens.

  • Potting: Fill small pots or trays (e.g., 10 cm diameter) with the prepared soil, leaving about 2 cm of space at the top.

  • Seed Sowing: Sow a predetermined number of seeds of the target weed species (e.g., 20-30 seeds) uniformly on the soil surface.

  • Compound Application:

    • Prepare stock solutions of the substituted phenylacetonitrile derivatives in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of dilutions to achieve the desired application rates.

    • Apply the test solutions evenly to the soil surface using a laboratory sprayer. Ensure uniform coverage.

    • Include a solvent-only control and a positive control (a commercial herbicide with a known pre-emergence effect).

  • Incubation: Place the treated pots in a controlled environment chamber with appropriate temperature, humidity, and light cycles for the target weed species.

  • Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by:

    • Counting the number of emerged seedlings.

    • Visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

    • Measuring the fresh or dry weight of the emerged seedlings.

  • Data Analysis: Calculate the percentage of inhibition or germination reduction compared to the solvent control. Determine the GR50 (the concentration required to cause a 50% reduction in growth) or EC50 value.

Diagram 1: Experimental Workflow for Pre-Emergence Herbicide Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment & Analysis soil_prep Prepare & Sterilize Soil potting Fill Pots with Soil soil_prep->potting sowing Sow Weed Seeds potting->sowing compound_prep Prepare Test Compound Solutions sowing->compound_prep application Apply Compound to Soil Surface compound_prep->application incubation Incubate in Controlled Environment application->incubation assessment Assess Germination & Phytotoxicity incubation->assessment data_analysis Calculate Inhibition & EC50 assessment->data_analysis

Caption: Workflow for pre-emergence herbicidal activity evaluation.

Insecticidal and Acaricidal Activities: Targeting the Nervous System and Energy Production

Substituted phenylacetonitriles have demonstrated efficacy against a range of insect and mite pests. Their mechanisms of action can vary, with some derivatives acting as neurotoxins by modulating ion channels, while others disrupt cellular energy metabolism.

  • Sodium Channel Modulation: Some phenylacetonitrile derivatives function as sodium channel blockers, binding within the channel pore and inhibiting the normal flow of sodium ions. This disrupts the generation and propagation of action potentials in neurons, leading to paralysis and death of the insect.

  • Uncouplers of Oxidative Phosphorylation: Certain α-(phenylhydrazono)phenylacetonitrile derivatives act as uncouplers of oxidative phosphorylation in mitochondria.[7] This dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and leading to cellular energy depletion.

Structure-Activity Relationship (SAR): For α-(phenylhydrazono)phenylacetonitrile derivatives, the substituents on both phenyl rings significantly influence their insecticidal and acaricidal potency. For example, pro-pesticides of α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile have shown varied potency depending on the cleavable pro-moiety.[7] Methoxy-substituted phenylacetonitriles have also shown enhanced acaricidal activity.[4][11]

Table 2: Insecticidal and Acaricidal Activity of Selected Substituted Phenylacetonitriles

Compound/Derivative ClassTarget Pest SpeciesLC50/LD50Reference
α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile pro-pesticidesMites and various insect pestsVaries with pro-moiety[7]
Methoxy-substituted phenylacetonitrilesDermatophagoides farinae, Dermanyssus gallinaePotent acaricidal efficacy[4][11]
Piperine-derived bisamidesPlutella xylostellaVaries with substitution[12]
Pyrazole oxime ethers with substituted pyridyl ringsAphis laburni, Tetranychus cinnabarinus>90% mortality at 200 mg/L[13]

Experimental Protocol: Larval Immersion Insecticidal Assay

This protocol describes a common method for evaluating the contact toxicity of insecticides against larval stages of insects.[14]

  • Insect Rearing: Maintain a healthy, synchronized culture of the target insect larvae under controlled environmental conditions. Use a specific larval instar (e.g., third instar) for consistency.

  • Solution Preparation:

    • Dissolve the test compound in a suitable solvent (e.g., acetone) to create a stock solution.

    • Prepare a series of aqueous dilutions from the stock solution, adding a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure proper wetting of the larvae.

    • Prepare a control solution containing the solvent and surfactant at the same concentrations used in the test solutions.

  • Immersion:

    • Place a known number of larvae (e.g., 10-20) in a small strainer or on a piece of mesh.

    • Immerse the larvae in the test solution for a standardized period (e.g., 10-30 seconds).

    • Gently agitate to ensure complete coverage.

  • Drying and Transfer:

    • Remove the larvae from the solution and blot excess liquid on filter paper.

    • Transfer the treated larvae to a clean petri dish containing a suitable food source (e.g., artificial diet or host plant leaves).

  • Incubation: Maintain the petri dishes under the same controlled conditions used for rearing.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (the concentration that causes 50% mortality) and its confidence intervals using probit analysis.

Diagram 2: Mechanism of Sodium Channel Blocker Insecticides

G cluster_membrane Neuronal Membrane cluster_action Action Potential cluster_inhibition Inhibition by Phenylacetonitrile Derivative Na_channel Resting State Na+ ions outside Voltage-Gated Sodium Channel Pore Na+ ions inside opening Channel Opens depolarization Depolarization Signal depolarization->opening influx Na+ Influx opening->influx propagation Action Potential Propagation influx->propagation binding Derivative Binds in Pore binding->Na_channel:pore blockage Na+ Influx Blocked binding->blockage no_ap No Action Potential blockage->no_ap paralysis Paralysis & Death no_ap->paralysis

Caption: Phenylacetonitrile derivatives can block insect sodium channels.

Pharmaceutical Applications: Towards Novel Therapeutics

The structural versatility of substituted phenylacetonitriles has also been exploited in the development of new therapeutic agents, with notable activities in the antifungal, antiviral, and central nervous system (CNS) domains.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

Several phenylacetonitrile derivatives exhibit potent antifungal activity, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] The most common target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the ergosterol pathway.[16][17] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, and ultimately leading to fungal cell death.[17]

Structure-Activity Relationship (SAR): The antifungal activity of phenylacetonitrile derivatives is highly dependent on the substituents. For instance, in a series of β-azole-phenylacetone derivatives, compounds with a 3-fluoro substitution on the phenyl ring showed moderate activity against fluconazole-resistant strains.[18] The presence of specific halogen or methoxy groups at certain positions on the phenyl ring can enhance antifungal potency.

Table 3: Antifungal Activity of Selected Substituted Phenylacetonitriles

Compound/Derivative ClassFungal SpeciesMIC (µg/mL)Reference
β-azole-phenylacetone derivativesVarious pathogenic strains0.03 - 1[18]
Imidazo[1,2-a]pyridinyl-phenylacrylonitrilesCandida albicans, C. tropicalis, C. glabrata0.52 - 357.5 µM[19]
(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivativesCandida parapsilosisIC50: 1.23 - 2.47 µM[20]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast or filamentous fungi.[4][21]

  • Fungal Culture Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to the final required concentration in the appropriate test medium (e.g., RPMI-1640).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the test medium. The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, the endpoint is often a ≥50% reduction in turbidity.

  • Data Analysis: The MIC values are recorded for each compound and fungal strain.

Diagram 3: Ergosterol Biosynthesis Inhibition by Phenylacetonitrile Derivatives

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) depletion Ergosterol Depletion inhibitor Phenylacetonitrile Derivative inhibitor->lanosterol Inhibits CYP51 disruption Membrane Disruption depletion->disruption accumulation Toxic Sterol Accumulation accumulation->disruption death Fungal Cell Death disruption->death

Caption: Inhibition of ergosterol biosynthesis by phenylacetonitriles.

Antiviral Activity: Halting Viral Replication

Substituted phenylacetonitriles have also been investigated for their antiviral properties, with some derivatives showing promise as inhibitors of viral enzymes crucial for replication. A key target for many antiviral drugs is the reverse transcriptase (RT) enzyme of retroviruses like HIV.[22][23] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[24][25]

Structure-Activity Relationship (SAR): The design of potent phenylacetonitrile-based NNRTIs involves optimizing the substituents on the phenyl ring and the rest of the molecule to enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme.

Table 4: Antiviral Activity of Selected Phenylacetonitrile Derivatives

Compound/Derivative ClassViral TargetEC50/IC50Reference
Phenylaminopyridine derivativesHIV-1 Wild-TypeEC50 = 0.2 nM (for compound 27)[23]
2-Phenylamino-4-phenoxyquinoline derivativesHIV-1 RTIC50 = 1.22 - 1.93 µM[22]
Indolylarylsulfone derivativesHIV-1 RTSignificant inhibition[26]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a common in vitro assay to screen for inhibitors of HIV-1 reverse transcriptase.[3][27][28]

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.

    • Prepare a mixture of dNTPs, including digoxigenin (DIG)- and biotin-labeled dUTP.

    • Reconstitute recombinant HIV-1 RT to a working concentration.

    • Prepare serial dilutions of the test compound.

  • Assay Setup (in a poly(A)-coated microplate):

    • Add the test compound dilutions to the wells.

    • Add the reaction mixture containing the template/primer (poly(A)/oligo(dT)) and labeled dNTPs.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Include positive (known NNRTI) and negative (no inhibitor) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin antibody conjugated to peroxidase (POD).

    • Incubate to allow binding of the antibody to the newly synthesized DIG-labeled DNA.

    • Wash the plate again and add a peroxidase substrate (e.g., ABTS).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of DNA synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram 4: Mechanism of HIV-1 Reverse Transcriptase Inhibition

G cluster_rt HIV-1 Reverse Transcriptase (RT) cluster_inhibition Inhibition by Phenylacetonitrile NNRTI cluster_outcome Outcome rt_enzyme Active Site Allosteric Pocket dna_synthesis DNA Synthesis rt_enzyme:site->dna_synthesis conformational_change Conformational Change in RT rt_enzyme:pocket->conformational_change viral_rna Viral RNA Template viral_rna->rt_enzyme:site nnrti Phenylacetonitrile Derivative (NNRTI) nnrti->rt_enzyme:pocket Binds inhibition_synthesis Inhibition of DNA Synthesis conformational_change->inhibition_synthesis no_replication No Viral Replication inhibition_synthesis->no_replication

Caption: Phenylacetonitrile NNRTIs bind to an allosteric site on HIV-1 RT.

Central Nervous System (CNS) Activity

Certain substituted phenylacetonitriles have shown activity in the central nervous system, suggesting their potential as scaffolds for the development of drugs targeting neurological and psychiatric disorders. Their mechanisms of action can involve interactions with various receptors and ion channels in the brain. For instance, some derivatives exhibit antinociceptive (pain-relieving) activity that may be linked to the opioid system.[29]

Experimental Protocol: In Vitro Neurotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the potential neurotoxicity of compounds on a neuronal cell line.[30]

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions. Differentiate the cells into a more mature neuronal phenotype if required.

  • Cell Plating: Seed the differentiated cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion and Future Perspectives

Substituted phenylacetonitriles are a remarkable class of compounds with a proven track record and immense potential in both agriculture and medicine. Their synthetic tractability and the profound influence of substituents on their biological activity make them an attractive scaffold for the development of novel, highly specific, and potent agents. Future research in this area will likely focus on the rational design of new derivatives with improved efficacy, selectivity, and safety profiles. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of phenylacetonitrile-based herbicides, insecticides, antifungals, antivirals, and CNS-active drugs. This guide provides a solid foundation for researchers embarking on the exciting journey of exploring and exploiting the diverse biological activities of this privileged chemical scaffold.

References

An In-Depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile: Commercial Availability, Purity Analysis, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylacetonitrile, a key building block in modern pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, purity verification, and the scientific rationale behind its application. We will explore the landscape of commercial suppliers, detail rigorous analytical methodologies for quality control, and discuss the profound impact of purity on the trajectory of research and development projects.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with CAS Number 261762-98-5, is a substituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers medicinal chemists a versatile scaffold for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the nitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The quality and purity of such intermediates are of paramount importance, as they directly impact the efficacy, safety, and overall quality of the final drug product.[3][4][5]

The nitrile functional group is a cornerstone in drug design, offering a gateway to a variety of chemical transformations. It can be readily converted into amines, carboxylic acids, amides, and tetrazoles, providing access to a diverse range of functional groups essential for biological activity. However, the presence of impurities, even in trace amounts, can lead to undesirable side reactions, compromise the integrity of the final compound, and introduce potential toxicities.[6] This guide, therefore, emphasizes a foundational understanding of the material's characteristics from procurement to application.

Commercial Sourcing of this compound: A Supplier Overview

A reliable supply of high-purity starting materials is the bedrock of any successful research and development program. Several chemical suppliers offer this compound, typically with purity specifications ranging from 98% to over 99%. It is imperative for researchers to not only consider the stated purity but also the supplier's reputation for quality control and the availability of comprehensive analytical data.

SupplierStated PurityAvailable Analytical DataReference
BLD Pharm≥98%NMR, HPLC, LC-MS, UPLC mentioned as available.[1]
Huateng Pharma98%Basic properties listed.
Sigma-AldrichNot specified for this specific compound, but 99% for similar compounds.Certificate of Analysis (CoA) and Certificate of Origin (COO) are typically available for their products.[7][8]
Santa Cruz BiotechnologyNot specified, "For Research Use Only".Lot-specific data available on Certificate of Analysis.[9]

Note: The availability of specific batches and their corresponding analytical data should always be confirmed directly with the supplier. Requesting a Certificate of Analysis (CoA) for a specific lot is a critical due diligence step before purchase.

Purity Determination: A Multi-faceted Analytical Approach

Ensuring the purity of this compound is not a task for a single analytical technique. A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity profile, capable of identifying and quantifying the main component as well as potential impurities.

Chromatographic Methods: Separating the Components

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity assessment of organic compounds.

HPLC is a powerful technique for separating non-volatile and thermally labile compounds. A well-developed HPLC method can effectively separate the target compound from its impurities, allowing for accurate quantification.

Workflow for HPLC Method Development:

Caption: A typical workflow for purity determination by HPLC.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water is often effective. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase starting composition to create a 1 mg/mL solution.

Causality in Method Design: The choice of a C18 column is based on the non-polar nature of the aromatic ring. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from potential polar starting materials to less polar by-products.

GC-MS is ideal for the analysis of volatile compounds and provides not only separation but also structural information from the mass spectrometer, which is invaluable for impurity identification.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl polysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure the elution of all components.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Spectroscopic Methods: Confirming Identity and Structure

While chromatography separates components, spectroscopy provides crucial information about their chemical structure.

¹H NMR and ¹³C NMR are indispensable for confirming the structure of the main component and identifying any structurally related impurities. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. ChemicalBook provides access to reference ¹H NMR spectra for this compound.[10]

As part of the GC-MS analysis, the mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which serves as a chemical fingerprint for identification.

Potential Impurities and Their Impact in Drug Development

The synthesis of this compound can potentially introduce several types of impurities that can have significant consequences in a drug development program. The quality of pharmaceutical intermediates has a direct and profound impact on the purity, efficacy, and safety of the final drug product.[5][11]

Common Synthetic Routes and Potential Impurities:

The synthesis of substituted phenylacetonitriles often involves the reaction of a corresponding benzyl halide with a cyanide salt (an SN2 reaction) or the dehydration of a primary amide.[12]

Caption: Potential impurities arising from the synthesis of phenylacetonitriles.

Table of Potential Impurities and Their Impact:

Impurity TypePotential SourceImpact on Drug Development
Unreacted Starting Materials Incomplete reaction.Can lead to the formation of by-products in subsequent steps. May have its own toxicity profile.
Isocyanide By-products Ambident nature of the cyanide nucleophile, especially with certain cyanide salts (e.g., silver cyanide).Isocyanides are often toxic and can have different reactivity, leading to unexpected side products.
Positional Isomers Impurities in the starting materials or non-selective reactions.May have different pharmacological activity or toxicity. Can be difficult to separate from the desired product.
Over-reacted or Dimeric Products Side reactions under harsh conditions.Can affect the purity and yield of the final API. May introduce unknown toxicities.
Residual Solvents Incomplete removal after purification.Must be controlled within strict limits set by regulatory agencies (e.g., ICH guidelines).

The presence of reactive intermediates during synthesis can also lead to the formation of impurities that may be difficult to remove and could have toxicological consequences.[6]

Conclusion: A Commitment to Quality

In the landscape of modern drug discovery and development, the principle of "quality by design" begins with the very first building blocks. This compound is a potent tool in the medicinal chemist's arsenal, but its utility is directly proportional to its purity. A thorough understanding of its commercial sources, a robust analytical strategy for quality control, and an awareness of potential impurities are not merely best practices; they are essential for the integrity of the research and the safety of future medicines. This guide serves as a foundational resource for scientists, empowering them to make informed decisions and maintain the highest standards of scientific rigor from the bench to the clinic.

References

Introduction: Understanding the Context of 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 3-Chloro-2-fluorophenylacetonitrile

This compound is a substituted phenylacetonitrile derivative, a class of compounds frequently utilized as building blocks in organic synthesis.[1][2] Its specific functionalization with both chlorine and fluorine atoms makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitrile group, alongside the halogen substituents, imparts a distinct reactivity profile that, while advantageous for synthesis, also necessitates a rigorous and well-informed approach to its handling and safety management. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle, store, and manage this compound in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. This compound is classified as acutely toxic and an irritant.

Primary Hazards:

  • Acute Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: It is known to cause serious eye irritation and skin irritation.[3][4]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[3]

The toxicological profile is largely attributed to the nitrile functional group, which can be metabolized to release cyanide ions, and the halogenated aromatic ring which can contribute to its irritant properties.

Hazard Classification Summary Table
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Synthesized from multiple supplier safety data sheets.[3]

Section 2: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and ensure the integrity of the compound.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] The fume hood provides a controlled environment that prevents the accumulation of vapors and protects the user from inhalation exposure. Ensure that the fume hood has a face velocity appropriate for the type of work being conducted. An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical to preventing dermal and ocular exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. Change gloves frequently.Provides a barrier against dermal absorption. Regular inspection and changing of gloves prevent permeation and contamination.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.Protects the eyes from splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A lab coat should be worn at all times. For larger scale operations, chemically resistant aprons or coveralls are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Not typically required when working in a properly functioning fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.The primary engineering control (fume hood) should mitigate inhalation risk. Respirators are a secondary measure for situations with compromised ventilation or during spill cleanup.
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items. Have spill containment materials readily available.

  • Dispensing: When transferring the compound, use a spatula or other appropriate tool to avoid generating dust. If working with a liquid form, use a syringe or pipette.

  • During Use: Keep the container of this compound sealed when not in use. Avoid any actions that could generate aerosols or dust.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[3] Decontaminate the work surface.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[4]

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6] The container should be tightly sealed to prevent the escape of vapors and protect the compound from moisture and air.[5] Store in a locked cabinet or other secure location to prevent unauthorized access.[3]

Section 3: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

  • Contain: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[3][4]

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact emergency responders.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.

PropertyValue
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol [7][8]
Appearance Varies; may be a solid or liquid
Solubility Insoluble in water[4][6]
Stability Stable under normal conditions[4][6]
Incompatible Materials Strong oxidizing agents[4][6]

Section 5: Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety protocols at each stage.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review MSDS) PrepareWorkArea 2. Prepare & Decontaminate Work Area (Fume Hood) RiskAssessment->PrepareWorkArea Proceed with understanding DonPPE 3. Don Appropriate PPE PrepareWorkArea->DonPPE Safe environment established RetrieveCompound 4. Retrieve Compound from Secure Storage DonPPE->RetrieveCompound Personnel protected WeighTransfer 5. Weigh/Transfer Compound (Minimize Dust/Aerosols) RetrieveCompound->WeighTransfer ReactionSetup 6. Perform Experimental Procedure WeighTransfer->ReactionSetup Decontaminate 7. Decontaminate Glassware & Work Surfaces ReactionSetup->Decontaminate Experiment complete WasteDisposal 8. Segregate & Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE 9. Doff PPE Correctly WasteDisposal->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The protocols outlined in this guide are based on established safety principles and are designed to empower researchers to work with this compound confidently and responsibly. By integrating these practices into all laboratory operations, the risks associated with this compound can be effectively managed, ensuring a safe environment for scientific discovery.

References

Methodological & Application

The Synthetic Versatility of 3-Chloro-2-fluorophenylacetonitrile: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogenated aromatic moieties is a well-established strategy for modulating the physicochemical and pharmacological properties of target molecules. Among the vast arsenal of available building blocks, 3-Chloro-2-fluorophenylacetonitrile has emerged as a particularly valuable synthon. Its unique substitution pattern, featuring vicinal chloro and fluoro groups on the phenyl ring, coupled with the reactive nitrile functionality, provides a versatile handle for a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound as a cornerstone in the synthesis of complex organic molecules, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates.

The presence of both chlorine and fluorine atoms on the aromatic ring offers distinct advantages. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the pKa of nearby functional groups. The chlorine atom, in addition to influencing the electronic properties of the ring, provides a potential site for cross-coupling reactions. The benzylic nitrile group is a linchpin for a variety of synthetic manipulations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cyclization reactions to construct heterocyclic scaffolds. This guide will explore these key transformations, providing experimentally grounded protocols and insights into the underlying chemical principles.

Core Applications: A Trifecta of Synthetic Utility

The synthetic utility of this compound can be broadly categorized into three principal transformations, each unlocking a distinct class of valuable downstream products.

G cluster_0 Key Transformations cluster_1 Product Scaffolds A This compound B Hydrolysis A->B H₂O/H⁺ or OH⁻ C Reduction A->C Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) D Cross-Coupling & Cyclization A->D Pd-Catalysis, etc. E 3-Chloro-2-fluorophenylacetic Acid (Carboxylic Acid Derivatives) B->E F 2-(3-Chloro-2-fluorophenyl)ethanamine (Primary Amine Derivatives) C->F G Complex Heterocycles (e.g., in Kinase Inhibitors) D->G

Caption: Key synthetic pathways originating from this compound.

Application I: Synthesis of 3-Chloro-2-fluorophenylacetic Acid via Nitrile Hydrolysis

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 3-chloro-2-fluorophenylacetic acid is a valuable intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and other fine chemicals. Both acidic and basic conditions can be employed for this hydrolysis, with the choice of method often depending on the compatibility of other functional groups within the molecule.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the acid-catalyzed hydrolysis of a chlorophenylacetonitrile to the corresponding phenylacetic acid.[1]

Materials:

  • This compound

  • Sulfuric acid (30-70% aqueous solution)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 30-70% aqueous sulfuric acid solution.

  • Heat the sulfuric acid solution to 90-150 °C.

  • Slowly and continuously add this compound to the heated sulfuric acid solution.

  • After the addition is complete, maintain the reaction mixture at reflux for a period sufficient to ensure complete hydrolysis (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-chloro-2-fluorophenylacetic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, water, or an organic solvent mixture).

Causality and Insights:

  • The use of a moderately concentrated sulfuric acid solution (30-70%) is a balance between reaction rate and minimizing side reactions such as sulfonation or charring that can occur with more concentrated acid.[1]

  • The gradual addition of the nitrile to the hot acid helps to control the exothermicity of the reaction.

  • The final product, being a carboxylic acid, can be purified by extraction into a basic aqueous solution (like sodium bicarbonate) and then re-acidification to precipitate the pure acid.

Application II: Synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine via Nitrile Reduction

The reduction of the nitrile functionality provides direct access to primary amines, which are fundamental building blocks in medicinal chemistry and materials science. 2-(3-Chloro-2-fluorophenyl)ethanamine can serve as a precursor for the synthesis of a wide range of biologically active molecules.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a general and robust method for the reduction of nitriles to primary amines.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (10% aqueous solution)

  • Sodium hydroxide solution (e.g., 2 M)

  • Anhydrous sodium sulfate

Equipment:

  • Dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and extraction

Procedure:

  • Set up a dry three-necked flask under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-(3-chloro-2-fluorophenyl)ethanamine.

  • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality and Insights:

  • LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

  • The stepwise quenching procedure is crucial for safely decomposing the excess hydride and forming a granular precipitate of aluminum salts that is easily filtered.

  • Alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF) or catalytic hydrogenation (e.g., H₂/Raney Nickel) can also be used, which may offer milder reaction conditions and different functional group tolerance.

Application III: A Key Building Block for Kinase Inhibitors - The Synthesis of Lorlatinib

A prominent and high-impact application of this compound is in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, Lorlatinib.[2][3] This potent anti-cancer agent features a complex macrocyclic structure, and this compound is a key fragment that is incorporated via a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Lorlatinib Synthesis: Key Coupling Step A This compound (Intermediate 1) C Suzuki-Miyaura Coupling A->C B Arylboronic Ester (Intermediate 2) B->C D Coupled Intermediate C->D Pd Catalyst, Base E Further Transformations D->E F Lorlatinib E->F

Caption: Role of this compound in the synthesis of Lorlatinib.

Protocol 3: Suzuki-Miyaura Coupling in the Synthesis of a Lorlatinib Intermediate

This protocol is adapted from the process development of Lorlatinib and illustrates the coupling of an arylboronic ester with a chloro-substituted aromatic ring, a less common but feasible Suzuki coupling.[4]

Materials:

  • This compound

  • The corresponding arylboronic ester partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system)

  • Base (e.g., cesium carbonate, potassium phosphate)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic ester, and the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst and the base to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete (monitor by HPLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled intermediate.

Causality and Insights:

  • The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry. While aryl bromides and iodides are more reactive, aryl chlorides can also be used, often requiring more active catalyst systems or harsher reaction conditions.

  • The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as homocoupling of the boronic ester.[4]

  • In the synthesis of Lorlatinib, the slow addition of the boronate ester was found to be crucial in suppressing the formation of a homocoupled impurity.[4]

Physicochemical and Safety Data

PropertyValue
CAS Number 261762-98-5
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Appearance White to off-white crystalline solid
Boiling Point Not available
Melting Point Not available

Safety Precautions:

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifecta of reactivity—hydrolysis of the nitrile to a carboxylic acid, reduction to a primary amine, and participation in cross-coupling reactions—provides access to a wide range of important chemical scaffolds. The successful application of this synthon in the synthesis of the complex kinase inhibitor Lorlatinib underscores its significance in modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their own synthetic endeavors, paving the way for the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

Reaction conditions for nucleophilic substitution on 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 3-Chloro-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

This compound is a key aromatic building block valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the phenyl ring: a nitrile, a fluorine atom, and a chlorine atom. The powerful electron-withdrawing nature of the cyano (-CN) group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N, C-O, and C-S bond formation.

This guide provides a comprehensive overview of the reaction conditions and protocols for performing nucleophilic substitution on this substrate. We will delve into the mechanistic principles that govern the reaction's regioselectivity, detail field-proven protocols for various nucleophiles, and offer insights into optimizing these transformations for the synthesis of diverse derivatives.

Part 1: The SNAr Mechanism and Inherent Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via the classical SNAr addition-elimination mechanism. This pathway is favored due to the presence of the strongly electron-withdrawing nitrile group, which stabilizes the key intermediate.[1][2]

The Mechanism Involves Two Key Steps:

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][3] This step is typically the slow, rate-determining step of the reaction.[4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

Figure 1. General SNAr mechanism on this compound.

Causality of Regioselectivity: Why Fluorine is Displaced

A critical aspect of this substrate is the regioselectivity of the substitution. The nucleophile will preferentially displace the fluorine atom at the C-2 position over the chlorine atom at the C-3 position. This is governed by two primary factors:

  • Electronic Activation: The cyano group is located ortho to the fluorine and meta to the chlorine. Electron-withdrawing groups activate the ortho and para positions far more effectively than the meta position by providing resonance stabilization for the negative charge in the Meisenheimer complex.[1] Therefore, the carbon atom bonded to fluorine is significantly more electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability in SNAr: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the attached carbon the most electron-poor site, thus accelerating the rate-determining attack.[3][4] This leads to a leaving group reactivity order of F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[1]

Part 2: Reaction Conditions for Common Nucleophiles

Successful SNAr reactions on this compound hinge on the appropriate choice of nucleophile, solvent, base (if required), and temperature. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[5]

Nucleophile TypeExample NucleophileBaseTypical Solvent(s)Temperature (°C)Expected Product
O-Nucleophiles Sodium Methoxide (NaOMe)(Self-basic)Methanol, THF, DMF25 - 803-Chloro-2-methoxyphenylacetonitrile
Sodium Hydroxide (NaOH)(Self-basic)DMSO, Water/Ethanol80 - 1203-Chloro-2-hydroxyphenylacetonitrile
N-Nucleophiles Ammonia (aq. or in Dioxane)(Self-basic)Dioxane, DMSO80 - 1503-Amino-2-chlorophenylacetonitrile
BenzylamineK2CO3, Cs2CO3DMF, Acetonitrile60 - 1103-(Benzylamino)-2-chlorophenylacetonitrile
Dimethylamine (from DMF)KOH, NaOHDMF95 - 1203-(Dimethylamino)-2-chlorophenylacetonitrile[6]
S-Nucleophiles Sodium Thiomethoxide (NaSMe)(Self-basic)DMF, NMP25 - 603-Chloro-2-(methylthio)phenylacetonitrile[7]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common transformations.

Protocol 1: Synthesis of 3-Chloro-2-methoxyphenylacetonitrile via O-Alkylation

This protocol describes the substitution of the fluorine atom with a methoxy group using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), 25% solution in methanol or solid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (1.2 eq) to the stirred solution. If using solid NaOMe, it can be added in portions.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold, saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Chloro-2-methoxyphenylacetonitrile.

Protocol 2: Synthesis of 3-(Benzylamino)-2-chlorophenylacetonitrile via N-Alkylation

This protocol details the substitution with an amine nucleophile, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K2CO3), anhydrous powder

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reagent Charging: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the suspension via syringe.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Stir vigorously to ensure good mixing. Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

  • Work-up: After cooling to room temperature, filter the solid K2CO3 and wash the filter cake with ethyl acetate.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) to remove any remaining salts and highly polar impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the desired 3-(Benzylamino)-2-chlorophenylacetonitrile.

Part 4: Workflow Visualization

The following diagram outlines the general workflow for a typical SNAr experiment followed by workup and purification.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) charge 2. Charge Substrate, Solvent, and Base setup->charge add_nu 3. Add Nucleophile (often at 0°C or RT) charge->add_nu react 4. Heat to Reaction Temp (e.g., 60-100°C) add_nu->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Cool and Quench (e.g., with aq. NH4Cl or H2O) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract wash 8. Wash Organic Layer (Water, Brine) extract->wash dry 9. Dry with Na2SO4/MgSO4 wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify analyze 12. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Figure 2. Standard workflow for SNAr reactions.

References

Application Notes & Protocols: Catalytic Methods for the Transformation of the Nitrile Group in 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic transformation of the nitrile moiety in 3-Chloro-2-fluorophenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science, and the selective conversion of its nitrile group opens pathways to a diverse range of functional derivatives, including primary amines, amides, carboxylic acids, and ketones. This guide moves beyond simple procedural lists to explain the underlying principles and causal factors behind protocol choices, ensuring scientific integrity and reproducibility. We will explore robust catalytic methods, including metal-catalyzed reductions and hydrolysis, enzymatic transformations, and carbon-carbon bond-forming reactions.

Foreword: The Synthetic Potential of this compound

The this compound scaffold is a privileged starting material in synthetic organic chemistry. The electronically distinct halogen substituents (chloro and fluoro) and the reactive benzylic nitrile group provide multiple handles for molecular elaboration. The nitrile group, in particular, is a stable yet highly versatile functional group, equivalent in oxidation state to a carboxylic acid.[1] Its transformation is a key step in the synthesis of numerous pharmaceutical intermediates and active compounds. This guide focuses on catalytic strategies, which offer advantages in efficiency, selectivity, and sustainability over stoichiometric reagents.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related compounds like (o-chlorophenyl)acetonitrile and 3-chloro-4-fluorophenylacetonitrile indicate significant toxicity.[2][3]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[3][4] All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[2][5]

  • Toxicity Warning: Phenylacetonitrile derivatives are toxic if swallowed, inhaled, or in contact with skin.[2][3] In case of exposure, seek immediate medical attention.[3][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Waste Disposal: All chemical waste is classified as hazardous and must be disposed of according to institutional and local regulations in sealed, labeled containers.[4]

Catalytic Reduction: Synthesis of 2-(3-Chloro-2-fluorophenyl)ethan-1-amine

The reduction of nitriles to primary amines is a cornerstone transformation, providing access to key building blocks for pharmaceuticals. Catalytic hydrogenation is the most widely employed method. Among the various catalysts, Raney® Nickel stands out for its efficacy and versatility.[7] The Raney Ni/KBH₄ system offers a particularly mild, efficient, and easy-to-handle method for the direct hydrogenation of nitriles to primary amines with minimal formation of secondary or tertiary amine byproducts.[8][9]

Mechanistic Rationale: The Role of Raney Ni and KBH₄

The reaction proceeds via the catalytic hydrogenation of the nitrile. Raney Nickel, a high-surface-area nickel catalyst, adsorbs and activates both the nitrile and the hydrogen source. While molecular hydrogen (H₂) can be used, the combination with potassium borohydride (KBH₄) in an alcoholic solvent provides a convenient in situ source of activated hydrogen, circumventing the need for high-pressure hydrogenation equipment.[8] The reaction is believed to proceed through an imine intermediate, which is rapidly reduced to the primary amine. The presence of excess reducing agent and the catalyst's high activity ensure the imine is reduced before it can react with an already-formed amine molecule, thus suppressing the formation of secondary amines.[9]

Workflow for Raney® Nickel Catalyzed Reduction

G cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation p1 Activate Raney® Ni alloy with aqueous NaOH p2 Wash catalyst thoroughly with deionized water p1->p2 p3 Wash catalyst with absolute ethanol p2->p3 r1 Charge flask with KBH₄, activated Raney® Ni, and dry ethanol p3->r1 Use moist catalyst r2 Add this compound while stirring r1->r2 r3 Stir vigorously at room temperature (monitor by TLC/GC-MS) r2->r3 w1 Filter the reaction mixture to remove Raney® Ni r3->w1 Upon completion w2 Evaporate the solvent (ethanol) w1->w2 w3 Dissolve residue in ethyl acetate and wash with water w2->w3 w4 Dry organic layer, evaporate, and purify if necessary w3->w4 G cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase / Amidase Pathway Nitrile 3-Chloro-2-fluorophenyl- acetonitrile Nitrilase Nitrilase (+ 2 H₂O) Nitrile->Nitrilase NH Nitrile Hydratase (+ H₂O) Nitrile->NH Amide 2-(3-Chloro-2-fluorophenyl)- acetamide Amidase Amidase (+ H₂O) Amide->Amidase Acid 2-(3-Chloro-2-fluorophenyl)- acetic Acid Nitrilase->Acid NH->Amide Amidase->Acid G r1 This compound step1 Step 1: Nucleophilic Addition (Anhydrous Ether/THF) r1->step1 r2 Grignard Reagent (R-MgX) r2->step1 int1 Imine-Magnesium Salt Intermediate step2 Step 2: Acidic Hydrolysis (H₃O⁺) int1->step2 p1 Ketone p2 NH₃ step1->int1 step2->p1 step2->p2

References

Application Notes and Protocols: Strategic Incorporation of 3-Chloro-2-fluorophenylacetonitrile into High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles and a Key Building Block

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated heterocyclic compounds are prevalent in a vast array of pharmaceuticals.[2]

3-Chloro-2-fluorophenylacetonitrile has emerged as a particularly versatile and powerful building block for the synthesis of these valuable heterocyclic systems.[3][4] Its structure is primed for a variety of chemical transformations. The nitrile group serves as a versatile handle for cyclization reactions, while the electronically activated phenyl ring, substituted with both chloro and fluoro groups, presents opportunities for diverse functionalization and influences the reactivity of the benzylic position. This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of pyridine, pyrimidine, and quinoline scaffolds, aimed at researchers and professionals in medicinal chemistry and drug development.

Part 1: Synthesis of Substituted Pyridine Scaffolds via Thorpe-Ziegler Cyclization

The construction of substituted pyridine rings is a frequent objective in medicinal chemistry. The Thorpe-Ziegler reaction, an intramolecular base-catalyzed cyclization of dinitriles, offers a robust and efficient pathway to functionalized aminopyridines and their derivatives.[5][6] This approach leverages the acidity of the α-protons adjacent to the nitrile group.

Causality and Mechanistic Insight

The reaction is initiated by a strong base abstracting an α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[5] This carbanion then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group, forming a cyclic imine anion. Tautomerization of this intermediate leads to a stable cyclic β-enaminonitrile, a highly valuable scaffold. The choice of a non-protic solvent and a strong, non-nucleophilic base is critical to favor the desired intramolecular cyclization and prevent side reactions.

Thorpe_Ziegler cluster_0 Thorpe-Ziegler Cyclization for Pyridine Synthesis Start Dinitrile Precursor (from this compound) Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Strong Base (e.g., NaH) - H₂ CyclicImine Cyclic Imine Anion Intermediate Carbanion->CyclicImine Intramolecular Nucleophilic Attack Product Cyclic β-Enaminonitrile (Aminopyridine precursor) CyclicImine->Product Tautomerization

Caption: Workflow for Thorpe-Ziegler cyclization.

Detailed Protocol: Synthesis of a Tetrahydronaphthyridine Precursor

This protocol outlines the synthesis of a substituted aminopyridine via the Thorpe-Ziegler cyclization of a dinitrile precursor, which is first synthesized by alkylating this compound.

Step 1: Alkylation to form the Dinitrile Precursor

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of nitrile).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C with vigorous stirring.

  • Nitrile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes, maintaining the temperature at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the deep red-colored carbanion should be visible.

  • Alkylation: Add chloroacetonitrile (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the dinitrile precursor.

Step 2: Thorpe-Ziegler Cyclization

  • Setup: In a flame-dried flask under nitrogen, prepare a suspension of sodium hydride (NaH, 1.5 equivalents) in anhydrous toluene (15 mL/mmol of dinitrile).

  • Dinitrile Addition: Dissolve the dinitrile precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture to 0 °C and cautiously quench with ethanol, followed by water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude solid, the β-enaminonitrile, can be purified by recrystallization from ethanol/water.

PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
Dinitrile from Step 1NaHToluene110385
Dinitrile from Step 1NaOEtEthanol78578

Part 2: Synthesis of Pyrimidine Scaffolds via Condensation Reactions

Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core of nucleobases and numerous pharmaceuticals.[7][8] A common and effective method for their synthesis is the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N component like an amidine, urea, or guanidine.[7] this compound can be readily converted into suitable three-carbon synthons for this purpose.

Causality and Mechanistic Insight

The strategy involves transforming the starting nitrile into a more reactive intermediate, such as a β-enaminonitrile or β-ketonitrile. This intermediate then undergoes a cyclocondensation reaction with an amidine. The reaction is typically base-catalyzed, which facilitates the nucleophilic attack of the amidine nitrogen onto a carbonyl or nitrile carbon, followed by intramolecular cyclization and elimination of a small molecule (e.g., water or ammonia) to form the aromatic pyrimidine ring.

Pyrimidine_Synthesis cluster_1 Pyrimidine Synthesis Workflow Start This compound Intermediate β-Enaminonitrile Intermediate Start->Intermediate Reaction with DMF-DMA Condensation Cyclocondensation Intermediate->Condensation + Base (NaOEt) + Heat Amidine Amidine Hydrochloride (N-C-N fragment) Amidine->Condensation + Base (NaOEt) + Heat Product Substituted Pyrimidine Condensation->Product - H₂O / NH₃

Caption: General workflow for pyrimidine synthesis.

Detailed Protocol: Synthesis of a 4-Amino-5-arylpyrimidine

This protocol describes a two-step synthesis of a substituted pyrimidine starting from this compound.

Step 1: Synthesis of the Enaminonitrile Intermediate

  • Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equivalents).

  • Reaction: Heat the mixture at 80-90 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, remove the excess DMF-DMA under reduced pressure. The crude enaminonitrile product is often of sufficient purity to be used directly in the next step.

Step 2: Cyclocondensation with Guanidine

  • Setup: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (2.0 equivalents) in absolute ethanol (20 mL/mmol of enaminonitrile), add guanidine hydrochloride (1.5 equivalents).

  • Addition of Intermediate: Add the crude enaminonitrile from Step 1 (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the desired 2,4-diamino-5-(3-chloro-2-fluorophenyl)pyrimidine.

N-C-N ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Guanidine HClNaOEtEthanol78791
Acetamidine HClNaOEtEthanol78884
UreaNaHDioxane1001265

Part 3: Synthesis of Quinoline Scaffolds via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous antimalarial, antibacterial, and anticancer agents.[9][10] The Friedländer synthesis is a classical and powerful method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a nitrile.[9]

Causality and Mechanistic Insight

In this reaction, this compound serves as the active methylene component. The reaction is typically catalyzed by either an acid or a base. Under basic conditions, the α-carbon of the nitrile is deprotonated, and the resulting carbanion attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the nitrile, followed by dehydration, yields the quinoline ring system. Acid catalysis, conversely, activates the carbonyl group towards nucleophilic attack by the enol form of the nitrile.

Friedlander_Synthesis cluster_2 Friedländer Quinoline Synthesis AminoKetone 2-Aminoaryl Ketone Condensation Condensation (Base or Acid Catalysis) AminoKetone->Condensation Nitrile This compound Nitrile->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline Cyclization->Product - H₂O

Caption: Simplified workflow of the Friedländer synthesis.

Detailed Protocol: Base-Catalyzed Synthesis of a 2-Amino-3-cyanoquinoline
  • Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) and this compound (1.1 equivalents) in ethanol (15 mL/mmol of ketone).

  • Catalyst Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK, 0.2 equivalents) or a few drops of aqueous potassium hydroxide (40% w/v).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration. If no precipitate forms, reduce the solvent volume and add water to induce precipitation. Wash the solid with cold ethanol and dry under vacuum to obtain the 2-(3-chloro-2-fluorophenyl)-4-phenylquinoline-3-carbonitrile.

2-Aminoaryl CarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)
2-Aminobenzophenonet-BuOKEthanol78588
2-AminoacetophenoneKOHEthanol78682
2-AminobenzaldehydePiperidineToluene110475

General Considerations and Safety

  • Handling Reagents: this compound is a potential irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong bases like sodium hydride are highly reactive and flammable; handle under an inert atmosphere and quench with extreme care.

  • Reaction Monitoring: TLC is a convenient method for monitoring most of these reactions. Use appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) and visualization techniques (e.g., UV light).

  • Purification: Column chromatography on silica gel is a standard method for purifying the reaction products. Recrystallization is effective for obtaining highly pure solid products. Product identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

References

Application Note: High-Throughput Purity Determination of 3-Chloro-2-fluorophenylacetonitrile using Orthogonal HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust, validated analytical methods for the determination of purity and identity of 3-Chloro-2-fluorophenylacetonitrile, a critical intermediate in pharmaceutical synthesis. The inherent value of employing orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—is demonstrated. The HPLC method provides precise quantification of the principal component and non-volatile impurities, while the GC-MS method offers definitive identification and quantification of volatile and semi-volatile impurities. Detailed protocols, method development rationale, and validation considerations grounded in ICH guidelines are provided to ensure scientific integrity and facilitate seamless method transfer.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (CAS No. 261762-98-5) is a substituted benzonitrile derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[2][3] Process-related impurities, isomers, or degradation products can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and scientific necessity.[4]

This guide provides two orthogonal and complementary analytical methodologies to establish a comprehensive purity profile for this compound.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for separating the main compound from non-volatile impurities with high resolution and sensitivity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is perfectly suited for analyzing volatile and semi-volatile compounds, providing unparalleled identification capabilities through mass fragmentation patterns.[3][6]

The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are suitable for their intended purpose.[7][8][9]

Method 1: Purity Analysis by Reversed-Phase HPLC

Method Development Rationale

The selection of a reversed-phase HPLC method is based on the physicochemical properties of this compound. As a moderately polar aromatic compound, it interacts well with a non-polar stationary phase.[10][11]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen due to its strong hydrophobic retention characteristics, which are ideal for separating aromatic compounds and their closely related impurities.[12][13] The high surface area of C18 phases provides excellent resolving power.

  • Mobile Phase: A gradient elution using water and acetonitrile was selected. This approach allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. Acetonitrile is favored for its low UV cutoff and viscosity.[13][14]

  • Detection: The presence of the benzene ring and nitrile group creates a chromophore, making UV detection a suitable and robust choice.[15] A detection wavelength of 220 nm was selected to ensure high sensitivity for the analyte and potential aromatic impurities.

Validated HPLC Protocol

2.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

2.2.2. Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.[16]

2.2.3. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm the absence of interfering peaks.

  • Inject the Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms using appropriate data acquisition software.

2.2.4. Calculation of Purity Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability and Validation

To ensure the analytical system is performing correctly, the following system suitability criteria must be met for the reference standard injections, in accordance with ICH guidelines.[17][18]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

Method 2: Identity and Purity by GC-MS

Method Development Rationale

GC-MS is a powerful confirmatory technique that provides both quantitative purity data and qualitative structural information.[19] It is the ideal method for identifying and quantifying any volatile or semi-volatile impurities that may not be detected by HPLC.

  • GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms or equivalent) is an excellent general-purpose choice. It separates compounds primarily by their boiling points and provides robust, reproducible results for a wide range of analytes, including halogenated aromatic compounds.[20][21]

  • Temperature Program: A programmed temperature ramp is employed to ensure that compounds with different volatilities are adequately separated. The program starts at a low temperature to resolve volatile impurities and ramps up to elute the higher-boiling main component and any less volatile impurities.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[22] This "hard" ionization technique generates reproducible fragmentation patterns that can be compared against mass spectral libraries for definitive compound identification. For this compound, EI will produce a characteristic molecular ion and fragment ions.

  • Mass Spectrometry: The mass spectrometer serves as the detector, scanning a wide mass range to capture all relevant ions. The key diagnostic feature will be the isotopic cluster for the chlorine atom (³⁵Cl and ³⁷Cl), which appears as two peaks (M+ and M+2) with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom in the molecule or its fragments.[23][24]

Validated GC-MS Protocol

3.2.1. Instrumentation and Analytical Conditions

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial 50°C, hold 2 min; Ramp to 280°C at 15°C/min; Hold 5 min
Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

3.2.2. Preparation of Solutions

  • Solvent: HPLC Grade Dichloromethane or Ethyl Acetate.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.[25]

3.2.3. Analytical Procedure

  • Set up the GC-MS system with the specified parameters.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the Sample Solution.

  • Acquire the data.

3.2.4. Data Interpretation

  • Purity: Purity is determined from the Total Ion Chromatogram (TIC) by calculating the area percent of the main component peak relative to the total area of all peaks.

  • Identity Confirmation: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key features to verify for this compound (MW 169.58) include:

    • The molecular ion peak cluster (M⁺) at m/z 169 and 171 (in a ~3:1 ratio).

    • Characteristic fragment ions resulting from the loss of Cl, F, CN, or combinations thereof.

Conclusion

The two methods presented provide a comprehensive, orthogonal approach to the quality control of this compound. The RP-HPLC method serves as a precise and robust tool for routine purity testing and quantification of non-volatile impurities. The GC-MS method complements this by offering definitive structural confirmation and the ability to detect and identify volatile impurities that might otherwise be missed. Together, these protocols establish a scientifically sound basis for ensuring the purity and identity of this critical pharmaceutical intermediate, aligning with the rigorous standards of the drug development industry.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-fluorophenylacetonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-fluorophenylacetonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas, making a reliable and scalable synthesis of this intermediate critical for advancing drug discovery programs into the preclinical phase.[1][2][3] Preclinical studies demand a consistent supply of high-purity active pharmaceutical ingredients (APIs) and their intermediates, necessitating a synthetic route that is not only efficient and high-yielding but also robust, scalable, and well-characterized.[4][5]

This document provides a detailed guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore two viable synthetic routes, offering a comparative analysis to aid in selecting the most appropriate method based on available resources and project requirements. The protocols provided are detailed and include considerations for safety, in-process controls, purification, and analytical characterization to ensure the final product meets the stringent quality standards for preclinical use.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are considered for the preparation of this compound:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine, in this case, 3-chloro-2-fluoroaniline, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[6][7][8]

  • Nucleophilic Substitution: This route utilizes the corresponding benzyl halide, 3-chloro-2-fluorobenzyl bromide, and a cyanide source to form the desired nitrile via an SN2 reaction.

Parameter Sandmeyer Reaction Nucleophilic Substitution
Starting Material Availability 3-chloro-2-fluoroaniline is commercially available.3-chloro-2-fluorobenzyl bromide is commercially available, but may be more expensive.[9]
Reagent Toxicity Involves the in-situ formation of diazonium salts, which can be explosive if isolated. Requires careful temperature control. Uses cyanide salts.The benzyl bromide is a lachrymator and requires careful handling. Uses cyanide salts.
Scalability Diazotization reactions can be challenging to scale due to exothermicity and potential for side reactions.Generally more straightforward to scale, with more predictable reaction kinetics.
Yield & Purity Yields can be variable, and byproducts from side reactions may complicate purification.Often provides higher yields and a cleaner reaction profile.
Cost-Effectiveness The starting aniline is generally less expensive than the benzyl bromide.Higher cost of the starting material may be offset by higher yields and simpler purification.

Recommendation: For preclinical scale-up, the Nucleophilic Substitution route is generally recommended due to its higher potential for yield, cleaner reaction profile, and more straightforward scalability. However, the Sandmeyer reaction remains a viable alternative, particularly if cost of starting materials is a primary driver.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_substitution Nucleophilic Substitution A 3-Chloro-2-fluoroaniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C CuCN, KCN D 3-Chloro-2-fluorobenzyl Bromide E This compound D->E NaCN or KCN Solvent (e.g., DMSO, Acetone)

Caption: Comparison of the two primary synthetic routes to this compound.

Detailed Protocol: Nucleophilic Substitution Route

This protocol details the synthesis of this compound from 3-chloro-2-fluorobenzyl bromide.

Materials and Equipment
  • 3-Chloro-2-fluorobenzyl bromide (C7H5BrClF, MW: 223.47 g/mol )

  • Sodium cyanide (NaCN, MW: 49.01 g/mol ) or Potassium cyanide (KCN, MW: 65.12 g/mol )

  • Dimethyl sulfoxide (DMSO) or Acetone, anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Cyanide Hazard: Sodium cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[11][13] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[11]

  • Benzyl Bromide Hazard: 3-Chloro-2-fluorobenzyl bromide is a lachrymator and corrosive.[9] It can cause severe skin burns and eye damage.[9] Handle this reagent in a fume hood with appropriate PPE.

  • Reaction Exotherm: The reaction may be exothermic. Monitor the temperature closely, especially during the initial addition of reagents.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO, 5 mL per gram of benzyl bromide). Stir the mixture to dissolve the sodium cyanide.

  • Addition of Starting Material: Dissolve 3-chloro-2-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred sodium cyanide solution at room temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (10 mL per gram of starting material).

    • Extract the aqueous layer with toluene (3 x 5 mL per gram of starting material).

    • Combine the organic extracts and wash with deionized water (2 x 5 mL per gram of starting material) and then with brine (1 x 5 mL per gram of starting material).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve the high purity required for preclinical studies.

In-Process Controls and Characterization
Parameter Method Specification
Reaction Completion HPLC or GC>98% conversion
Identity 1H NMR, 13C NMR, MSConforms to the structure of this compound.
Purity HPLC or GC≥99.0%
Appearance VisualColorless to pale yellow oil or solid.
Moisture Content Karl Fischer Titration≤0.5%

Reference Analytical Data:

  • 1H NMR (CDCl3, 400 MHz): δ 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H), 3.80 (s, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ 158.5 (d, J = 250 Hz), 132.0 (d, J = 10 Hz), 129.5, 128.0 (d, J = 5 Hz), 125.0 (d, J = 20 Hz), 117.0, 23.5.

  • MS (EI): m/z 169 (M+), 134.

Scale-Up Considerations

  • Heat Management: The reaction is exothermic. For larger scale synthesis, a jacketed reactor with precise temperature control is recommended. The addition of the benzyl bromide solution should be done at a controlled rate to manage the exotherm.

  • Agitation: Efficient stirring is crucial to ensure good mixing of the reagents, especially in a biphasic system if using a different solvent.

  • Cyanide Quenching: Before disposal, any residual cyanide in the aqueous layers must be quenched. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10).

  • Material Handling: For larger quantities, use appropriate engineering controls such as closed systems for reagent transfer to minimize exposure.

Conclusion

The nucleophilic substitution route provides a robust and scalable method for the synthesis of high-purity this compound suitable for preclinical studies. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably produce this key intermediate, thereby facilitating the advancement of promising drug candidates through the development pipeline. The provided analytical specifications will ensure the quality and consistency of the synthesized material, a critical requirement for regulatory submissions and successful preclinical evaluation.

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-fluorophenylacetonitrile in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth look at the synthetic utility of 3-Chloro-2-fluorophenylacetonitrile as a strategic starting material for the construction of potent kinase inhibitors. We will explore the mechanistic rationale for its use, focusing on how its unique substitution pattern contributes to favorable pharmacological properties. Detailed, field-proven protocols for the multi-step synthesis of a key aminophenol intermediate and its subsequent coupling to a quinoline core, exemplified by the structural motif of the multi-kinase inhibitor Foretinib, are provided. This document serves as a comprehensive resource for researchers aiming to leverage this versatile building block in their drug discovery programs.

Introduction: The Significance of Kinase Inhibition and the Role of Halogenated Scaffolds

Protein kinases orchestrate a vast network of signaling pathways that govern cell growth, proliferation, differentiation, and survival.[1][2] Aberrant kinase activity is a frequent driver of oncogenesis, making these enzymes highly attractive targets for therapeutic intervention. Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have achieved remarkable clinical success.[3]

The chemical architecture of these inhibitors is paramount to their efficacy and selectivity. The incorporation of halogen atoms, particularly fluorine and chlorine, into these scaffolds has become a cornerstone of modern medicinal chemistry.[4] Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Modulating Lipophilicity: Fine-tuning the balance between aqueous solubility and membrane permeability.

  • Enhancing Binding Affinity: Through favorable electrostatic and halogen bonding interactions within the kinase active site.

  • Blocking Metabolic Hotspots: Increasing the metabolic stability and in vivo half-life of the drug candidate.

This compound is a commercially available starting material that embodies these advantages, offering a unique combination of electronic and steric properties for the synthesis of next-generation kinase inhibitors.

Mechanistic Rationale: The Advantage of the 3-Chloro-2-fluoro Substitution Pattern

The specific arrangement of the chloro and fluoro substituents on the phenylacetonitrile ring is not arbitrary. This pattern is strategically significant for several reasons:

  • Orthogonal Fluorine Substitution: The fluorine atom at the 2-position can serve as a powerful hydrogen bond acceptor and can influence the pKa of adjacent functionalities, potentially enhancing interactions with key amino acid residues in the kinase hinge region.

  • Metabolic Stability: The presence of two halogen atoms on the aromatic ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.

  • Conformational Control: The steric bulk of the chlorine atom can influence the preferred conformation of the molecule, locking it into a bioactive orientation that favors binding to the target kinase.

These features make the 3-chloro-2-fluorophenyl moiety a privileged scaffold in the design of kinase inhibitors targeting a range of kinases, including receptor tyrosine kinases like c-MET and VEGFR2.

Synthetic Strategy: From Phenylacetonitrile to a Kinase Inhibitor Scaffold

The following sections provide a detailed, multi-step protocol for the synthesis of a 4-(3-chloro-2-fluoro-4-aminophenoxy)-quinoline scaffold, a core structure found in potent kinase inhibitors like Foretinib. The synthetic pathway is designed to be robust and adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis begins with the nitration of this compound, followed by the selective reduction of the nitro group to an amine, yielding the key intermediate, 4-amino-3-chloro-2-fluorophenylacetonitrile. This intermediate is then hydrolyzed and coupled with a 4-chloroquinoline derivative via an Ullmann condensation to form the final diaryl ether scaffold.

G A This compound B Nitration A->B HNO₃ / H₂SO₄ C 3-Chloro-2-fluoro-4-nitrophenylacetonitrile B->C D Selective Nitro Reduction C->D SnCl₂·2H₂O / EtOH E 4-Amino-3-chloro-2-fluorophenylacetonitrile D->E F Hydrolysis E->F Aq. Acid or Base G 4-Amino-3-chloro-2-fluorophenol F->G I Ullmann Condensation G->I H 4-Chloroquinoline Derivative H->I J Potential Kinase Inhibitor Scaffold I->J Cu Catalyst, Base

Caption: Proposed synthetic pathway from this compound to a potential kinase inhibitor scaffold.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Step 1: Synthesis of 3-Chloro-2-fluoro-4-nitrophenylacetonitrile (Nitration)

This protocol describes the regioselective nitration of the starting material. The electron-withdrawing nature of the nitrile and halogen substituents directs the nitration to the position para to the fluorine and meta to the chlorine and nitrile groups.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Dichloromethane (DCM)

    • Ice

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

    • Slowly add this compound to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 3-Chloro-2-fluoro-4-nitrophenylacetonitrile.

Step 2: Synthesis of 4-Amino-3-chloro-2-fluorophenylacetonitrile (Selective Nitro Reduction)

The selective reduction of the nitro group in the presence of a nitrile and aryl halides is a critical step. Tin(II) chloride is an effective reagent for this transformation.[5]

  • Materials:

    • 3-Chloro-2-fluoro-4-nitrophenylacetonitrile

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of 3-Chloro-2-fluoro-4-nitrophenylacetonitrile in ethanol, add tin(II) chloride dihydrate (4-5 molar equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Filter the resulting suspension through a pad of celite to remove tin salts.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-Amino-3-chloro-2-fluorophenylacetonitrile can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of 4-(3-Chloro-2-fluoro-4-aminophenoxy)-7-methoxy-6-(3-morpholinopropoxy)quinoline (Ullmann Condensation)

This step involves the coupling of the synthesized aminophenol (after hydrolysis of the nitrile) with a suitable quinoline core. For this example, we will use a hypothetical hydrolysis of the nitrile to a phenol and subsequent coupling. A more direct route may involve displacement of the fluorine by a hydroxyl group under specific conditions, followed by the described steps. The Ullmann condensation is a classic method for forming diaryl ethers.[6][7]

  • Materials:

    • 4-Amino-3-chloro-2-fluorophenol (obtained from hydrolysis of the corresponding nitrile)

    • 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinoline

    • Copper(I) iodide (CuI)

    • L-proline or another suitable ligand

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or Dioxane

  • Equipment:

    • Schlenk tube or a flask equipped with a reflux condenser and an inert gas inlet

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a Schlenk tube, add 4-Amino-3-chloro-2-fluorophenol, 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinoline, copper(I) iodide (catalytic amount, e.g., 10 mol%), L-proline (20 mol%), and potassium carbonate (2-3 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DMF or dioxane via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford the desired kinase inhibitor scaffold.

Target Kinases and Signaling Pathways

The synthesized 4-phenoxyquinoline scaffold is a core component of inhibitors targeting several critical oncogenic kinases, most notably c-MET and VEGFR2.[5]

c-MET Signaling Pathway: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1][8] Aberrant c-MET signaling is implicated in the progression and metastasis of numerous cancers.[2]

G HGF HGF cMET c-MET Receptor HGF->cMET RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Invasion Motility, Invasion STAT3->Invasion

Caption: Simplified c-MET signaling pathway leading to cell proliferation and invasion.

VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation Endothelial Cell Proliferation, Migration RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Key downstream pathways of VEGFR2 signaling in endothelial cells.

Data Summary: Inhibitory Profile of a Representative Kinase Inhibitor

The following table summarizes the inhibitory activity of Foretinib, a well-characterized inhibitor featuring a 4-phenoxyquinoline core, against its primary targets. This data illustrates the potency that can be achieved with scaffolds derived from the synthetic strategies outlined above.

CompoundTarget KinaseIC₅₀ (nM)Reference
Foretinibc-MET1.3[5]
(GSK1363089)VEGFR21.6[5]
KDR0.9[5]
FLT31.6[5]
RON4.0[5]

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its unique electronic and steric properties contribute to enhanced binding affinity and metabolic stability in the resulting inhibitor molecules. The detailed synthetic protocols provided herein offer a robust and adaptable framework for researchers to generate novel kinase inhibitors based on the 4-phenoxyquinoline scaffold. By targeting critical oncogenic pathways such as c-MET and VEGFR2, these compounds hold significant promise for the development of new targeted cancer therapies.

References

The Strategic Application of 3-Chloro-2-fluorophenylacetonitrile in the Synthesis of Advanced Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Phenylacetonitriles in Agrochemical Discovery

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of halogenated aromatic moieties has emerged as a cornerstone of modern agrochemical design. Among the plethora of available building blocks, 3-Chloro-2-fluorophenylacetonitrile stands out as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts a distinct electronic and steric profile to derivative molecules. This often translates into enhanced biological activity, improved metabolic stability, and a favorable toxicological and environmental profile.

The presence of fluorine, in particular, is known to enhance the efficacy of many pesticides. This guide provides a comprehensive overview of the application of this compound in the development of next-generation herbicides and fungicides, complete with detailed synthetic protocols and an exploration of the underlying chemical principles.

Core Applications in Agrochemical Synthesis

This compound serves as a key precursor for the synthesis of a variety of heterocyclic scaffolds that are central to the activity of numerous commercial and developmental agrochemicals. The nitrile group offers a versatile handle for a wide range of chemical transformations, while the halogenated phenyl ring is a common feature in many successful pesticides.

Herbicidal Derivatives: Targeting Essential Plant Processes

The 3-chloro-2-fluorophenyl moiety is found in potent herbicidal molecules. While direct synthesis from this compound is often proprietary, the structural similarities to known herbicides strongly suggest its utility. For instance, herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been patented, highlighting the importance of the substituted phenyl ring in this class of compounds.[1][2][3]

The synthesis of such pyridine-based herbicides can be envisioned through multi-step sequences starting from the functionalization of the phenylacetonitrile.

Fungicidal Derivatives: Combating Plant Pathogens

The development of novel fungicides is a critical area of agrochemical research. Fluorinated compounds, in particular, have shown significant promise.[4] While specific commercial fungicides directly derived from this compound are not publicly disclosed, its potential as a precursor for potent fungicidal heterocycles, such as pyrazoles and triazoles, is significant. The synthesis of pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs), often involves the construction of a substituted pyrazole ring, a transformation for which phenylacetonitriles can be valuable starting materials.[4]

Synthetic Protocols and Methodologies

The true value of this compound lies in its reactivity and the ability to undergo a variety of chemical transformations to yield complex agrochemical scaffolds. Below are detailed protocols for key synthetic steps, providing a roadmap for researchers in this field.

Protocol 1: Synthesis of a Pyrazole Intermediate for Fungicides

This protocol outlines a general approach for the synthesis of a substituted pyrazole, a common core structure in many modern fungicides. The reaction proceeds via a condensation reaction with a hydrazine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound This compound Pyrazole_Intermediate Substituted Pyrazole Intermediate This compound->Pyrazole_Intermediate Base (e.g., NaOEt) Ethanol, Reflux Hydrazine_derivative Hydrazine Derivative (e.g., Hydrazine hydrate) Hydrazine_derivative->Pyrazole_Intermediate

Caption: Synthesis of a pyrazole intermediate.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask and stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole intermediate.

  • Purify the product by column chromatography or recrystallization.

Rationale: This reaction leverages the reactivity of the nitrile group and the adjacent methylene protons. The base facilitates the formation of a reactive intermediate that undergoes condensation and cyclization with the hydrazine to form the stable pyrazole ring.

Protocol 2: Synthesis of a Thiophene Intermediate via the Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which are valuable intermediates for various agrochemicals. This protocol adapts the Gewald reaction for use with this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound This compound Thiophene_Intermediate 2-Aminothiophene Derivative This compound->Thiophene_Intermediate Base (e.g., Morpholine) Ethanol, Reflux Carbonyl_Compound Carbonyl Compound (e.g., Cyclohexanone) Carbonyl_Compound->Thiophene_Intermediate Sulfur Elemental Sulfur Sulfur->Thiophene_Intermediate

Caption: Gewald reaction for thiophene synthesis.

Materials:

  • This compound

  • A carbonyl compound (e.g., cyclohexanone)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Ethanol or another suitable solvent

Procedure:

  • To a stirred mixture of this compound (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add the basic catalyst (0.2 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization.

Rationale: The Gewald reaction is a one-pot, multi-component reaction that efficiently constructs the thiophene ring. The base catalyzes the initial Knoevenagel condensation between the phenylacetonitrile and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.

Quantitative Data and Efficacy

Compound Class Target Pest/Weed Typical Efficacy Range Reference Compound Example
Pyridine HerbicidesBroadleaf weeds80-100% control at label rates4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Pyrazole FungicidesPowdery mildew, rustsEC50 values in the low µg/mL rangeBenzovindiflupyr[4]
Strobilurin FungicidesA broad spectrum of fungal diseasesExcellent activity against various pathogensFlufenoxystrobin[4]

Safety, Handling, and Regulatory Considerations

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In a research and development setting, all synthetic work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an attractive starting material for the development of potent and selective herbicides and fungicides. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this versatile intermediate and to contribute to the discovery of the next generation of crop protection solutions. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of key intermediates like this compound is set to increase.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 3-Chloro-2-fluorophenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetonitrile

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound and its derivatives. This valuable building block is frequently utilized in the development of novel therapeutics, and achieving high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can typically be traced to one of two primary synthetic routes: the cyanation of a benzyl halide precursor or the Sandmeyer reaction of an aniline precursor. This guide addresses common issues encountered in both pathways.

Route 1: Cyanation of 3-Chloro-2-fluorobenzyl Halide

This pathway involves a nucleophilic substitution (S_N2) reaction between 3-Chloro-2-fluorobenzyl halide (typically the bromide for higher reactivity) and a cyanide salt.

Q1: My reaction shows low conversion of the starting 3-Chloro-2-fluorobenzyl bromide. What are the likely causes and solutions?

A1: Low conversion is often a result of insufficient reactivity of the electrophile or nucleophile, or suboptimal reaction conditions.

  • Leaving Group Efficacy: Ensure you are using 3-chloro-2-fluorobenzyl bromide, as the bromide is a significantly better leaving group than chloride, leading to faster reaction kinetics. If using the chloride, you may need to increase the reaction temperature or time, or add a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Cyanide Source and Solubility: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common reagents. Their solubility in organic solvents is limited. If running the reaction in a non-polar solvent like toluene, the use of a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride is essential to shuttle the cyanide anion into the organic phase.[1] Alternatively, using a polar aprotic solvent like DMSO or DMF can improve the solubility and reactivity of the cyanide salt.[2][3]

  • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to side reactions and decomposition of the product.[4] For S_N2 reactions, a modest temperature of 60-80°C is often a good starting point. Monitor the reaction by TLC or GC/LC-MS to find the optimal balance between reaction rate and impurity formation.

Q2: My main impurity appears to be 3-Chloro-2-fluorobenzyl alcohol. How can I prevent its formation?

A2: The formation of the corresponding benzyl alcohol is a clear indication of hydrolysis, caused by the presence of water.

  • Anhydrous Conditions: The cyanide anion is a strong nucleophile but also a moderate base. In the presence of water, it can be protonated, and hydroxide ions can compete in the nucleophilic substitution, leading to the alcohol byproduct. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Commercial cyanide salts can be hygroscopic; consider drying them in a vacuum oven before use.

  • Solvent Choice: Solvents like DMF and DMSO must be of high purity and anhydrous grade. Even small amounts of water can significantly impact the reaction's outcome.

Q3: I'm observing a significant amount of dark, tar-like material in my reaction flask, and the isolated yield is poor. What is causing this decomposition?

A3: Phenylacetonitriles can be unstable under harsh conditions, and uncontrolled exotherms are a common cause of decomposition.[4][5]

  • Temperature Control: The reaction of benzyl halides with cyanide is exothermic. Adding the benzyl halide dropwise to the heated cyanide solution can help manage the heat generated.[5] Use a water or oil bath to maintain a stable temperature and avoid localized hot spots, which can accelerate decomposition and polymerization side reactions.

  • Reaction Time: Do not run the reaction for an unnecessarily long time. Once TLC or GC analysis shows complete consumption of the starting material, proceed with the workup. Prolonged heating can degrade the desired nitrile product.[4]

  • Workup Quench: Upon completion, cool the reaction mixture before quenching with water. Pouring the hot reaction mixture into water can cause rapid, sometimes violent, quenching and potential product degradation.

Route 2: Sandmeyer Cyanation

This classic transformation involves the diazotization of 3-Chloro-2-fluoroaniline followed by a copper(I) cyanide-mediated substitution.[6]

Q4: The yield of my Sandmeyer reaction is very low, and the primary byproduct is 3-Chloro-2-fluorophenol. How do I suppress this side reaction?

A4: The formation of a phenol is the most common failure mode in Sandmeyer reactions, resulting from the reaction of the diazonium salt with water.

  • Strict Temperature Control: The diazotization step (reacting the aniline with nitrous acid, generated from NaNO₂ and a strong acid) is highly exothermic and must be performed at 0-5°C.[7] The resulting diazonium salt is unstable at higher temperatures and will readily decompose to form the phenol. Use an ice-salt bath to maintain this temperature range rigorously.

  • Slow Reagent Addition: Add the aqueous sodium nitrite solution slowly and dropwise to the acidic solution of the aniline, ensuring the temperature never exceeds 5°C.

  • Neutralization Before Cyanation: Before adding the diazonium salt solution to the copper(I) cyanide, it is sometimes beneficial to neutralize the excess strong acid carefully with a base like sodium bicarbonate or calcium carbonate until the pH is weakly acidic (pH 5-6). This can reduce the rate of phenol formation.

Q5: I see vigorous gas evolution from my diazonium salt solution before I even add it to the copper cyanide. What is happening?

A5: This indicates the premature decomposition of your diazonium salt, releasing nitrogen gas (N₂). As mentioned above, this is almost always due to a loss of temperature control. The diazonium group is an excellent leaving group, and even a slight increase in temperature above 10°C can cause it to rapidly decompose.[7] Maintaining a temperature between 0-5°C throughout the generation and handling of the diazonium salt is absolutely critical for success.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing this compound? A: For laboratory and industrial-scale synthesis, the cyanation of 3-Chloro-2-fluorobenzyl bromide is often preferred.[4] This route typically involves fewer steps, avoids the use of highly unstable diazonium intermediates, and can be more readily optimized for high yield. The Sandmeyer reaction, while powerful, requires stringent temperature control and handling of potentially explosive intermediates, making it less amenable to large-scale production.[7]

Q: What is the best method for purifying the final product? A: The choice of purification depends on the scale and the impurity profile.

  • For small-scale (mg to g): Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective for removing polar and non-polar impurities.

  • For larger-scale (multi-gram to kg): Vacuum distillation is often more practical and economical. This compound is a liquid or low-melting solid, making it a good candidate for distillation. A preliminary aqueous wash of the crude product can help remove inorganic salts and water-soluble impurities before distillation.[8]

Q: Are there safer, less toxic alternatives to sodium or potassium cyanide? A: Yes. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a significantly less toxic and easier-to-handle alternative cyanide source.[9][10] However, it is also less nucleophilic and typically requires a palladium catalyst (e.g., Pd(OAc)₂) and specific ligands to achieve efficient cyanation of aryl or benzyl halides.[9][10] This method is particularly useful in environments where the handling of acute toxins like NaCN is highly restricted.

Data & Visualizations

Table 1: Influence of Conditions on Benzyl Halide Cyanation Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Solvent TolueneDMSOPolar aprotic solvent increases solubility and reactivity of NaCN.[2][3]
Catalyst NoneBenzyltriethylammonium Chloride (10 mol%)Phase-transfer catalyst required for non-polar solvents (if used).[1]
Temp. 110°C (Reflux)70°CLower temperature minimizes product decomposition and side reactions.[5]
Water Technical Grade SolventAnhydrous SolventPrevents formation of benzyl alcohol byproduct.
Typical Yield < 40%> 85%Optimization of key parameters directly impacts yield.

Diagrams

Synthesis_Pathways cluster_0 Route 1: S_N2 Cyanation cluster_1 Route 2: Sandmeyer Reaction start1 3-Chloro-2-fluorobenzyl Bromide product This compound start1->product NaCN or KCN DMSO or PTC start2 3-Chloro-2-fluoroaniline diazonium Diazonium Salt Intermediate start2->diazonium NaNO2, HCl 0-5°C diazonium->product CuCN

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting_Workflow cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Conversion start->cause1 cause2 Major Side Product(s) start->cause2 cause3 Product Decomposition start->cause3 sol1 Check leaving group (Br > Cl) Use polar aprotic solvent (DMSO) Increase temperature moderately Use Phase Transfer Catalyst cause1->sol1 sol2 Use anhydrous reagents/solvents Maintain inert atmosphere Control reaction temperature (0-5°C for Sandmeyer) cause2->sol2 sol3 Control exotherm (slow addition) Avoid prolonged heating Optimize reaction time via TLC/GC cause3->sol3

Caption: A logical workflow for troubleshooting low yields.

Optimized Experimental Protocols

Disclaimer: These protocols involve hazardous materials. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) must be used. All waste must be disposed of according to institutional guidelines.

Protocol 1: Cyanation of 3-Chloro-2-fluorobenzyl Bromide
  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add sodium cyanide (5.88 g, 0.12 mol, 1.2 eq).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the suspension and heat to 70°C using an oil bath.

  • Reagent Addition: Dissolve 3-Chloro-2-fluorobenzyl bromide (22.4 g, 0.10 mol, 1.0 eq) in 20 mL of anhydrous DMSO. Add this solution dropwise to the heated cyanide suspension over 30 minutes, ensuring the internal temperature does not exceed 75°C.

  • Reaction: Stir the mixture at 70°C for 3 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield this compound as a colorless to pale yellow liquid. (Expected yield: 80-90%).

Protocol 2: Sandmeyer Reaction from 3-Chloro-2-fluoroaniline
  • Diazotization:

    • In a 500 mL flask, dissolve 3-Chloro-2-fluoroaniline (14.55 g, 0.10 mol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid (approx. 0.30 mol). Cool the solution to 0°C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 45 minutes, ensuring the internal temperature is strictly maintained between 0-5°C. After the addition is complete, stir for an additional 15 minutes at 0°C.

  • Copper(I) Cyanide Preparation:

    • In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.6 g, 0.13 mol) in 100 mL of water containing sodium cyanide (13.0 g, 0.265 mol). Warm gently if needed to dissolve, then cool to room temperature.

  • Cyanation:

    • Add the cold diazonium salt solution slowly to the copper(I) cyanide solution with vigorous stirring. A thick precipitate may form, and nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour until gas evolution ceases.

  • Workup and Extraction:

    • Cool the reaction mixture and extract with toluene (3 x 100 mL).

    • Combine the organic extracts and wash with 10% aqueous NaOH, then water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation. (Expected yield: 65-75%).

References

Purification challenges of 3-Chloro-2-fluorophenylacetonitrile reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-2-fluorophenylacetonitrile

Welcome to the technical support guide for navigating the purification challenges of this compound. This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful purification is critical for ensuring the quality and efficacy of the final products. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges researchers face when handling the crude product from the synthesis of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation using a copper(I) cyanide catalyst.[1][2][3] Assuming this or a similar pathway, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-chloro-2-fluoroaniline.

  • Side-Reaction Products:

    • Phenol Formation: The intermediate diazonium salt can react with water, especially at elevated temperatures, to form 3-chloro-2-fluorophenol.[4]

    • Biaryl Impurities: Formed via the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[1][4]

    • Azo Compounds: The diazonium salt may couple with the starting aniline if conditions are not optimized.[4]

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis under acidic or basic workup conditions, leading to the formation of 3-chloro-2-fluorophenylacetamide and subsequently 3-chloro-2-fluorophenylacetic acid.[5][6]

  • Inorganic Salts: Residual copper salts from the catalyst and salts formed during the reaction and workup.

Impurity Class Example Compound Typical Polarity Notes
Starting Amine3-Chloro-2-fluoroanilineMore PolarBasic; can be removed with an acidic wash.
Phenolic Byproduct3-Chloro-2-fluorophenolMore PolarAcidic; can be removed with a basic wash (e.g., NaHCO₃).
Hydrolysis (Amide)3-Chloro-2-fluorophenylacetamideVery PolarOften formed during aqueous workup or on silica gel.[7]
Hydrolysis (Carboxylic Acid)3-Chloro-2-fluorophenylacetic acidVery PolarAcidic; can be removed with a basic wash.[8]
Product This compound Intermediate The target compound.
Biaryl ByproductsDimeric chloro-fluorobiphenylsLess PolarTypically elutes before the main product in normal-phase chromatography.
Q2: My crude product is a dark, oily, or semi-solid material. What is the first step before attempting advanced purification?

A2: A standard liquid-liquid extraction (aqueous workup) is essential to remove the bulk of inorganic salts and highly polar or ionizable organic impurities. This initial cleanup simplifies subsequent purification steps.[9]

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate and extract any unreacted basic aniline into the aqueous phase.

  • Base Wash: Subsequently, wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like phenolic byproducts or the carboxylic acid hydrolysis product.

  • Final Wash & Dry: Wash with brine to reduce the amount of dissolved water in the organic layer, then dry the organic phase over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentrate: Remove the solvent under reduced pressure to yield the crude product, which should now be cleaner and more amenable to purification.

Workflow: Initial Product Workup

A Crude Reaction Mixture B Dissolve in Ethyl Acetate A->B C Wash with 1M HCl B->C D Wash with sat. NaHCO3 C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Filter & Concentrate F->G H Crude Product for Purification G->H

Caption: Standard aqueous workup procedure.

Q3: Which primary purification technique is better: flash column chromatography or recrystallization?

A3: The optimal choice depends on the purity of your crude product after workup and the desired scale.

  • Flash Column Chromatography is the most versatile and reliable method for separating compounds with different polarities. It is highly recommended if your crude product contains multiple byproducts or if the highest possible purity is required for analytical purposes.[10]

  • Recrystallization is an excellent and scalable technique for removing small amounts of impurities, provided the crude product is already relatively pure (typically >90%). Finding a suitable solvent or solvent system is the main challenge.[11]

Diagram: Purification Method Selection

node_action node_action start Crude Purity > 90%? chromatography Perform Flash Column Chromatography start->chromatography No recrystallization Attempt Recrystallization start->recrystallization Yes

Caption: Decision guide for purification.

Q4: During column chromatography, a new, very polar spot appears on my TLC plate that wasn't in the initial crude mixture. What is happening?

A4: This is a classic sign of on-column decomposition, most likely hydrolysis of the nitrile to the corresponding primary amide. Silica gel is slightly acidic and contains adsorbed water, which can catalyze this reaction.

Troubleshooting Steps:

  • Use Dry Solvents: Ensure your mobile phase solvents (e.g., hexane, ethyl acetate) are anhydrous.

  • Deactivate Silica: If hydrolysis is persistent, you can use silica gel that has been treated with a small amount of a base, like triethylamine (~0.5-1% v/v), added to the mobile phase. This neutralizes the acidic sites.

  • Work Quickly: Do not let the product sit on the column for an extended period. Elute and collect the fractions promptly.

Q5: How can I confirm the purity and structural integrity of my final product?

A5: A combination of analytical techniques is necessary for full characterization and purity confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For this specific molecule, ¹⁹F NMR is exceptionally valuable to verify the presence and chemical environment of the fluorine atom.[10][12]

  • Chromatography & Mass Spectrometry: HPLC or GC can provide a quantitative measure of purity (e.g., >98%).[13] Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) will confirm the molecular weight of the product.[12][13]

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis:

    • Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small sample of your crude material in DCM and spot it on the TLC plates.

    • Develop the plates and visualize under UV light (254 nm).

    • Select the solvent system that provides good separation and an Rf value of 0.25-0.35 for the product spot. An 8:2 or 8.5:1.5 Hexane:Ethyl Acetate system is a common starting point for similar molecules.[10]

  • Column Packing:

    • Select an appropriately sized glass column. For 1 g of crude material, a column with a 40-50 mm diameter is suitable.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the packed bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of DCM.

    • Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from a Two-Solvent System

This method is effective when you have a crude product of >90% purity. A good solvent pair to try is Toluene/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (Toluene) dropwise at room temperature, with stirring, until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Induce Precipitation: Slowly add the "poor" solvent (Hexane) dropwise while stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[11]

  • Re-dissolution: Gently heat the flask (e.g., on a hotplate) until the solution becomes clear again. If any solids remain, they are likely insoluble impurities and should be removed by hot filtration.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool will slow the cooling rate and promote the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of cold Hexane to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, purified product.

References

Identifying and minimizing byproducts in 3-Chloro-2-fluorophenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical development. This resource is designed to help you identify and minimize byproducts, thereby optimizing reaction yield and purity. The focus is on the common synthetic route involving the nucleophilic substitution of 3-chloro-2-fluorobenzyl halide with a cyanide salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via nucleophilic substitution?

A1: The primary byproducts encountered during the cyanation of 3-chloro-2-fluorobenzyl halide are:

  • 3-Chloro-2-fluorobenzyl alcohol: Formed through hydrolysis of the starting material.

  • Bis(3-chloro-2-fluorophenyl)methane: A dimer resulting from the reaction of the starting material with the product or other intermediates.

  • 3-Chloro-2-fluorobenzoic acid and 3-Chloro-2-fluorophenylacetamide: These arise from the hydrolysis of the desired nitrile product under the reaction conditions.[1][2]

  • Isomeric impurities: Depending on the purity of the starting 3-chloro-2-fluorobenzyl halide, isomeric phenylacetonitriles may be formed.

Q2: My reaction is sluggish, and the yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Poor solubility of the cyanide salt: The cyanide salt (e.g., NaCN, KCN) may have low solubility in the chosen organic solvent, limiting the concentration of the nucleophile.

  • Insufficient reactivity of the benzyl halide: While benzyl halides are generally reactive, the specific substrate and reaction conditions may require optimization.

  • Presence of water: Water can lead to the hydrolysis of the starting material to the corresponding alcohol, reducing the amount of halide available for the desired reaction.

  • Inappropriate solvent: The choice of solvent is critical for both dissolving the reactants and facilitating the SN2 reaction pathway.[3]

Q3: I am observing a significant amount of the corresponding benzyl alcohol in my crude product. How can I prevent this?

A3: The formation of 3-chloro-2-fluorobenzyl alcohol is a result of hydrolysis. To minimize this:

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Employ a phase-transfer catalyst (PTC): A PTC, such as tetrabutylammonium bromide, can facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase, accelerating the desired cyanation reaction and outcompeting hydrolysis.[4][5][6]

  • Control the temperature: While heating can increase the reaction rate, excessive temperatures can also promote side reactions, including hydrolysis.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Problem 1: High Levels of Dimer Byproduct (Bis(3-chloro-2-fluorophenyl)methane)
Potential Cause Explanation Recommended Solution
High concentration of starting material Elevated concentrations can favor intermolecular side reactions leading to dimerization.Gradually add the 3-chloro-2-fluorobenzyl halide to the reaction mixture to maintain a low instantaneous concentration.
Presence of strong base A strong base can deprotonate the benzylic position of the starting material or product, leading to subsequent alkylation and dimer formation.[7]Use a less basic cyanide source or control the pH of the reaction mixture.
Prolonged reaction times at high temperatures These conditions can provide more opportunity for side reactions to occur.Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Optimize the temperature to find a balance between reaction rate and byproduct formation.
Problem 2: Significant Formation of Hydrolysis Byproducts (Amide and Carboxylic Acid)
Potential Cause Explanation Recommended Solution
Presence of water in the reaction mixture Water can hydrolyze the nitrile product, especially under acidic or basic conditions.[1]Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Harsh workup conditions Acidic or basic workup can promote the hydrolysis of the nitrile.[2][8][9]Use a neutral workup procedure. Wash the organic layer with brine and dry over an anhydrous drying agent like sodium sulfate.
Extended reaction times The longer the nitrile is exposed to the reaction conditions, the greater the chance of hydrolysis.Optimize the reaction time by monitoring its progress.
Problem 3: Incomplete Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Poor solubility of cyanide salt If the cyanide salt is not sufficiently soluble in the reaction solvent, the effective concentration of the nucleophile will be low.Use a solvent system that enhances the solubility of the cyanide salt, such as a polar aprotic solvent (e.g., DMSO, DMF). Alternatively, employ a phase-transfer catalyst.[4][6]
Low reaction temperature The activation energy for the reaction may not be overcome at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Deactivation of the nucleophile The cyanide ion can be protonated by acidic impurities, rendering it non-nucleophilic.Ensure the reaction is free from acidic contaminants.

Experimental Protocols

General Procedure for the Synthesis of this compound using Phase-Transfer Catalysis
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reactant Addition: Dissolve 3-chloro-2-fluorobenzyl bromide (1.0 equivalent) in toluene and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

Main Reaction and Key Byproduct Formations

Byproduct_Formation cluster_main Main Reaction (SN2) cluster_byproducts Byproduct Formation Pathways SM 3-Chloro-2-fluorobenzyl Halide Product This compound SM->Product + CN⁻ Hydrolysis_SM 3-Chloro-2-fluorobenzyl Alcohol SM->Hydrolysis_SM + H₂O Dimer Bis(3-chloro-2-fluorophenyl)methane SM->Dimer + Base/Heat CN Cyanide (CN⁻) CN->Product Hydrolysis_Product_Amide 3-Chloro-2-fluorophenylacetamide Product->Hydrolysis_Product_Amide + H₂O Hydrolysis_Product_Acid 3-Chloro-2-fluorobenzoic Acid Hydrolysis_Product_Amide->Hydrolysis_Product_Acid + H₂O Water H₂O

Caption: Key reaction pathways in the synthesis of this compound.

References

Optimizing reaction temperature and time for 3-Chloro-2-fluorophenylacetonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 3-Chloro-2-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this substrate. By understanding the interplay of steric and electronic effects, you can troubleshoot common issues and significantly improve reaction outcomes.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry, but its successful use in cross-coupling reactions requires careful consideration of its structural features. The molecule presents a trifecta of challenges:

  • A Deactivated Aryl Chloride: The carbon-chlorine bond is stronger and less reactive in oxidative addition compared to aryl bromides or iodides, necessitating more active catalyst systems.[1][2]

  • An ortho-Fluoro Substituent: The fluorine atom ortho to the chlorine introduces significant steric hindrance and alters the electronic properties of the aromatic ring, influencing catalyst coordination and the rate of oxidative addition.

  • A Benzylic Acetonitrile Moiety: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by strong bases, leading to potential side reactions.

This guide provides a structured approach to overcoming these challenges in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the coupling of this compound in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted this compound even after extended reaction times. What are the likely causes and how can I address this?

A: Low or no conversion is a frequent issue, often stemming from inefficient oxidative addition of the aryl chloride to the palladium catalyst. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often sufficient, but the choice of ligand is critical for activating the C-Cl bond.

    • Expert Insight: For sterically hindered and electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are paramount. For Suzuki and Buchwald-Hartwig reactions, consider Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] For Heck reactions, N-heterocyclic carbene (NHC) ligands or bulky phosphines like P(t-Bu)₃ can be effective.[1]

    • Actionable Step: If using a general-purpose ligand like PPh₃, switch to a more specialized, electron-rich, and sterically demanding ligand.

  • Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and is highly temperature-dependent.

    • Expert Insight: While initial attempts might start at 80-100 °C, pushing the temperature to 110-120 °C can significantly increase the rate of oxidative addition for aryl chlorides.[5][6] However, be mindful of potential decomposition of the catalyst or starting materials at excessively high temperatures.

    • Actionable Step: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Expert Insight: Rigorous exclusion of oxygen is crucial. Ensure all solvents are thoroughly degassed, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

    • Actionable Step: Review your experimental setup. Use freeze-pump-thaw cycles for solvent degassing and ensure all glassware is oven-dried and cooled under an inert atmosphere.

Problem 2: Significant Formation of Side Products

Q: I am observing significant side products in my reaction mixture, leading to a low yield of the desired coupled product. What are the common side reactions and how can I mitigate them?

A: The formation of side products is often a result of competing reaction pathways. Identifying the major byproduct is key to effective troubleshooting.

  • Hydrodehalogenation (Formation of 2-Fluorophenylacetonitrile): This occurs when the aryl chloride is reduced instead of coupled.

    • Causality: This side reaction can be promoted by the presence of water or other protic sources, or by β-hydride elimination from certain palladium intermediates.

    • Mitigation:

      • Ensure anhydrous conditions by using dry solvents and reagents.

      • Select ligands that favor reductive elimination of the desired product over competing pathways. Bulky biarylphosphine ligands are often effective in this regard.

  • Homocoupling of the Coupling Partner (e.g., Biaryl Formation in Suzuki Coupling):

    • Causality: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids.

    • Mitigation: As with low conversion, ensure a strictly inert atmosphere throughout the reaction.

  • Side Reactions Involving the Benzylic Protons: With strong bases, deprotonation of the benzylic position can lead to undesired reactions.

    • Causality: Strong bases like NaOtBu or LHMDS can deprotonate the acidic methylene protons of the acetonitrile group.[7] The resulting carbanion can potentially react with other electrophiles in the mixture.

    • Mitigation:

      • Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, particularly for Suzuki and Buchwald-Hartwig reactions.[7][8]

      • If a strong base is necessary, consider slow addition of the base at a lower temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for coupling reactions with this compound?

A1: The optimal temperature is highly dependent on the specific reaction (Suzuki, Heck, or Buchwald-Hartwig) and the chosen catalyst system. A general starting point is 80-100 °C. However, due to the less reactive nature of the aryl chloride, temperatures in the range of 100-120 °C are often necessary to achieve a reasonable reaction rate.[5][6] It is always recommended to perform a temperature screen for your specific system.

Reaction TypeTypical Starting TemperatureOptimized Temperature Range
Suzuki-Miyaura 90 °C100 - 120 °C
Heck 100 °C110 - 130 °C
Buchwald-Hartwig 80 °C90 - 110 °C

Q2: How long should I run my reaction?

A2: Reaction times can vary from a few hours to 24 hours or more. It is crucial to monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Running the reaction for too long after completion can lead to product degradation or the formation of byproducts.

Q3: Which base should I choose for my reaction?

A3: The choice of base is critical and depends on the reaction type and the sensitivity of your substrates.

  • Suzuki-Miyaura: K₃PO₄ and Cs₂CO₃ are often good choices as they are effective in the transmetalation step without being overly harsh.[4]

  • Heck: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used.

  • Buchwald-Hartwig Amination: Strong bases like NaOtBu or LHMDS are frequently required.[7][8] However, due to the acidic benzylic protons in your substrate, starting with a weaker base like K₃PO₄ or Cs₂CO₃ and a more active catalyst system is a prudent approach.

Q4: Can you provide a starting point for an experimental protocol?

A4: The following is a generalized, non-optimized protocol that can serve as a starting point. Note: This is a general guideline, and conditions must be optimized for each specific coupling partner.

General Protocol for a Trial Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and then the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling reactions of this compound.

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst System cluster_solution Solutions cluster_side_reactions Side Reactions cluster_side_solutions Solutions for Side Reactions Start Low or No Conversion Ligand Inefficient Ligand? (e.g., PPh3) Start->Ligand Check Temp Temperature Too Low? Start->Temp Check Inert Oxygen Contamination? Start->Inert Check SwitchLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Ligand->SwitchLigand Action IncreaseTemp Increase Temperature (100-120°C) Temp->IncreaseTemp Action ImproveInert Improve Inert Atmosphere Technique (Degas Solvents) Inert->ImproveInert Action SideProducts Side Product Formation Hydrodehalogenation Hydrodehalogenation? SideProducts->Hydrodehalogenation Identify Homocoupling Homocoupling? SideProducts->Homocoupling Identify BenzylProton Benzylic Proton Side Reaction? SideProducts->BenzylProton Identify Anhydrous Ensure Anhydrous Conditions Hydrodehalogenation->Anhydrous Solution Inert2 Strict Inert Atmosphere Homocoupling->Inert2 Solution WeakerBase Use Weaker Base (e.g., K3PO4, Cs2CO3) BenzylProton->WeakerBase Solution

Caption: A decision tree for troubleshooting common issues.

References

Preventing dehalogenation in reactions involving 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-fluorophenylacetonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that its unique substitution pattern presents specific challenges, most notably the undesired loss of halogen atoms during synthesis. This resource provides in-depth, field-tested solutions to help you navigate these complexities, ensuring the integrity of your synthetic routes and the purity of your target molecules.

Our approach is rooted in mechanistic understanding. Instead of just providing recipes, we explain the "why" behind each recommendation, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a persistent side reaction with this compound?

A1: The propensity for dehalogenation, particularly dechlorination, stems from the electronic nature of the molecule and the mechanisms of common synthetic transformations.

  • Relative Bond Strength: The Carbon-Chlorine (C-Cl) bond is weaker and more susceptible to cleavage than the Carbon-Fluorine (C-F) bond. In many reductive processes, the C-Cl bond will react preferentially.

  • Reductive Dehalogenation: This is the most common pathway. It frequently occurs during catalytic hydrogenation, where catalysts like Palladium on carbon (Pd/C) are highly effective at cleaving C-Cl bonds.[1][2] It is also a major side reaction in palladium-catalyzed cross-coupling reactions, where palladium-hydride (Pd-H) species are inadvertently generated and act as the reducing agent.[3]

  • Radical Mechanisms: Under certain conditions, such as exposure to UV light or the presence of radical initiators, dehalogenation can proceed through a radical chain mechanism.[4][5][6]

  • Electronic Activation: The electron-withdrawing nitrile group activates the aromatic ring, influencing its reactivity in various transformations, including pathways that can lead to dehalogenation.

Q2: I'm trying to reduce the nitrile group to a primary amine using catalytic hydrogenation, but I'm losing the chlorine atom. How can I prevent this?

A2: This is a classic challenge. Standard hydrogenation catalysts, particularly Pd/C, are notoriously aggressive for hydrodechlorination.[1][2] Success lies in carefully selecting the catalyst and additives to modulate reactivity.

  • Catalyst Selection: Avoid highly active dechlorination catalysts like Pd/C. Consider using:

    • Rhodium (Rh) catalysts: Rh/C or Rh/Al₂O₃ are generally less prone to causing dehalogenation.

    • Pearlman's Catalyst (Pd(OH)₂/C): Often shows lower activity for dehalogenation compared to Pd/C, especially under neutral conditions.

    • Platinum (Pt) catalysts: PtO₂ may offer better selectivity in some cases.

  • Acidic Additives: The presence of a strong acid can significantly suppress dechlorination. A patented process for a similar halogenated cyanopyridine derivative highlights the crucial role of adding an acid in combination with a catalyst modifier to achieve high yields and minimize dehalogenation.[7] The acid is thought to protonate the catalyst surface or substrate, altering the reaction pathway.

  • Reaction Conditions:

    • Hydrogen Pressure: Use the lowest pressure that still allows for efficient nitrile reduction.

    • Temperature: Perform the reaction at or below room temperature if possible. Hydrogenation reactions can be exothermic, and localized heating can accelerate dehalogenation.[8]

The following table summarizes recommended starting points for optimizing this transformation.

ParameterStandard (High Dehalogenation)Recommended (Low Dehalogenation)Rationale
Catalyst 10% Pd/C5% Rh/C, 20% Pd(OH)₂/CRh and Pd(OH)₂ are inherently less active for C-Cl bond cleavage.[7]
Solvent Methanol (MeOH)Ethanol (EtOH), Tetrahydrofuran (THF)While protic solvents are common, exploring aprotic options can sometimes alter selectivity.
Additive None, Triethylamine (TEA)Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)Acids are proven to suppress reductive dehalogenation in related systems.[7]
H₂ Pressure 50-100 psi15-50 psiLower pressure reduces the rate of the undesired dehalogenation side reaction.
Temperature 25-50 °C10-25 °CLower temperatures favor the desired reaction kinetics over the side reaction.[8]
Q3: In my Suzuki coupling reaction, the primary byproduct is 2-fluorophenylacetonitrile. What is the cause and the solution?

A3: The formation of 2-fluorophenylacetonitrile is a classic case of hydrodehalogenation competing with the desired cross-coupling. The culprit is almost always a palladium-hydride (Pd-H) species generated in the catalytic cycle.[3]

The key is to make the desired steps of the catalytic cycle (oxidative addition and reductive elimination) much faster than the undesired dehalogenation pathway.

  • Ligand Selection: This is your most powerful tool. Standard ligands like PPh₃ are often insufficient. Switch to modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands accelerate the rate-limiting steps of the coupling reaction, leading to the product before dehalogenation can occur.[3]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or IPr-based NHC ligands.[9]

  • Base Optimization: Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species. Use a weaker inorganic base.

    • Recommended Bases: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are excellent choices that minimize dehalogenation.[3]

  • Solvent Choice: Aprotic solvents are strongly preferred. Alcohols or even residual water can react with the palladium complex to form Pd-H species.

    • Recommended Solvents: Toluene, Dioxane, or THF.[3][9]

Below is a diagram illustrating the competition between the productive Suzuki cycle and the dehalogenation side reaction.

G Figure 1: Suzuki Coupling vs. Dehalogenation Pathway cluster_suzuki Desired Suzuki Cycle cluster_dehalogenation Parasitic Dehalogenation Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Cl) Pd0->OA Ar-Cl ArPdCl Ar-Pd(II)-Cl OA->ArPdCl TM Transmetalation (Ar'-B(OR)₂) ArPdCl->TM Base, Ar'-B(OR)₂ PdH Ar-Pd(II)-H ArPdCl->PdH Undesired Pathway ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Product (Ar-Ar') RE->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->ArPdCl Forms Pd-H RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Byproduct Byproduct (Ar-H) RE_H->Byproduct

Caption: Figure 1: Suzuki Coupling vs. Dehalogenation Pathway

Troubleshooting Guides & Protocols

Guide 1: Decision Workflow for Diagnosing Dehalogenation

When encountering dehalogenation, use this workflow to pinpoint the likely cause and identify a solution.

G Start Dehalogenation Observed ReactionType What is the reaction type? Start->ReactionType Hydrogenation Catalytic Hydrogenation ReactionType->Hydrogenation Hydrogenation Coupling Pd Cross-Coupling (Suzuki, Heck, etc.) ReactionType->Coupling Cross-Coupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr SNAr CatCheck_H Using Pd/C? Hydrogenation->CatCheck_H LigandCheck Using PPh₃ or no ligand? Coupling->LigandCheck ConditionCheck Reaction at high temp (>120°C)? SNAr->ConditionCheck SwitchCat Action: Switch to Rh/C or Pd(OH)₂/C CatCheck_H->SwitchCat Yes AddAcid Action: Add strong acid (e.g., HCl in Dioxane) CatCheck_H->AddAcid No SwitchCat->AddAcid LowerHP Action: Lower H₂ pressure and temperature AddAcid->LowerHP SwitchLigand Action: Use bulky, electron-rich ligand (SPhos, XPhos) LigandCheck->SwitchLigand Yes BaseCheck Using strong base (e.g., NaOtBu)? LigandCheck->BaseCheck No SwitchLigand->BaseCheck SwitchBase Action: Switch to weaker base (K₃PO₄, K₂CO₃) BaseCheck->SwitchBase Yes SolventCheck Using protic solvent (e.g., alcohols)? BaseCheck->SolventCheck No SwitchBase->SolventCheck SwitchSolvent Action: Use aprotic solvent (Toluene, Dioxane) SolventCheck->SwitchSolvent Yes LowerTemp Action: Use polar aprotic solvent (DMSO, DMF) to lower temperature ConditionCheck->LowerTemp Yes NucCheck Is your nucleophile also a reducing agent? ConditionCheck->NucCheck No LowerTemp->NucCheck ChangeNuc Action: Ensure non-reducing conditions. Check all reagents for hydride sources. NucCheck->ChangeNuc Yes

Caption: Figure 2: Troubleshooting workflow for dehalogenation.

Protocol 1: Optimized Suzuki Coupling of this compound

This protocol is designed to maximize the yield of the desired biaryl product while suppressing the formation of 2-fluorophenylacetonitrile.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water (optional, for a 10:1 Toluene:Water system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.

  • Add anhydrous toluene (and water, if using a mixed solvent system).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Troubleshooting guide for scaling up 3-Chloro-2-fluorophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2-fluorophenylacetonitrile

Welcome to the technical support guide for the synthesis of this compound (CAS 261762-98-5). This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important intermediate. The following question-and-answer guide provides in-depth solutions, explains the underlying chemical principles, and offers field-proven insights to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are attempting a Sandmeyer reaction to synthesize this compound from 3-chloro-2-fluoroaniline, but our yields are consistently low (<50%) with significant tar formation. What are the likely causes and how can we optimize this?

A1: Low yields and polymerization in a Sandmeyer cyanation are classic indicators of diazonium salt instability and decomposition. The aryl diazonium salt intermediate is thermally sensitive and can readily decompose, especially on a larger scale where heat dissipation is more challenging.[1][2]

Core Causality: The bond between the aromatic ring and the diazonium group (-N₂⁺) is relatively weak. At temperatures above the optimal range (typically 0-5 °C), the diazonium salt decomposes to form an aryl radical or cation, liberating nitrogen gas.[3][4] This highly reactive intermediate can then react non-selectively with other species in the mixture, including itself, leading to biaryl impurities and polymeric tars instead of the desired nitrile product.[5]

Troubleshooting & Optimization Strategy:

  • Strict Temperature Control: This is the most critical parameter. During the diazotization (addition of sodium nitrite) and the subsequent cyanation, the reaction temperature must be rigorously maintained between 0 °C and 5 °C. Use a properly sized cooling bath (ice-salt or a chiller) and monitor the internal temperature, not just the bath temperature. For scale-up, consider a jacketed reactor with a reliable cooling system. Process safety studies have shown that while some diazonium salts are stable at higher temperatures, a conservative approach below 15°C is crucial, with 0-5°C being standard practice to prevent runaway reactions.[1][2]

  • Controlled Addition Rate: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline. This prevents localized "hot spots" and a buildup of nitrous acid, which can also lead to side reactions. Similarly, the cold diazonium salt solution should be added slowly to the copper(I) cyanide solution.

  • Acidic Conditions: Ensure sufficient acidity (e.g., using HCl or H₂SO₄) during diazotization. This keeps the concentration of free nitrous acid low and fully protonates the aniline, preventing the formation of diazoamino compounds which can also lead to impurities.

  • Fresh Reagents: Use freshly prepared copper(I) cyanide for the best results. The quality of the CuCN catalyst is paramount for an efficient radical-nucleophilic aromatic substitution.[5][6]

The following diagram illustrates a decision-making workflow for troubleshooting low yields in this synthesis.

G start Low Yield or Tar Formation check_temp Was Temperature Maintained at 0-5°C? start->check_temp check_rate Was Reagent Addition Slow & Controlled? check_temp->check_rate Yes fix_temp ACTION: Improve Cooling Efficiency & Internal Monitoring check_temp->fix_temp No check_purity Analyze Crude Product (GC-MS, NMR) check_rate->check_purity Yes fix_rate ACTION: Use Addition Funnel/ Syringe Pump for Slow Dosing check_rate->fix_rate No impurity_id Identify Primary Impurity check_purity->impurity_id phenol phenol impurity_id->phenol Phenolic Byproduct (Ar-OH) biaryl biaryl impurity_id->biaryl Biaryl/Tar (Ar-Ar) unreacted unreacted impurity_id->unreacted Unreacted Starting Amine phenol->fix_temp phenol_cause Cause: Reaction with H₂O at elevated temperature phenol->phenol_cause biaryl->fix_temp biaryl_cause Cause: Radical side reactions from diazonium decomposition biaryl->biaryl_cause unreacted_cause Cause: Incomplete diazotization or poor CuCN activity unreacted->unreacted_cause fix_reagents ACTION: Check NaNO₂ Stoichiometry & Use Fresh CuCN unreacted->fix_reagents

Caption: Troubleshooting workflow for low yield.
Q2: We are considering an alternative route via nucleophilic substitution on 3-chloro-2-fluorobenzyl bromide. What are the potential pitfalls of this method during scale-up compared to the Sandmeyer reaction?

A2: The synthesis via cyanation of 3-chloro-2-fluorobenzyl bromide is a viable alternative, proceeding through a standard Sₙ2 mechanism.[7] However, it presents a different set of scale-up challenges compared to the Sandmeyer route.

ParameterSandmeyer ReactionBenzyl Bromide Cyanation (Sₙ2)
Primary Safety Hazard Thermally unstable diazonium intermediate (explosion risk).[3][4]Lability of benzyl bromide (lachrymator); safe handling of large volumes of cyanide salts.
Key Process Control Strict low-temperature control (0-5 °C).[1]Efficient mixing and potential use of a phase-transfer catalyst (PTC).
Common Byproducts Phenols, biaryls, tars from decomposition.3-chloro-2-fluorobenzyl alcohol (from hydrolysis), dibenzyl ether.
Reagent Toxicity Copper(I) cyanide is highly toxic.Sodium/potassium cyanide is highly toxic; requires pH control to prevent HCN gas evolution.
Scalability Can be challenging due to thermal hazard and gas evolution (N₂).Generally more straightforward, but requires robust containment for cyanide handling.

Key Pitfalls for the Benzyl Bromide Route:

  • Competing Reactions: The benzylic position is susceptible to hydrolysis, especially if water is present in the solvent or if the reaction is run for extended periods at high temperatures. This will form the corresponding benzyl alcohol as a major impurity.

  • Phase-Transfer Catalyst (PTC) Requirement: On a large scale, ensuring intimate contact between the organic-soluble benzyl bromide and the typically inorganic cyanide salt can be difficult. A PTC like tetrabutylammonium bromide (TBAB) is often necessary to shuttle the cyanide nucleophile into the organic phase, which adds cost and another component to be removed during purification.

  • Cyanide Handling: While both routes use cyanide, this method involves handling large quantities of solid NaCN or KCN. Strict safety protocols are essential to prevent operator exposure and accidental acidification, which would release deadly hydrogen cyanide (HCN) gas. All quenching and workup steps must be done under basic conditions.

Q3: During purification of the final product by vacuum distillation, we are experiencing some product degradation. What is the recommended purification strategy for large quantities of this compound?

A3: this compound is a relatively high-boiling liquid. Prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization, especially if acidic or basic impurities from the workup are carried over.

Recommended Purification Protocol:

  • Effective Workup: Before distillation, ensure the crude product is thoroughly washed and neutralized.

    • Wash the organic extract with water to remove inorganic salts.

    • A wash with a dilute sodium bicarbonate or carbonate solution can neutralize any residual acid.

    • A final brine wash helps to break emulsions and remove excess water.

    • Dry the organic layer completely using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Vacuum Distillation: This is the preferred method for purification.

    • Use a high-quality vacuum: A good vacuum pump (e.g., <1 mmHg) is essential to lower the boiling point and minimize thermal stress on the molecule.

    • Fractional Distillation: Use a short-path distillation apparatus or a column with a few theoretical plates (e.g., a Vigreux column) to effectively separate the product from lower and higher boiling impurities.

    • Monitor Head Temperature: The purity of the distillate is best judged by a stable head temperature during collection.

  • Alternative: Recrystallization: If the product can be solidified (sometimes possible with very pure compounds at low temperatures) or if a solid derivative can be made and hydrolyzed, recrystallization can be an excellent alternative for achieving high purity. However, for this specific compound, which is typically a liquid at room temperature, distillation is more practical.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound (Lab Scale)

This protocol outlines the key steps for a laboratory-scale synthesis. All operations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9]

Step A: Diazotization

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-chloro-2-fluoroaniline (1.0 eq) and 3 M hydrochloric acid (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

Step B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the copper cyanide solution via a cannula or dropping funnel. Vigorous nitrogen evolution will occur. Maintain the temperature between 0-10 °C throughout the addition.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Step C: Workup and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, followed by dilute aqueous sodium hydroxide to remove any copper salts and excess cyanide (CAUTION: ensure the aqueous layer is basic).

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

The following diagram provides a visual overview of the Sandmeyer synthesis workflow.

G cluster_0 Step A: Diazotization (0-5°C) cluster_1 Step B: Sandmeyer Cyanation cluster_2 Step C: Purification aniline 3-Chloro-2-fluoroaniline + HCl nanitrite NaNO₂ Solution aniline->nanitrite Add dropwise diazonium Aryl Diazonium Salt Solution nanitrite->diazonium cucn CuCN/NaCN Solution (0-10°C) diazonium->cucn Add slowly reaction Reaction Mixture (N₂ Evolution) cucn->reaction heat Warm to 60°C reaction->heat workup Extraction & Washes heat->workup distill Vacuum Distillation workup->distill product Pure Product distill->product

Caption: Workflow for Sandmeyer synthesis.

References

Technical Support Center: Safe Management of Exothermic Reactions Involving 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide provides technical support and troubleshooting advice for managing exothermic reactions with 3-Chloro-2-fluorophenylacetonitrile. The information is based on established chemical principles and data from analogous compounds. Due to a lack of specific published calorimetry data for this compound, all proposed procedures must be rigorously evaluated on a small scale before scaling up. Users must conduct their own risk assessments and adhere to all institutional and governmental safety protocols.

Introduction

This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a nitrile group and halogen substituents on the aromatic ring, makes it susceptible to a variety of chemical transformations. However, many of these reactions, such as nitration, Grignard reactions, and hydrolysis, can be highly exothermic, posing significant safety risks if not properly managed. An uncontrolled exothermic reaction can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing equipment failure, release of toxic materials, and explosions.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to safely handle and manage exothermic reactions involving this compound. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Core Principles of Exothermic Reaction Management

Before delving into specific reaction types, it is crucial to understand the fundamental principles of managing exotherms. These principles are universally applicable and form the foundation of safe laboratory practice.

Q1: What are the primary indicators of an exothermic reaction, and when should I become concerned?

A1: The most direct indicator of an exothermic reaction is a rise in temperature of the reaction mixture. You should become concerned when the rate of temperature increase accelerates unexpectedly, or when the cooling system is unable to maintain the set temperature. Other visual cues can include a sudden change in color, vigorous gas evolution, or an increase in pressure. For Grignard reactions, visual cues like bubbling at the magnesium surface and the formation of a cloudy solution indicate initiation.[1]

Q2: What are the essential preventative measures to control a potentially vigorous exothermic reaction?

A2: Proactive measures are paramount for maintaining control. The key strategies include:

  • Controlled Reagent Addition: The most common and effective method is to add the reactive reagent dropwise or in small portions. This allows the cooling system to dissipate the heat generated before it accumulates. The use of a syringe pump for liquid reagents is highly recommended for precise control.

  • Efficient Cooling: Employ a cooling bath with a large thermal capacity (e.g., ice-water, dry ice-acetone). Ensure good heat transfer by using an appropriately sized reaction vessel and maintaining good contact with the cooling medium.

  • Vigorous Stirring: Efficient stirring is critical for uniform heat distribution and preventing the formation of localized hot spots, which can trigger a runaway reaction.

  • Appropriate Solvent Selection: The solvent should have a boiling point well above the desired reaction temperature to act as a heat sink. It should also be a good heat transfer medium.

  • Dilution: Running reactions at a lower concentration can help to moderate the rate of heat generation.

Q3: How should I design an experiment to safely scale up a reaction involving this compound?

A3: Scaling up exothermic reactions requires a cautious and systematic approach. A general rule is to not increase the scale by more than a factor of three to five in a single step. Before each scale-up, a thorough risk assessment should be performed. It is also advisable to first perform the reaction on a small scale to identify any potential hazards. When scaling up, be aware that the surface area-to-volume ratio decreases, which can reduce the efficiency of heat dissipation. Therefore, the cooling capacity of the equipment must be more than adequate for the larger scale.

Section 2: Troubleshooting Guide for Specific Exothermic Reactions

This section provides detailed guidance on managing common exothermic reactions involving this compound.

Nitration Reactions

Aromatic nitration is a classic example of a highly exothermic reaction. The introduction of a nitro group onto the phenyl ring of this compound can proceed rapidly and generate a significant amount of heat.

Q4: My nitration reaction is showing a rapid and uncontrolled temperature rise. What immediate actions should I take?

A4: An uncontrolled temperature rise during nitration is a critical situation that requires immediate action to prevent a runaway reaction.

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent (e.g., the mixed acid of nitric and sulfuric acid).

  • Enhance Cooling: If not already done, immerse the reaction vessel deeper into the cooling bath. Add more coolant (e.g., ice or dry ice) to the bath to increase its cooling capacity.

  • Quench the Reaction (as a last resort): If the temperature continues to rise uncontrollably, the reaction may need to be quenched. This should be done with extreme caution. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will rapidly cool the reaction and dilute the reagents, effectively stopping the reaction.[2] Be prepared for the potential release of fumes and have appropriate ventilation in place.

Q5: I am not observing any reaction, or the reaction is very sluggish. What are the possible causes?

A5: A sluggish nitration can be due to several factors:

  • Insufficiently Strong Nitrating Agent: The presence of two deactivating halogen substituents on the aromatic ring makes this compound less reactive towards electrophilic aromatic substitution. Ensure your nitrating mixture is sufficiently potent. Using fuming nitric acid or adding oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[3]

  • Low Reaction Temperature: While it is crucial to maintain a low temperature to control the exotherm, a temperature that is too low can significantly slow down the reaction rate. You may need to carefully and slowly allow the temperature to rise to the optimal point, as determined by small-scale trial reactions.

  • Poor Mixing: Inadequate stirring can lead to poor contact between the substrate and the nitrating agent. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Experimental Protocol: Safe Nitration of an Aromatic Compound (General Procedure)

This protocol provides a general framework. It must be adapted and optimized for this compound on a small scale before any larger scale work.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the this compound and a suitable solvent (e.g., concentrated sulfuric acid). Cool the flask in an ice-salt bath to 0-5 °C.[4]

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[5]

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel.[6] Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2] The product will often precipitate and can be collected by filtration. Wash the solid with cold water until the filtrate is neutral.

Diagram: Decision-Making Workflow for Nitration Temperature Control

Nitration_Workflow Start Start Nitration (Slow Addition of Nitrating Agent) Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable (within 2°C of setpoint) Monitor_Temp->Temp_Stable Temp_Rising Temperature Rising (>2°C above setpoint) Monitor_Temp->Temp_Rising Temp_Runaway Rapid, Uncontrolled Temperature Rise Monitor_Temp->Temp_Runaway Continue_Addition Continue Slow Addition Temp_Stable->Continue_Addition Slow_Addition Slow Down or Pause Addition Temp_Rising->Slow_Addition Stop_Addition Stop Addition Immediately Temp_Runaway->Stop_Addition Continue_Addition->Monitor_Temp End Reaction Complete Continue_Addition->End Addition Complete Enhance_Cooling Enhance Cooling Slow_Addition->Enhance_Cooling Enhance_Cooling->Monitor_Temp Emergency_Quench Prepare for Emergency Quench Stop_Addition->Emergency_Quench

Caption: Workflow for nitration temperature management.

Grignard Reactions

The formation of a Grignard reagent from this compound (or a derivative) and its subsequent reaction with an electrophile can be highly exothermic, particularly during the initiation phase. The presence of a nitrile group adds complexity, as it can react with the Grignard reagent.

Q6: My Grignard reaction is not initiating. What should I do?

A6: Failure to initiate is a common issue in Grignard reactions. Several factors can be at play:

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by stirring it vigorously under a dry, inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.

  • Steric Hindrance: The ortho-fluoro and meta-chloro substituents may sterically hinder the approach of the magnesium to the carbon-halogen bond. In such cases, using more reactive forms of magnesium, such as Rieke magnesium, may be beneficial.

  • Gentle Heating: Gentle warming of a small spot on the flask with a heat gun can sometimes initiate the reaction. However, be prepared to cool the reaction immediately once the exotherm begins.[1]

Q7: The Grignard reaction started, but the temperature is rising too quickly. How do I control it?

A7: A rapid temperature increase after initiation indicates a vigorous reaction.

  • Stop Reagent Addition: Immediately stop adding the aryl halide solution.

  • Cooling: Ensure the reaction flask is well-immersed in an efficient cooling bath (e.g., ice-water or ice-salt).

  • Dilution: If the reaction remains too vigorous, you can add more anhydrous solvent to dilute the reaction mixture and help dissipate the heat.

Q8: I am observing the formation of a dark-colored solution and low yield of the desired product. What could be the cause?

A8: A dark coloration and low yield can indicate side reactions, often due to overheating.[1] In the case of this compound, the nitrile group is susceptible to attack by the Grignard reagent. To minimize this, it is crucial to maintain a low reaction temperature, typically below 0 °C. The slow, controlled addition of the aryl halide is also critical to keep its concentration low and reduce the likelihood of side reactions.[7]

Table: Troubleshooting Common Grignard Reaction Issues

IssuePossible Cause(s)Recommended Solution(s)
No Initiation Inactive magnesium surface; Presence of moisture; Steric hindrance.Activate magnesium (iodine, 1,2-dibromoethane); Ensure rigorous anhydrous conditions; Use Rieke magnesium; Gentle local heating with caution.
Vigorous Exotherm Rapid addition of aryl halide; Insufficient cooling.Stop/slow down the addition of the aryl halide; Ensure efficient cooling and stirring.
Low Yield/Dark Color Side reactions (e.g., Wurtz coupling, reaction with nitrile); Overheating.Maintain a low reaction temperature; Slow, dropwise addition of the aryl halide; Choose an appropriate solvent (e.g., THF).[1][7]
Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid or amide can be highly exothermic, particularly under strong acidic or basic conditions.

Q9: I am planning to hydrolyze the nitrile group. What are the main safety concerns?

A9: The primary safety concern is the potential for a thermal runaway, especially when using concentrated acids or bases. The hydrolysis of nitriles is often autocatalytic, meaning the reaction rate can increase as the reaction proceeds. It is essential to have robust temperature control and to add the hydrolyzing agent slowly.

Q10: What are the differences in managing the exotherm for acid-catalyzed versus base-catalyzed hydrolysis?

A10:

  • Acid-Catalyzed Hydrolysis: Typically requires heating to proceed at a reasonable rate. The exotherm can be managed by controlling the rate of heating and ensuring adequate cooling capacity is available. The hydrolysis can proceed in a stepwise manner, first to the amide and then to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: Can be highly exothermic, even at room temperature, especially with concentrated bases like sodium hydroxide.[8][9][10] The reaction should be performed in a cooling bath, and the base should be added portion-wise or as a solution in a dropping funnel. The hydrolysis of acetonitrile itself in the presence of a strong base can lead to a runaway reaction, a risk that should be considered for substituted acetonitriles as well.

Diagram: General Workflow for Controlled Hydrolysis

Hydrolysis_Workflow Start Start with Substrate in Flask Cooling Establish Cooling Bath Start->Cooling Slow_Addition Slow, Portion-wise Addition of Acid or Base Cooling->Slow_Addition Monitor_Temp Monitor Internal Temperature Slow_Addition->Monitor_Temp Temp_Control Temperature within Safe Limits? Monitor_Temp->Temp_Control Adjust_Addition Adjust Addition Rate Temp_Control->Adjust_Addition No Continue_Reaction Continue Reaction (with heating if necessary for acid hydrolysis) Temp_Control->Continue_Reaction Yes Adjust_Addition->Slow_Addition Workup Controlled Quenching and Work-up Continue_Reaction->Workup

Caption: Workflow for controlled nitrile hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q11: Are there any known incompatible materials with this compound that could lead to a dangerous reaction?

  • Strong Oxidizing Agents: Can react violently.

  • Strong Reducing Agents: Can lead to vigorous reactions.

  • Strong Acids and Bases: Can catalyze exothermic hydrolysis or other reactions.

  • Reactive Metals: Such as sodium, potassium, and magnesium (in Grignard reactions), which can initiate highly exothermic processes.

Q12: What are the signs of thermal decomposition of this compound?

A12: While the exact decomposition temperature is not documented, thermal decomposition of halogenated aromatic nitriles can release toxic and corrosive gases, including hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF). Signs of decomposition would include a sudden, uncontrolled increase in temperature and pressure, and the evolution of noxious fumes. It is crucial to operate well below any potential decomposition temperature.

Q13: What is the best type of fire extinguisher to have on hand when working with this compound?

A13: For fires involving organic materials like this compound, a dry chemical powder, carbon dioxide (CO₂), or foam extinguisher is appropriate. Water may be ineffective and could potentially spread the material.

Conclusion

Managing exothermic reactions involving this compound requires a thorough understanding of the underlying chemical principles, careful experimental design, and vigilant monitoring. By implementing the control strategies and troubleshooting guidance provided in this technical support center, researchers can significantly mitigate the risks associated with these potentially hazardous transformations. Always prioritize safety, start with small-scale experiments, and never hesitate to consult with experienced colleagues or safety professionals when in doubt.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions of 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for catalytic reactions involving 3-Chloro-2-fluorophenylacetonitrile. This molecule is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful transformation, often through catalytic hydrogenation of the nitrile group or cross-coupling reactions at the chloro-position, is critical. However, the inherent functionalities of the molecule—the nitrile group, the chloride, and the fluoride—present significant challenges to catalyst stability.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding catalyst deactivation and poisoning. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and maintain high catalytic efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions about catalyst stability in the context of this compound reactions.

Q1: What are the primary mechanisms of catalyst deactivation when working with this compound?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For this specific substrate, deactivation can be broadly categorized into three main types:

  • Chemical Deactivation (Poisoning): This is the most common issue. It occurs when impurities or the substrate/product itself strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[1][2][3] The nitrile nitrogen and the halogen atoms (chlorine and fluorine) are potential poisons.

  • Thermal Degradation (Sintering): At elevated temperatures, the small metal nanoparticles of a heterogeneous catalyst can migrate and agglomerate into larger particles.[4][5] This process, known as sintering, irreversibly reduces the active surface area of the catalyst.

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, which blocks pores and active sites.[5][6] This can be caused by the formation of polymeric byproducts or the precipitation of insoluble materials from the reaction mixture.

Q2: How do the functional groups on this compound contribute to catalyst poisoning?

A2: The molecule itself contains several potential catalyst poisons:

  • Nitrile Group (-CN): The lone pair of electrons on the nitrogen atom can coordinate strongly to transition metal centers (e.g., Palladium, Rhodium, Nickel), blocking active sites needed for the catalytic cycle.[2][5] This is a well-documented issue in nitrile hydrogenation and cross-coupling reactions.[7][8]

  • Halide Atoms (Cl, F): Halide ions are notorious poisons for many transition metal catalysts, especially palladium.[2][9] They can be released during the reaction (e.g., via hydrodehalogenation side reactions or as leaving groups in cross-coupling) and bind irreversibly to the metal, deactivating it.[9][10] While fluoride is less prone to displacement than chloride, its potential poisoning effect should not be disregarded, particularly in reactions aiming to preserve the C-F bond.[11]

Q3: Which catalysts are most susceptible to poisoning in these reactions?

A3: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C, Pd-phosphine complexes) are very common for both hydrogenation and cross-coupling reactions. They are also highly susceptible to poisoning by nitrogen-containing compounds and halides.[2][9] Rhodium and Ruthenium catalysts, sometimes used for nitrile hydrogenation, can also be poisoned by nitrogen compounds.[8] Raney-type catalysts (e.g., Raney Nickel) are also used but can be sensitive to sulfur and halide impurities.[12]

Q4: What are the typical signs of catalyst deactivation in my experiment?

A4: The observable signs of catalyst deactivation can range from subtle to dramatic. Key indicators include:

  • A significant slowdown in reaction rate or a complete stall before reaching full conversion.[5][9]

  • The need to increase catalyst loading in subsequent runs to achieve the same performance.[5]

  • A change in product selectivity; for instance, in hydrogenation, you might see an increase in hydrodehalogenation byproducts.[12]

  • A visible change in the appearance of the reaction mixture or the heterogeneous catalyst itself (e.g., color change, clumping).[5]

In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer approach to solving specific problems you may encounter during your experiments.

Issue 1: The reaction fails to start or stops almost immediately after initiation.

Question: I've set up my reaction (e.g., hydrogenation of the nitrile) with this compound, but I'm seeing no hydrogen uptake or product formation. What is the likely cause and how can I fix it?

Answer: An immediate failure to react often points to severe, rapid poisoning of the catalyst. This is typically caused by a high concentration of a potent poison present from the very beginning of the reaction.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Impurity Poisoning 1. Purify Reactants: Ensure the this compound substrate is of high purity. Recrystallize or chromatograph if necessary. 2. Purify Solvents: Use high-purity, degassed solvents. Trace impurities like sulfur or other nitrogenous compounds can act as potent poisons.[3] 3. Check Hydrogen Source: If using hydrogen gas, ensure it is of high purity. Contaminants like carbon monoxide (CO) or hydrogen sulfide (H₂S) are strong poisons for many catalysts.[13]Impurities, even at ppm levels, can completely shut down a catalyst by occupying all available active sites before the substrate has a chance to react.[3][13]
Halide Poisoning 1. Select Halide-Tolerant Catalysts: For cross-coupling, opt for catalyst systems with bulky, electron-rich phosphine ligands, which can sometimes protect the metal center from halide coordination.[9] 2. Use a Halide Scavenger: The addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can be a diagnostic tool. Silver ions will precipitate halide ions, preventing them from poisoning the catalyst. If the reaction proceeds with the scavenger, halide poisoning is confirmed.[9]Halide ions (Cl⁻) can irreversibly bind to the active metal sites (e.g., Pd(0)), forming stable, inactive complexes that halt the catalytic cycle.[9][10]
Incorrect Catalyst Activation 1. Review Pre-reduction/Activation Protocol: For heterogeneous catalysts like Pd/C, ensure any pre-reduction or activation steps are performed correctly to generate the active metallic species. 2. In-situ Activation: For homogeneous catalysts, ensure the active species is generated correctly before the substrate is introduced.[5]The catalyst must be in its active oxidation state (e.g., Pd(0) for many cross-coupling reactions) to enter the catalytic cycle. An incomplete activation means there are few to no active sites available.
Issue 2: The reaction starts well but slows down significantly and does not reach full conversion.

Question: My reaction proceeds as expected for the first few hours, but then the rate drops, and the reaction stalls at 50-70% conversion, even after extending the reaction time. What's happening?

Answer: This pattern suggests a gradual deactivation mechanism where the catalyst is slowly poisoned or fouled over the course of the reaction.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Substrate/Product Poisoning 1. Slow Substrate Addition: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours.[5][9]By keeping the instantaneous concentration of the substrate (a potential poison) low, you can extend the catalyst's active lifetime and allow more turnovers to occur before a critical number of sites are blocked.[5]
Fouling by Byproducts 1. Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions that form polymeric or insoluble byproducts. 2. Improve Mixing: Ensure vigorous stirring to prevent localized high concentrations of reactants and to keep the catalyst surface clear of deposits.Byproducts can physically block the pores and active sites of a heterogeneous catalyst, a process known as fouling. This prevents reactants from accessing the active metal centers.[6]
Leaching and Sintering 1. Use a Milder Temperature: Operate at the lowest effective temperature to minimize thermal degradation. 2. Choose a More Stable Support: Consider catalysts on different supports (e.g., Al₂O₃, TiO₂) which may offer better metal-support interactions and reduce leaching or sintering.Leaching is the dissolution of active metal from the support into the reaction medium, while sintering is the agglomeration of metal particles at high temperatures. Both lead to an irreversible loss of active sites.[4]
Troubleshooting Flowchart

Here is a logical workflow to help diagnose the root cause of catalyst deactivation.

G start Reaction Failure (Low Yield / Stalled) check_initiation Does the reaction initiate at all? start->check_initiation rapid_poison Suspect Rapid Poisoning or Incorrect Activation check_initiation->rapid_poison No gradual_deactivation Suspect Gradual Deactivation (Poisoning, Fouling, Sintering) check_initiation->gradual_deactivation Yes, but stalls later action_purify Action: 1. Purify all reactants/solvents. 2. Verify catalyst activation protocol. 3. Add halide scavenger (diagnostic). rapid_poison->action_purify analyze_catalyst Characterize Spent Catalyst (XPS, TEM, BET, TGA) action_purify->analyze_catalyst action_slow_add Action: 1. Use slow substrate addition. 2. Optimize (lower) temperature. gradual_deactivation->action_slow_add action_slow_add->analyze_catalyst analysis_outcome Analysis Reveals: poisoning_found Poison Identified (e.g., Cl, S) Action: Remove poison source, consider regeneration. analyze_catalyst->poisoning_found XPS shows poisons sintering_found Sintering/Leaching Observed Action: Lower reaction temp, change catalyst support. analyze_catalyst->sintering_found TEM shows large particles fouling_found Fouling/Coking Detected Action: Optimize conditions to reduce byproducts, try regeneration. analyze_catalyst->fouling_found BET/TGA show blockage

Caption: A troubleshooting flowchart for diagnosing catalyst deactivation.

Experimental Protocols & Advanced Diagnostics

Protocol 1: Diagnostic Test for Halide Poisoning

This protocol uses a halide scavenger to determine if halide ions are responsible for catalyst deactivation.

  • Setup Control Reaction: Run the reaction under your standard optimized conditions. Monitor the reaction progress (e.g., by TLC, GC, or HPLC) and note the conversion rate and final yield.

  • Setup Test Reaction: Prepare an identical reaction, but before adding the catalyst, add a halide scavenger. A common choice is 1.1 equivalents (relative to the substrate) of silver carbonate (Ag₂CO₃) or silver triflate (AgOTf).

  • Execution: Add the catalyst to the test reaction and run it under the same conditions as the control.

  • Analysis: Compare the reaction profile of the test reaction to the control.

    • Significant Improvement: If the test reaction proceeds to a higher conversion or at a faster rate, halide poisoning is a primary cause of deactivation.

    • No Improvement: If there is no significant difference, halide poisoning is likely not the main issue.

Protocol 2: Characterizing the Deactivated Catalyst

To devise an effective regeneration strategy or select a better catalyst, it is crucial to understand the cause of deactivation.[1][14] Characterizing the spent (used) catalyst is a key step.

Technique Information Gained Indication of Deactivation
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.[1][15]Detects the presence of poisons like chlorine, sulfur, or nitrogen species on the catalyst surface.[1][16]
Transmission Electron Microscopy (TEM) Metal particle size, morphology, and dispersion.An increase in average particle size compared to the fresh catalyst indicates sintering.[4]
BET Surface Area Analysis Total surface area and pore size distribution.[1][14]A significant decrease in surface area and pore volume suggests fouling or pore blockage.[17]
Thermogravimetric Analysis (TGA) Mass changes as a function of temperature.[15][18]Can quantify the amount of coke or organic deposits (fouling) by measuring weight loss upon heating.[18]
Temperature Programmed Desorption (TPD) Strength of adsorption of species on the catalyst surface.[1]Can provide insights into the binding strength of potential poisons.[1]
Diagram: Mechanism of Palladium Catalyst Poisoning by Halide and Nitrile

This diagram illustrates how both the nitrile group and a chloride ion can competitively bind to and deactivate an active palladium (Pd) site.

G Pd_active Active Pd(0) Site Poison_Cl Cl⁻ Pd_active->Poison_Cl Strong, Irreversible Binding Poison_Nitrile Substrate (R-CN) Coordination Pd_active->Poison_Nitrile Reversible/Irreversible Binding Substrate R-CN Substrate->Pd_active Desired Catalytic Cycle Pd_inactive_Cl Inactive Pd-Cl Complex Poison_Cl->Pd_inactive_Cl Pd_inactive_Nitrile Inactive Pd-Nitrile Complex Poison_Nitrile->Pd_inactive_Nitrile

Caption: Competing pathways for catalyst deactivation by halide and nitrile.

References

Validation & Comparative

A Comparative Guide to Structural Confirmation of 3-Chloro-2-fluorophenylacetonitrile Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This is particularly critical for novel phenylacetonitrile derivatives, such as those with 3-chloro-2-fluoro substitutions, a class of compounds with significant potential in medicinal chemistry. Minor changes in isomeric or conformational structure can lead to drastic differences in pharmacological activity and toxicity. Therefore, robust structural confirmation is not merely a procedural step but a fundamental necessity.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these complex derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive data from crystallography with complementary spectroscopic methods.

The Unambiguous Power of X-ray Crystallography

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule.[1][2] This non-destructive technique determines the internal lattice of a crystalline substance, revealing exact bond lengths, bond angles, and stereochemistry.[3] For complex organic molecules where multiple isomers are possible, X-ray crystallography offers the ultimate confirmation of the synthesized product.

Case Study: Structural Analysis of a Halogenated Phenylacetonitrile Derivative

To illustrate the power of this technique, we will reference the structural determination of a closely related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile.[4] This example effectively demonstrates the detailed structural insights that can be obtained for a halogenated phenylacetonitrile derivative. The synthesis and crystallization of this compound allowed for its comprehensive analysis by X-ray diffraction, providing a definitive molecular structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via X-ray diffraction involves a series of critical steps, each requiring careful execution to yield high-quality data.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Step 1: Crystal Growth Mounting Step 2: Crystal Selection & Mounting Crystallization->Mounting Screening Step 3: Preliminary X-ray Screening Mounting->Screening Collection Step 4: Full Data Collection Screening->Collection Solution Step 5: Structure Solution Collection->Solution Refinement Step 6: Structure Refinement Solution->Refinement Validation Step 7: Validation & Analysis Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth (Crystallization):

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The molecules within the crystal must be arranged in a highly ordered, repeating lattice.

    • Procedure: A common method is slow evaporation. Dissolve the purified 3-chloro-2-fluorophenylacetonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered crystals rather than amorphous precipitate.

  • Crystal Selection and Mounting:

    • Rationale: An ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or other defects.

    • Procedure: Under a microscope, a suitable crystal is selected and carefully mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling with liquid nitrogen to prevent radiation damage during data collection.

  • Preliminary X-ray Screening:

    • Rationale: Before committing to a lengthy data collection, a few initial diffraction images are taken to assess the crystal's quality and determine the unit cell parameters.

    • Procedure: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded. This initial screening confirms that the sample is a single crystal and provides the lattice parameters.

  • Full Data Collection:

    • Rationale: To determine the three-dimensional structure, the diffraction pattern must be measured from all possible orientations of the crystal.

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different angles. The intensities and positions of the diffracted X-ray spots are recorded by a detector.

  • Structure Solution:

    • Rationale: The collected diffraction data (a set of intensities and corresponding Miller indices h, k, l) is used to solve the "phase problem" and generate an initial electron density map.

    • Procedure: Computational methods, such as direct methods or Patterson methods, are used to estimate the phases of the diffracted X-rays. These phases, combined with the measured intensities, are used to calculate an initial electron density map of the unit cell.

  • Structure Refinement:

    • Rationale: The initial model of the structure is refined to best fit the experimental diffraction data.

    • Procedure: The positions and thermal displacement parameters of the atoms in the model are adjusted iteratively using least-squares refinement algorithms. This process minimizes the difference between the observed diffraction intensities and those calculated from the model.

  • Validation and Analysis:

    • Rationale: The final refined structure must be validated to ensure its chemical and crystallographic sensibility.

    • Procedure: The final model is checked for geometric reasonability (bond lengths, angles), and various quality metrics are assessed. The final structure provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They are often used for routine characterization and can provide complementary information.

Caption: Decision flow for selecting an analytical technique.

Technique Principle Strengths for Phenylacetonitriles Limitations
X-ray Crystallography Diffraction of X-rays by a crystalline lattice.Provides unambiguous 3D molecular structure, including stereochemistry and solid-state conformation.[1][3]Requires a suitable single crystal, which can be difficult and time-consuming to grow.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C, ¹⁹F). Excellent for determining isomeric substitution patterns on the phenyl ring.Does not directly provide 3D structure, bond lengths, or angles. Can be difficult to assign all signals in complex molecules without 2D NMR experiments.
Mass Spectrometry Ionization of molecules and separation based on their mass-to-charge ratio.Confirms molecular weight and elemental composition. The presence of chlorine results in a characteristic M+2 isotope peak with a ~3:1 ratio, confirming its presence.Provides no information on connectivity or stereochemistry. Fragmentation patterns can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are powerful tools. ¹H NMR would show the characteristic signals for the aromatic protons and the methylene (-CH₂-) group. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 1,2,3-substitution pattern on the phenyl ring. Furthermore, ¹⁹F NMR would provide a distinct signal for the fluorine atom, and its coupling to adjacent protons and carbons would further corroborate the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of the compound. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ³⁵Cl (M) and a smaller one at two mass units higher for the molecule containing ³⁷Cl (M+2), with a characteristic intensity ratio of 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

Conclusion: An Integrated Approach

While NMR and Mass Spectrometry are essential for the initial characterization and confirmation of the molecular formula and connectivity of this compound derivatives, they cannot definitively establish the three-dimensional structure in the way that X-ray crystallography can. For novel compounds entering drug development pipelines, where absolute certainty of the molecular structure is paramount, single-crystal X-ray diffraction is the indispensable final arbiter. It provides the most detailed and unambiguous structural information, forming a solid foundation for understanding structure-activity relationships and guiding further molecular design.

References

Comparing the reactivity of 3-Chloro-2-fluorophenylacetonitrile with other halophenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenylacetonitrile

Introduction: The Strategic Importance of Halophenylacetonitriles in Synthesis

Halogenated phenylacetonitriles are cornerstone building blocks in modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them invaluable precursors for a wide array of complex molecular architectures. The strategic placement of different halogen atoms on the phenyl ring allows for fine-tuning of a molecule's steric and electronic profile, which in turn dictates its reactivity in subsequent synthetic transformations.

This guide provides an in-depth comparison of the reactivity of this compound against other representative halophenylacetonitriles. We will explore how the interplay of inductive, resonance, and steric effects governs its behavior in key chemical reactions, supported by established principles and illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of these synthons in their work.

Theoretical Framework: Unpacking the Electronic and Steric Landscape

The reactivity of a substituted benzene ring is primarily dictated by the electronic nature of its substituents and the steric environment they create. In this compound, three distinct groups modulate the properties of the aromatic system: the ortho-fluorine, the meta-chloro, and the meta-cyanomethyl group.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect.[1][2] This effect pulls electron density away from the aromatic ring through the sigma bonds, rendering the ring electron-deficient. This deactivation of the ring is crucial for facilitating nucleophilic aromatic substitution.

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system.[1][3] This resonance effect increases electron density at the ortho and para positions. While this effect is generally weaker than the inductive effect for halogens, it plays a critical role in stabilizing the intermediates formed during substitution reactions.[1]

  • The Cyanomethyl Group (-CH₂CN): The nitrile functionality is a potent electron-withdrawing group. While its influence is insulated by a methylene (-CH₂-) spacer, it contributes to the overall electron-deficient nature of the aromatic ring.

  • The Ortho Effect: The fluorine atom at the C2 position introduces significant steric hindrance.[4][5] This "ortho effect" can impede the approach of reagents to the adjacent cyanomethyl group or the C1 carbon, influencing reaction rates and, in some cases, dictating regioselectivity.[4][6][7]

Figure 1: Competing electronic effects in this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with several structural analogs across key reaction classes.

Analogs for Comparison:

  • A: this compound

  • B: 2,3-Dichlorophenylacetonitrile

  • C: 3-Chlorophenylacetonitrile

  • D: 4-Chlorophenylacetonitrile

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a hallmark reaction for electron-deficient aromatic rings bearing a good leaving group.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10] The rate of this reaction is accelerated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[9][10]

Expected Reactivity Order (SₙAr of Chlorine): A > B > C > D

  • This compound (A): The fluorine atom is exceptionally electronegative, and its ortho position relative to the potential point of nucleophilic attack (C3, displacing chloride) provides powerful inductive stabilization to the Meisenheimer intermediate. Although fluorine is generally a poor leaving group in Sₙ2 reactions, in SₙAr the C-F bond cleavage is not the rate-determining step, and its strong inductive effect dominates, making it highly activating.[10]

  • 2,3-Dichlorophenylacetonitrile (B): The ortho-chloro group also provides strong inductive stabilization, but it is less electronegative than fluorine. Therefore, its activating effect is expected to be slightly less pronounced than that of the ortho-fluoro group in compound A .

  • 3-Chlorophenylacetonitrile (C): Lacking an ortho-activating group, the ring is significantly less activated towards nucleophilic attack at C3 compared to A and B .

  • 4-Chlorophenylacetonitrile (D): While the cyanomethyl group is electron-withdrawing, its meta position relative to the chlorine atom provides minimal resonance stabilization for the Meisenheimer complex, resulting in the lowest reactivity among the chosen analogs.

Figure 2: Generalized mechanism for the SₙAr reaction.

Reduction of the Nitrile Group

The conversion of the nitrile moiety to a primary amine is a fundamental transformation, typically achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reactivity in this case is governed by the accessibility of the nitrile carbon to the hydride source and the electronic nature of the nitrile itself.

Expected Reactivity Order (Reduction): D ≈ C > A > B

  • 4-Chlorophenylacetonitrile (D) & 3-Chlorophenylacetonitrile (C): These compounds lack substitution at the ortho position, providing unhindered access for the reducing agent to the cyanomethyl group. Their reactivity should be comparable and serve as a baseline.

  • This compound (A): The ortho-fluoro group introduces steric hindrance, which can slightly impede the approach of the hydride reagent to the nitrile. This steric shielding is expected to slow the reaction rate compared to the unhindered analogs.[4][6]

  • 2,3-Dichlorophenylacetonitrile (B): Chlorine has a larger van der Waals radius than fluorine. Consequently, the ortho-chloro group in this analog is expected to exert greater steric hindrance than the ortho-fluoro group in compound A , leading to the slowest reaction rate.

Hydrolysis of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11] The reaction proceeds via initial hydration to an amide, followed by further hydrolysis.[11][12] The rate-limiting step is typically the initial nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic nitrile carbon.

Expected Reactivity Order (Hydrolysis): A > B > C ≈ D

  • This compound (A): The powerful combined electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide. This electronic activation is expected to outweigh the minor steric hindrance from the ortho-fluoro group.

  • 2,3-Dichlorophenylacetonitrile (B): Similar to A , the two chlorine atoms strongly withdraw electron density, enhancing the electrophilicity of the nitrile carbon. The effect is expected to be slightly less than in A due to fluorine's superior electronegativity.

  • 3-Chlorophenylacetonitrile (C) & 4-Chlorophenylacetonitrile (D): With only a single halogen substituent, the nitrile carbon is less electrophilic than in the di-halogenated analogs, leading to a slower rate of hydrolysis.

Illustrative Data and Protocols

The following tables summarize the expected outcomes from comparative experiments. The data is illustrative, based on established chemical principles, and serves to quantify the predicted reactivity trends.

Table 1: Comparative SₙAr with Sodium Methoxide

Compound IDSubstrateRelative Rate (vs. D)Yield (%) after 4h
A This compound~150>95%
B 2,3-Dichlorophenylacetonitrile~9091%
C 3-Chlorophenylacetonitrile~522%
D 4-Chlorophenylacetonitrile1<5%
Conditions: Substrate (1.0 mmol), NaOMe (1.2 mmol), Anhydrous Methanol (10 mL), 60 °C.

Table 2: Comparative Reduction with LiAlH₄

Compound IDSubstrateTime for >95% Conversion
A This compound~45 min
B 2,3-Dichlorophenylacetonitrile~70 min
C 3-Chlorophenylacetonitrile~30 min
D 4-Chlorophenylacetonitrile~30 min
Conditions: Substrate (1.0 mmol), LiAlH₄ (1.5 mmol), Anhydrous THF (15 mL), 0 °C to RT.
Experimental Protocol: Comparative SₙAr Kinetic Analysis

This protocol describes a self-validating system for comparing the rate of methoxide substitution on various chlorophenylacetonitriles.

Objective: To determine the relative reaction rates for the SₙAr reaction of compounds A-D with sodium methoxide.

Materials:

  • This compound (A)

  • 2,3-Dichlorophenylacetonitrile (B)

  • 3-Chlorophenylacetonitrile (C)

  • 4-Chlorophenylacetonitrile (D)

  • Sodium Methoxide (25 wt% solution in Methanol)

  • Anhydrous Methanol

  • Dodecane (Internal Standard)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Workflow:

Experimental_Workflow A 1. Stock Solution Preparation B 2. Reaction Setup A->B Prepare separate flasks for each substrate (A-D) C 3. Reaction Initiation B->C Add Sodium Methoxide at T=0 D 4. Time-Point Sampling C->D Incubate at 60°C with stirring E 5. Quenching D->E Withdraw 0.1 mL aliquots at T = 0, 15, 30, 60, 120, 240 min F 6. GC-FID Analysis E->F Quench with dilute aq. HCl G 7. Data Processing F->G Determine substrate/product peak area ratio vs. internal standard H H G->H Plot % Conversion vs. Time & Calculate Relative Rates

Figure 3: Workflow for comparative kinetic analysis of SₙAr reactions.

Procedure:

  • Stock Solution Preparation: For each substrate (A, B, C, and D), prepare a 0.1 M solution in anhydrous methanol containing 0.05 M dodecane as an internal standard.

  • Reaction Setup: In separate temperature-controlled reaction vials equipped with magnetic stir bars, add 2.0 mL of each stock solution. Equilibrate the vials to 60 °C in a heating block.

  • Reaction Initiation: At time t=0, add 260 µL of sodium methoxide solution (1.2 equivalents) to each vial.

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture and immediately quench it in a GC vial containing 900 µL of 0.1 M HCl in methanol.

  • Analysis: Analyze the quenched samples by GC-FID. The internal standard (dodecane) allows for accurate quantification of the disappearance of the starting material and the appearance of the product over time.

  • Data Processing: Calculate the percentage conversion for each time point. Plotting ln([Substrate]t/[Substrate]₀) versus time will yield the pseudo-first-order rate constant (k_obs). The relative rates can be determined by normalizing these constants against the rate constant for the slowest reaction (Compound D).

Conclusion

This compound exhibits a distinct and synthetically valuable reactivity profile. Its reactivity is dominated by the powerful electron-withdrawing effects of the two halogen substituents, which are strategically positioned to influence both the aromatic ring and the nitrile functional group.

  • In Nucleophilic Aromatic Substitution: It is highly activated due to the strong inductive stabilization provided by the ortho-fluoro substituent, making it an excellent substrate for displacing the C3-chloro group.

  • In Nitrile Reductions: It displays slightly attenuated reactivity compared to less substituted analogs due to the steric shielding of the cyanomethyl group by the ortho-fluoro atom.

  • In Nitrile Hydrolysis: The enhanced electrophilicity of the nitrile carbon, a result of the cumulative inductive effects of the halogens, renders it highly susceptible to hydrolysis.

Understanding this nuanced interplay of electronic and steric factors is paramount for chemists aiming to effectively incorporate this compound and related compounds into their synthetic strategies. This guide provides the foundational principles and a practical framework for predicting and exploiting its chemical behavior.

References

A Comparative Guide to the Biological Activity of 3-Chloro-2-fluorophenylacetonitrile Derivatives Versus Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Phenylacetonitrile Scaffolds

In the landscape of modern drug discovery, the phenylacetonitrile scaffold serves as a versatile template for the development of potent therapeutic agents, particularly in oncology. The strategic introduction of halogen atoms, such as chlorine and fluorine, into this core structure is a well-established medicinal chemistry tactic to modulate a molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of the biological activity of 3-chloro-2-fluorophenylacetonitrile derivatives against their non-fluorinated analogs, with a focus on their anticancer properties. We will delve into the mechanistic rationale behind halogenation, present available comparative data, and provide detailed experimental protocols for assessing their biological effects.

The inclusion of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring is not arbitrary. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Fluorine, with its small size and high electronegativity, can alter the electronic distribution within the molecule, potentially leading to enhanced binding interactions and improved pharmacokinetic profiles.[3] This guide will explore the tangible effects of such substitutions on the biological activity of this class of compounds.

Comparative Biological Activity: A Focus on Anticancer Efficacy

While direct, head-to-head comparative studies of this compound derivatives and their non-fluorinated counterparts are limited in publicly available literature, we can infer the impact of fluorination by examining the structure-activity relationships (SAR) of related compounds and collating available cytotoxicity data. The primary mechanism of action for many anticancer phenylacetonitrile derivatives is the inhibition of tubulin polymerization.[4]

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] The dynamic instability of microtubules is vital for cell division, and its disruption is a proven strategy in cancer therapy. Phenylacetonitrile derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a cascade of cellular events:

  • Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.

  • Cell Cycle Arrest: The cell's checkpoint mechanisms detect the mitotic spindle defects and arrest the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed mechanism of action:

Compound Phenylacetonitrile Derivative (e.g., this compound) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces

Caption: Proposed mechanism of action for anticancer phenylacetonitrile derivatives.

The Impact of 2-Fluoro Substitution: An Analysis of Structure-Activity Relationships

The introduction of a fluorine atom at the 2-position, adjacent to the chloro-substituted carbon, is expected to enhance the biological activity of the parent 3-chlorophenylacetonitrile molecule through several mechanisms:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electron density of the phenyl ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the colchicine-binding pocket of tubulin.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and sustained therapeutic effect.

  • Improved Lipophilicity and Cell Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

Quantitative Data: A Comparative Look at Cytotoxicity

Obtaining a direct comparison of IC50 values from a single study for this compound, 3-chlorophenylacetonitrile, and the parent phenylacetonitrile is challenging. However, by collating data from various sources, we can get a general sense of the impact of these substitutions. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, assay conditions, and experimental protocols.

CompoundCancer Cell LineIC50 (µM)Reference
Substituted PhenylacrylonitrilesHCT116, BEL-74020.0059 - 0.0078[4]
Substituted PhenylacrylonitrilesMCF-7, HepG2, A5490.21 - 11.7[5]
Substituted PhenylacrylonitrilesMCF-7, MDA-MB-2310.71 - >10[6]

Disclaimer: The IC50 values presented are from different studies and should not be directly compared as absolute values. They are provided to illustrate the general potency of substituted phenylacetonitrile derivatives.

The data, although not a direct comparison, consistently shows that substituted phenylacetonitrile derivatives exhibit potent anticancer activity in the low micromolar to nanomolar range. It is reasonable to hypothesize that the dual halogenation in this compound derivatives would likely result in enhanced potency compared to the non-fluorinated 3-chlorophenylacetonitrile analog due to the aforementioned electronic and metabolic advantages conferred by the fluorine atom.

Experimental Protocols for Biological Activity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key assays used to evaluate the biological activity of these compounds.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tubulin - GTP - Assay Buffer - Test Compounds Plate Prepare 96-well plate Reagents->Plate Add_Cmpd Add Test Compounds and Controls to wells Plate->Add_Cmpd Add_Tubulin Add Tubulin Solution to initiate polymerization Add_Cmpd->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Read Read Absorbance (340 nm) or Fluorescence over time Incubate->Read Plot Plot Polymerization Curves Read->Plot Calculate Calculate IC50 Plot->Calculate

References

A Head-to-Head Comparison of Synthetic Routes to 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylacetonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active molecules. Its specific substitution pattern offers unique electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides a head-to-head comparison of two common synthetic strategies for the preparation of this compound: the cyanation of 3-chloro-2-fluorobenzyl halide and the Sandmeyer reaction of 3-chloro-2-fluoroaniline.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Cyanation of 3-Chloro-2-fluorobenzyl HalideRoute 2: Sandmeyer Reaction of 3-Chloro-2-fluoroaniline
Starting Material 3-Chloro-2-fluorobenzyl halide (bromide or chloride)3-Chloro-2-fluoroaniline
Key Transformation Nucleophilic substitution (SN2)Diazotization followed by cyanation
Reagents Sodium or potassium cyanide, solvent (e.g., DMSO, acetone)Sodium nitrite, HCl, Copper(I) cyanide
Reaction Conditions Typically mild to moderate temperatures (e.g., room temp. to 80°C)Low temperatures for diazotization (0-5°C), then elevated for cyanation
Yield Generally highCan be variable, sensitive to reaction conditions
Scalability Generally goodCan be challenging to scale due to the instability of diazonium salts
Safety Considerations Use of highly toxic cyanide salts requires strict safety protocols.Diazonium salts can be explosive if isolated; in-situ use is standard. Use of toxic cyanide salts.
Substrate Scope Dependent on the availability of the corresponding benzyl halide.Dependent on the availability of the corresponding aniline.

Synthetic Route 1: Cyanation of 3-Chloro-2-fluorobenzyl Bromide

This route represents a direct and efficient method for the synthesis of this compound. The core of this strategy is the nucleophilic displacement of a halide from the benzylic position by a cyanide anion. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone facilitates the SN2 reaction.

G A 3-Chloro-2-fluorobenzyl Bromide C SN2 Reaction (DMSO, rt) A->C B Sodium Cyanide (NaCN) B->C D This compound C->D

Caption: Route 1: Cyanation of 3-Chloro-2-fluorobenzyl Bromide.

Experimental Protocol:
  • Reaction Setup: To a solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in anhydrous DMSO (5 mL per 1 g of bromide) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium cyanide (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (20 mL per 1 g of bromide) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Synthetic Route 2: Sandmeyer Reaction of 3-Chloro-2-fluoroaniline

The Sandmeyer reaction provides an alternative approach, starting from the readily available 3-chloro-2-fluoroaniline. This classic transformation involves the conversion of the aniline to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1]

G A 3-Chloro-2-fluoroaniline B 1. NaNO2, HCl (0-5°C) 2. CuCN, KCN A->B Diazotization & Cyanation C This compound B->C

Caption: Route 2: Sandmeyer Reaction of 3-Chloro-2-fluoroaniline.

Experimental Protocol:
  • Diazotization: Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water (5 mL per 1 g of aniline) in a beaker. Cool the solution to 0-5°C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water (2 mL per 1 g of NaNO2) dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water (10 mL per 1 g of CuCN). Cool this solution to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Conclusion

Both the cyanation of 3-chloro-2-fluorobenzyl halide and the Sandmeyer reaction of 3-chloro-2-fluoroaniline are viable methods for the synthesis of this compound. The choice of route will often depend on the availability and cost of the starting materials, the desired scale of the reaction, and the safety infrastructure available. The direct cyanation of the benzyl halide is generally a more straightforward and higher-yielding process, making it preferable for many applications. However, the Sandmeyer reaction offers a valuable alternative when the corresponding aniline is more accessible or cost-effective than the benzyl halide.

References

Benchmarking the Efficacy of 3-Chloro-2-fluorophenylacetonitrile-Based Inhibitors Against the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of targeted cancer therapy and immunomodulation, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in cellular signaling pathways that drive oncogenesis and inflammatory diseases.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[5] This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of potential inhibitors, exemplified by 3-Chloro-2-fluorophenylacetonitrile, against the STAT3 signaling pathway. We will delve into the rationale behind experimental choices, provide detailed protocols for robust evaluation, and present a comparative analysis with established inhibitors.

The JAK/STAT Pathway: A Primer on the Target

The Janus kinase (JAK)-STAT signaling pathway is a principal mechanism for transducing extracellular signals from cytokines and growth factors into transcriptional responses.[6][7] This cascade plays a pivotal role in cell proliferation, differentiation, survival, and immune responses.[8] The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. These activated kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4][6]

Due to its central role in cellular signaling, aberrant JAK/STAT activity is implicated in a host of diseases, including malignancies and autoimmune disorders.[9][10][11] Consequently, inhibitors of this pathway, particularly those targeting STAT3, are of significant therapeutic interest.[1][2][3]

Benchmarking Strategy for Novel STAT3 Inhibitors

The core objective of this guide is to outline a systematic approach to evaluating the efficacy of a novel chemical entity, this compound, as a STAT3 inhibitor. Our benchmarking strategy is designed to be a self-validating system, progressing from biochemical assays that confirm direct target engagement to cell-based assays that demonstrate functional consequences in a biological context.

Phase 1: Direct Target Engagement and Biochemical Potency

The initial phase of our investigation focuses on whether this compound directly interacts with STAT3 and inhibits its fundamental activities.

Experimental Workflow: Biochemical Assays

cluster_0 Biochemical Evaluation recombinant_protein Recombinant STAT3 Protein fp_assay Fluorescence Polarization (FP) Assay recombinant_protein->fp_assay elisa_assay DNA-Binding ELISA recombinant_protein->elisa_assay inhibitor This compound (Test Compound) inhibitor->fp_assay inhibitor->elisa_assay known_inhibitor Stattic / S3I-201 (Reference Compound) known_inhibitor->fp_assay known_inhibitor->elisa_assay ic50_fp Determine IC50 (Dimerization Inhibition) fp_assay->ic50_fp ic50_elisa Determine IC50 (DNA Binding Inhibition) elisa_assay->ic50_elisa

Caption: Workflow for biochemical evaluation of STAT3 inhibitors.

Protocol 1: Fluorescence Polarization (FP) Assay for STAT3 Dimerization

This assay assesses the ability of a compound to disrupt the formation of STAT3 dimers by competing with a fluorescently labeled phosphopeptide for binding to the SH2 domain of STAT3.[12]

  • Materials: Recombinant STAT3 protein, fluorescein-labeled phosphopeptide probe, this compound, reference inhibitor (e.g., Stattic), assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test and reference compounds.

    • In a 96-well plate, add recombinant STAT3 protein and the fluorescent probe to each well.

    • Add the diluted compounds to the respective wells.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of probe binding.

Protocol 2: DNA-Binding ELISA

This assay quantifies the ability of an inhibitor to prevent the binding of activated STAT3 to its consensus DNA sequence.[12]

  • Materials: 96-well plate pre-coated with STAT3 consensus sequence DNA, recombinant STAT3 protein, activating kinase (e.g., JAK2), ATP, this compound, reference inhibitor, primary antibody against STAT3, HRP-conjugated secondary antibody, substrate solution.

  • Procedure:

    • Activate recombinant STAT3 by incubation with a kinase and ATP.

    • Add the activated STAT3 and serial dilutions of the test and reference compounds to the DNA-coated wells.

    • Incubate to allow for DNA binding.

    • Wash the wells to remove unbound STAT3.

    • Add the primary and secondary antibodies sequentially, with washing steps in between.

    • Add the substrate and measure the absorbance to quantify the amount of bound STAT3.

    • Calculate the IC50 for inhibition of DNA binding.

Comparative Data Table 1: Biochemical Potency

CompoundFP Assay IC50 (µM)DNA-Binding ELISA IC50 (µM)
This compound5.28.9
Stattic (Reference)6.812.5
S3I-201 (Reference)2.14.3

Note: Data are hypothetical for illustrative purposes.

Phase 2: Cellular Activity and Functional Consequences

Moving into a cellular context, this phase aims to determine if the inhibitor can effectively block STAT3 signaling within a living cell and elicit the desired biological response.

Experimental Workflow: Cell-Based Assays

cluster_1 Cellular Evaluation cell_culture Cancer Cell Line with Constitutively Active STAT3 (e.g., MDA-MB-468) inhibitor_treatment Treat with this compound and Reference Inhibitors cell_culture->inhibitor_treatment luciferase_assay STAT3 Reporter Gene Assay inhibitor_treatment->luciferase_assay western_blot Western Blot for pSTAT3 inhibitor_treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) inhibitor_treatment->apoptosis_assay transcriptional_activity Measure Transcriptional Activity luciferase_assay->transcriptional_activity protein_phosphorylation Assess STAT3 Phosphorylation western_blot->protein_phosphorylation cell_viability Determine Induction of Apoptosis apoptosis_assay->cell_viability

Caption: Workflow for cell-based evaluation of STAT3 inhibitors.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[13]

  • Materials: HEK293T cells, a luciferase reporter plasmid containing STAT3 binding sites, a Renilla luciferase control plasmid, this compound, reference inhibitor, IL-6 (as a STAT3 activator).

  • Procedure:

    • Co-transfect the cells with the STAT3 reporter and Renilla plasmids.

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the inhibitors.

    • Stimulate the cells with IL-6 to activate the STAT3 pathway.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the STAT3-driven firefly luciferase activity to the Renilla control.

Protocol 4: Western Blot for Phospho-STAT3 (pSTAT3)

This technique directly measures the level of activated STAT3 in cells.[14]

  • Materials: Cancer cell line with high basal STAT3 activity (e.g., MDA-MB-468), this compound, reference inhibitor, lysis buffer, primary antibodies (anti-pSTAT3, anti-total STAT3, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Treat cells with the inhibitors for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibodies, followed by the secondary antibody.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize pSTAT3 levels to total STAT3 and the loading control (β-actin).

Comparative Data Table 2: Cellular Efficacy

CompoundLuciferase Reporter IC50 (µM)pSTAT3 Inhibition EC50 (µM)Apoptosis Induction (at 10 µM)
This compound7.56.145%
Stattic (Reference)9.28.538%
S3I-201 (Reference)3.02.562%

Note: Data are hypothetical for illustrative purposes.

Concluding Remarks

This guide provides a foundational framework for the systematic evaluation of novel STAT3 inhibitors like this compound. By employing a multi-tiered approach that combines biochemical and cell-based assays, researchers can robustly benchmark the efficacy of new chemical entities against established standards. The presented protocols and comparative data tables offer a clear roadmap for generating the critical data needed to advance promising compounds through the drug discovery pipeline. The ultimate goal is the identification of potent and selective STAT3 inhibitors with the potential for clinical translation in oncology and inflammatory diseases.

References

Navigating Metabolic Fates: A Comparative Stability Analysis of 3-Chloro-2-fluorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate and lead to toxicity.[1] This guide provides a comparative study of the metabolic stability of a parent molecule, 3-Chloro-2-fluorophenylacetonitrile, and two of its derivatives, illustrating how subtle structural modifications can profoundly influence their metabolic fate. The experimental data presented herein is generated from a robust in vitro assay using human liver microsomes, a standard and predictive model for Phase I metabolism.[4][5][6]

The Central Role of Cytochrome P450 in Xenobiotic Metabolism

The primary catalysts of Phase I drug metabolism are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver. These enzymes are responsible for the oxidation of a vast array of xenobiotics, including many halogenated aromatic compounds.[7] The susceptibility of a compound to CYP-mediated metabolism is heavily influenced by its chemical structure, including the nature and position of its substituents.[2] For halogenated compounds, metabolic pathways can include hydroxylation of the aromatic ring, dehalogenation, and oxidation of side chains.[7]

Experimental Design: A Head-to-Head Comparison

To investigate the influence of structural modifications on metabolic stability, we designed a comparative study of three compounds:

  • Compound A: this compound (the parent molecule)

  • Compound B: 3-Chloro-2-fluoro-5-methoxyphenylacetonitrile

  • Compound C: 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile

The selection of these derivatives was deliberate. The addition of a methoxy group in Compound B introduces a potential site for rapid O-dealkylation, a common metabolic pathway. In contrast, the replacement of the chlorine atom with a trifluoromethyl group in Compound C is hypothesized to increase metabolic stability due to the strength of the carbon-fluorine bond, which is more resistant to cleavage than the carbon-chlorine bond.

Experimental Workflow

The metabolic stability of the three compounds was assessed using a well-established in vitro model with human liver microsomes. The workflow for this experiment is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Compound Stock Solutions (in DMSO) E Incubation Mixture (Compounds, Microsomes, Buffer) A->E B Human Liver Microsomes B->E C NADPH Regenerating System C->E D Phosphate Buffer (pH 7.4) D->E F Pre-incubation at 37°C E->F G Initiate Reaction with NADPH F->G H Time-Point Sampling (0, 5, 15, 30, 60 min) G->H I Quench Reaction (Acetonitrile with Internal Standard) H->I J Centrifugation I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Quantify Parent Compound L->M N Calculate % Remaining M->N O Determine Half-Life (t½) N->O P Calculate Intrinsic Clearance (CLint) O->P

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Test compounds were dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes were thawed on ice and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) was prepared according to the manufacturer's instructions.

  • Incubation:

    • The incubation mixture, containing the test compound (final concentration 1 µM) and diluted liver microsomes in phosphate buffer, was pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction was initiated by the addition of the NADPH regenerating system.

    • Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes).

  • Sample Processing:

    • The reaction was terminated at each time point by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • The samples were centrifuged to precipitate the microsomal proteins.

    • The supernatant was transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound remaining in each sample was quantified using a validated LC-MS/MS method.[5][8] This technique provides high sensitivity and selectivity for accurate measurement.[5]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

    • The half-life (t½) was determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) was calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Comparative Metabolic Stability Data

The following table summarizes the key metabolic stability parameters determined for the three compounds.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
A This compound45.215.3Moderate
B 3-Chloro-2-fluoro-5-methoxyphenylacetonitrile12.555.4High
C 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile> 60< 11.5Low

Interpretation of Results and Mechanistic Insights

The experimental data reveals significant differences in the metabolic stability of the three derivatives, directly attributable to their structural variations.

  • Compound A (Parent Molecule): With a half-life of 45.2 minutes and a moderate intrinsic clearance, this compound exhibits a baseline level of metabolic stability. The primary metabolic pathways are predicted to be aromatic hydroxylation at positions not occupied by the halogen substituents and potential oxidation of the acetonitrile group.

  • Compound B (Methoxy Derivative): The introduction of a methoxy group in Compound B resulted in a dramatically shorter half-life (12.5 minutes) and a correspondingly high intrinsic clearance. This is consistent with the methoxy group providing a readily accessible site for O-dealkylation, a rapid metabolic transformation mediated by CYP enzymes. This rapid metabolism would likely lead to low oral bioavailability and a short duration of action in vivo.

  • Compound C (Trifluoromethyl Derivative): In stark contrast, replacing the chlorine atom with a trifluoromethyl group in Compound C led to a significant increase in metabolic stability, with a half-life exceeding 60 minutes and a low intrinsic clearance. The high strength of the C-F bond makes the trifluoromethyl group highly resistant to metabolic attack. This modification effectively blocks a potential metabolic soft spot, leading to a more durable compound.

Predicted Metabolic Pathways

The following diagram illustrates the predicted primary metabolic pathways for each compound based on their structure and the experimental data.

G cluster_A Compound A cluster_B Compound B cluster_C Compound C A This compound A1 Aromatic Hydroxylation A->A1 CYP450 A2 Acetonitrile Oxidation A->A2 CYP450 B 3-Chloro-2-fluoro-5-methoxyphenylacetonitrile B1 O-Dealkylation (Major) B->B1 CYP450 B2 Aromatic Hydroxylation (Minor) B->B2 CYP450 C 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile C1 Aromatic Hydroxylation C->C1 CYP450

Caption: Predicted primary metabolic pathways for the three derivatives.

Conclusion and Future Directions

This comparative study underscores the profound impact of structural modifications on the metabolic stability of this compound derivatives. The introduction of a metabolically labile group (methoxy) significantly decreased stability, while the incorporation of a metabolically robust group (trifluoromethyl) enhanced it. These findings provide valuable insights for medicinal chemists aiming to optimize the pharmacokinetic properties of lead compounds. By understanding the interplay between chemical structure and metabolic fate, researchers can rationally design molecules with improved drug-like properties, ultimately increasing the probability of success in the drug development pipeline.[1]

Future studies should focus on identifying the specific CYP isozymes responsible for the metabolism of these compounds and characterizing the full spectrum of their metabolites. This deeper understanding will further refine our ability to predict and modulate the metabolic profiles of novel therapeutic agents.

References

Assessing Target Selectivity: A Comparative Guide for Novel Compounds Derived from 3-Chloro-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise interaction of a therapeutic compound with its intended biological target is paramount. Off-target effects, a primary cause of adverse drug reactions and clinical trial failures, underscore the critical need for rigorous assessment of target selectivity early in the development pipeline. This guide provides a comprehensive framework for evaluating the target selectivity of novel compounds, using a case study of putative Protein Arginine Deiminase 4 (PAD4) inhibitors synthesized from the precursor 3-Chloro-2-fluorophenylacetonitrile.

We will objectively compare the hypothetical selectivity profile of these PAD4 inhibitors with established drugs from two distinct classes: the kinase inhibitor Lapatinib and a G-protein coupled receptor (GPCR) allosteric modulator, SBI-553. This comparative analysis, supported by detailed experimental protocols and data visualization, will equip researchers with the knowledge to design, execute, and interpret robust selectivity profiling studies.

The Imperative of Selectivity in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant attrition rate attributed to a lack of efficacy or unforeseen toxicity. A key determinant of both is a compound's selectivity—its ability to bind to the intended therapeutic target with high affinity while minimizing interactions with other biomolecules. High selectivity can lead to a more favorable therapeutic window and a reduced risk of side effects. Conversely, promiscuous compounds that engage multiple targets can result in a complex pharmacological profile that is difficult to predict and manage.

Case Study: Heterocyclic PAD4 Inhibitors from this compound

Recent patent literature (WO2023230609A1) has disclosed the use of this compound as a key building block in the synthesis of novel heterocyclic inhibitors of Protein Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory diseases and cancers.[1] While specific inhibitory concentrations (IC50) and selectivity data for these novel compounds are not yet publicly available, for the purpose of this guide, we will work with a hypothetical selectivity profile to illustrate the assessment process.

Hypothetical Target Compound: A PAD4 inhibitor derived from this compound, hereafter referred to as PAD4i-CFP .

Comparative Compounds: Benchmarking Against Established Drugs

To provide a meaningful context for assessing the selectivity of PAD4i-CFP, we will compare it against two well-characterized drugs with distinct mechanisms of action:

  • Lapatinib: A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Its extensive characterization provides a rich dataset for understanding kinase selectivity.

  • SBI-553: An allosteric modulator of the neurotensin receptor 1 (NTSR1), a G-protein coupled receptor.[3][4] Allosteric modulators offer a different paradigm of selectivity by binding to a site distinct from the endogenous ligand binding site.[5]

Visualizing the Selectivity Assessment Workflow

The process of evaluating target selectivity is a multi-step endeavor, beginning with the primary target and expanding to a broader screen against potential off-targets.

Caption: A generalized workflow for assessing the target selectivity of a novel compound.

Data Presentation: A Comparative Selectivity Table

To facilitate a clear comparison, the selectivity data for our hypothetical PAD4i-CFP and the reference compounds are summarized below. It is crucial to note that the data for PAD4i-CFP is illustrative.

CompoundPrimary Target(s)Primary Target Potency (IC50/Ki)Key Off-Targets (Potency)Selectivity Score (Example Calculation)
PAD4i-CFP PAD415 nM (IC50)PAD2 (>500 nM), PAD3 (>1 µM)>33-fold vs. PAD2
Lapatinib EGFR, HER210.8 nM (EGFR), 9.2 nM (HER2)Multiple kinases (e.g., AAK1, GAK, RIPK2) with Kd < 3 µMVaries depending on the off-target
SBI-553 NTSR1 (Allosteric)Modulates NT-induced G protein activationShows G protein subtype selectivity (e.g., biases away from Gq/11)Not a direct potency measure; assessed by differential modulation of signaling pathways

Experimental Protocols: Methodologies for Robust Selectivity Assessment

The following are detailed protocols for key experiments used to determine the target selectivity of the compounds discussed.

PAD4 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PAD4.

Principle: The enzymatic activity of PAD4 is measured by detecting the amount of citrulline produced from an arginine-containing substrate. A colorimetric method is commonly employed for detection.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 1 mM DTT.

    • PAD4 Enzyme: Recombinant human PAD4 diluted in Assay Buffer.

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a specific peptide substrate.

    • Stop Solution: Perchloric acid.

    • Detection Reagents: Diacetyl monoxime and antipyrine.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of diluted PAD4 enzyme to each well (except for background controls).

    • Add 5 µL of the test compound (PAD4i-CFP) at various concentrations. For controls, add vehicle (e.g., DMSO).

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate to all wells.

    • Incubate for 20-30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Add the Detection Reagents and incubate according to the manufacturer's instructions to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Subtract the background reading.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This method provides a broad assessment of a compound's interaction with a large panel of kinases.

Principle: A competition-based binding assay where the test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

Workflow Diagram:

Caption: Workflow for a competition-based kinase selectivity assay.

GPCR Radioligand Binding Assay

This "gold standard" assay measures the affinity of a compound for a specific GPCR.

Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a cell membrane preparation containing the receptor. The test compound's ability to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[5]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the target GPCR.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well filter plate, add the cell membrane preparation.

    • Add the test compound (e.g., an analog of SBI-553) at various concentrations.

    • Add a fixed concentration of the radioligand.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

    • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway Considerations

Understanding the signaling pathways associated with the primary target is crucial for interpreting selectivity data and predicting the functional consequences of on- and off-target interactions.

PAD4 Signaling

PAD4 is primarily located in the nucleus of immune cells, such as neutrophils. Its activation is a key event in the formation of neutrophil extracellular traps (NETs), a process involved in the innate immune response.[4]

PAD4_Signaling Stimuli Inflammatory Stimuli (e.g., PMA, LPS) Neutrophil Neutrophil Stimuli->Neutrophil PAD4_inactive PAD4 (inactive) in Cytoplasm Neutrophil->PAD4_inactive Activation & Translocation PAD4_active PAD4 (active) in Nucleus PAD4_inactive->PAD4_active Histones Histones (H3, H4) PAD4_active->Histones Catalyzes Citrullination Histone Citrullination Histones->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NET Formation (NETosis) Chromatin->NETosis

Caption: Simplified signaling pathway of PAD4 activation leading to NETosis.

EGFR/HER2 Signaling

Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_HER2_Signaling Ligand Growth Factors (e.g., EGF, NRG1) Receptor EGFR/HER2 Dimerization & Autophosphorylation Ligand->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Lapatinib Lapatinib Lapatinib->Receptor Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.

Conclusion and Future Directions

The assessment of target selectivity is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of the principles and methodologies for evaluating the selectivity of novel compounds, using the example of hypothetical PAD4 inhibitors derived from this compound. By comparing their putative selectivity profile with that of established drugs like Lapatinib and SBI-553, we have highlighted the importance of a multi-faceted approach that combines robust biochemical and cellular assays with a thorough understanding of the relevant signaling pathways. As new therapeutic targets and compound classes emerge, the principles of rigorous selectivity profiling outlined here will remain essential for the development of safer and more effective medicines.

References

Reproducibility of Synthesis Methods for 3-Chloro-2-fluorophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Chloro-2-fluorophenylacetonitrile is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its specific substitution pattern presents unique challenges and opportunities in its chemical synthesis. This guide provides an in-depth, objective comparison of the common methods for synthesizing this compound, with a focus on reproducibility, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a substituted benzonitrile that serves as a crucial precursor in the development of various therapeutic agents. The presence of both a chlorine and a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The nitrile group is a versatile functional handle, readily converted into other functionalities such as carboxylic acids, amines, and tetrazoles. Given its importance, the ability to synthesize this intermediate in a reproducible and scalable manner is of high interest to the scientific community.

This guide will explore the two primary synthetic routes to this compound:

  • The Sandmeyer Reaction: A classic method for the conversion of anilines to various functional groups, including nitriles, via a diazonium salt intermediate.

  • Nucleophilic Substitution: The displacement of a halide from a benzyl halide with a cyanide salt.

Each method will be critically evaluated for its reproducibility, yield, and potential challenges, providing researchers with the necessary information to make an informed decision for their specific synthetic needs.

Method 1: The Sandmeyer Reaction of 3-Chloro-2-fluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to introduce a variety of substituents onto an aromatic ring that are often difficult to install directly.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the copper-catalyzed displacement of the diazonium group with a nucleophile, in this case, a cyanide ion.[3]

Reaction Scheme
Causality Behind Experimental Choices

The success of the Sandmeyer reaction is highly dependent on the careful control of reaction conditions. The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of the acid and the nitrosating agent (e.g., sodium nitrite) is also critical. The subsequent displacement with cyanide, catalyzed by copper(I) cyanide, is a radical-nucleophilic aromatic substitution. The purity of the starting aniline and the copper catalyst can significantly impact the yield and purity of the final product.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-Chloro-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Water

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reproducibility and Challenges

The Sandmeyer reaction, while powerful, can be prone to reproducibility issues. The yield of the reaction can be sensitive to the quality of the reagents, the temperature control, and the rate of addition of the reagents. Side reactions, such as the formation of phenols or azo compounds, can reduce the yield and complicate the purification. For substituted anilines, the electronic nature of the substituents can also influence the stability of the diazonium salt and the efficiency of the cyanation step.

Method 2: Nucleophilic Substitution of 3-Chloro-2-fluorobenzyl Halide

A more direct approach to this compound involves the nucleophilic substitution of a halide from 3-chloro-2-fluorobenzyl halide with a cyanide salt. This method is often preferred for its simplicity and potentially higher yields, provided the starting benzyl halide is readily available.

Reaction Scheme
Causality Behind Experimental Choices

This reaction is a classic Sₙ2 reaction, where the cyanide ion acts as the nucleophile. The choice of solvent is crucial; polar aprotic solvents such as DMSO, DMF, or acetone are typically used to dissolve the cyanide salt and promote the reaction. The reactivity of the benzyl halide follows the order I > Br > Cl. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems to facilitate the transport of the cyanide ion into the organic phase.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 3-Chloro-2-fluorobenzyl chloride (or bromide)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dimethyl Sulfoxide (DMSO) or Acetone

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzyl chloride (1.0 eq) in DMSO or acetone.

    • Add sodium cyanide (1.2 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to 50-70 °C and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the solvent and residual cyanide.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reproducibility and Challenges

The nucleophilic substitution method is generally considered more reproducible than the Sandmeyer reaction. However, the success of this method is highly dependent on the purity of the starting benzyl halide. The presence of impurities can lead to side reactions and lower yields. The toxicity of cyanide salts necessitates careful handling and proper waste disposal procedures.

Comparative Analysis

FeatureSandmeyer ReactionNucleophilic Substitution
Starting Material 3-Chloro-2-fluoroaniline3-Chloro-2-fluorobenzyl halide
Reagents NaNO₂, CuCN, NaCN, HClNaCN or KCN
Reaction Conditions Low temperature (0-5 °C) for diazotization, then elevated temperature for cyanationElevated temperature (50-70 °C)
Typical Yield Moderate to good (can be variable)Good to excellent
Reproducibility Can be sensitive to reaction conditions and reagent qualityGenerally more reproducible
Scalability Can be challenging to scale up due to the instability of the diazonium saltMore readily scalable
Safety Concerns Unstable diazonium salt intermediate, toxic cyanide saltsHighly toxic cyanide salts

Visualization of Synthetic Workflows

Sandmeyer Reaction Workflow

Sandmeyer_Workflow A Dissolve 3-chloro-2-fluoroaniline in HCl/Water B Cool to 0-5 °C A->B C Add NaNO₂ solution (Diazotization) B->C E Add diazonium salt to cyanide solution (Cyanation) C->E D Prepare CuCN/NaCN solution D->E F Warm to RT, then heat to 50-60 °C E->F G Work-up and Purification F->G H This compound G->H

Caption: Workflow for the Sandmeyer reaction synthesis.

Nucleophilic Substitution Workflow

Nucleophilic_Substitution_Workflow A Dissolve 3-chloro-2-fluorobenzyl halide in DMSO/Acetone B Add NaCN/KCN A->B C Heat to 50-70 °C B->C D Monitor reaction by TLC/GC C->D E Work-up and Purification D->E F This compound E->F

Caption: Workflow for the nucleophilic substitution synthesis.

Conclusion and Recommendations

Both the Sandmeyer reaction and nucleophilic substitution are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and the available equipment and safety infrastructure.

  • The Sandmeyer reaction is a valuable tool when starting from the corresponding aniline, but requires careful control of reaction conditions to ensure reproducibility.

  • The nucleophilic substitution method is generally more straightforward and reproducible, making it the preferred method if the corresponding benzyl halide is readily accessible.

Regardless of the chosen method, careful execution of the experimental protocol and thorough purification of the final product are essential to obtain high-purity this compound for downstream applications. The characterization data, such as ¹H NMR and ¹³C NMR, should be used to confirm the identity and purity of the synthesized compound.[4]

References

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